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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (+)-Dca-CC: Chemical Structure, Properties, and Metabolic Role

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological role of (+)-Dca-CC, a lignan (B3055560) derived from the cyclodimerization of ferulic acid. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological role of (+)-Dca-CC, a lignan (B3055560) derived from the cyclodimerization of ferulic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

(+)-Dca-CC, also known by its IUPAC name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a member of the 1-benzofuran class of compounds.[1] It is a dicarboxylic acid and a lignan, structurally related to trans-ferulic acid.[1]

Table 1: Physicochemical Properties of (+)-Dca-CC

PropertyValueSource
Molecular Formula C₂₀H₁₈O₈PubChem CID: 10385446[1]
Molecular Weight 386.4 g/mol PubChem CID: 10385446[1]
IUPAC Name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acidPubChem CID: 10385446[1]
Synonyms (+)-DCA-CC, NSC677581, CHEMBL4792654, CHEBI:132250PubChem CID: 10385446[1]
Description A lignan obtained by cyclodimerization of ferulic acid. It has a role as a bacterial xenobiotic metabolite.PubChem CID: 10385446[1]

Biological Role and Mechanism of Action

Current research has identified (+)-Dca-CC as a key intermediate in the bacterial catabolism of dehydrodiconiferyl alcohol (DCA), a β-5 type lignin-derived dimer. This metabolic pathway has been studied in the bacterium Sphingobium sp. strain SYK-6.

In this pathway, the alcohol group of the A-ring side chain of the precursor, DCA-C, is oxidized in two steps to form the dicarboxylic compound (+)-Dca-CC.[2][3] Subsequently, (+)-Dca-CC undergoes decarboxylation, leading to the formation of a stilbene-type compound, DCA-S.[2][3] This conversion is a critical step in the bacterial degradation of lignin-related compounds.

The enzymes responsible for the conversion of (+)-Dca-CC have been identified as enantiospecific decarboxylases. Specifically, the enzymes PhcF and PhcG catalyze the decarboxylation of the A-ring side chain of (+)-Dca-CC and (-)-Dca-CC, respectively.[4]

While the biological activity of (+)-Dca-CC in eukaryotic systems has not been extensively studied, related dehydrodiferulic acids have been investigated for their antioxidant properties.[5] The structural similarity of (+)-Dca-CC to other bioactive neolignans suggests potential for further investigation into its pharmacological effects.

Quantitative Data

The following table summarizes the available kinetic data for the enzymes that metabolize (+)-Dca-CC in Sphingobium sp. strain SYK-6.

Table 2: Enzyme Kinetic Data for the Conversion of (+)-Dca-CC

EnzymeSubstrateK_m (µM)V_maxSource
PhcF(+)-Dca-CC84Not SpecifiedRequest PDF[4]
PhcG(-)-Dca-CC103Not SpecifiedRequest PDF[4]

Experimental Protocols

The following experimental methodologies are based on studies of the bacterial catabolism of dehydrodiconiferyl alcohol and its intermediates, including (+)-Dca-CC.

4.1. Bacterial Cell Culture and Resting Cell Assays

  • Bacterial Strain and Growth Conditions: Sphingobium sp. strain SYK-6 is cultured in a suitable medium such as LB (Luria-Bertani) broth for 24 hours. The cells are then transferred to a minimal medium (e.g., Wx-SEMP) and grown to a specific optical density (e.g., OD₆₀₀ of 0.5). For induction studies, a substrate like DCA, DCA-CC, or vanillic acid can be added to the culture, followed by further incubation.[6]

  • Preparation of Resting Cells: Cells from the culture are harvested by centrifugation and washed with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The washed cells are then resuspended in the same buffer to a desired optical density to be used as resting cells for conversion assays.[6]

  • Conversion Assay: Resting cells are incubated in a reaction mixture containing the substrate of interest (e.g., DCA-C or DCA-CC) at a specific concentration (e.g., 100 µM) at 30°C for a defined period.[6]

4.2. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): The conversion of substrates and the formation of products are monitored by HPLC. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing an acid (e.g., 0.1% formic acid).[7]

  • Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) is used to identify and confirm the structure of the metabolites. Spectra are typically obtained in the negative-ion mode.[7]

Visualizations

5.1. Metabolic Pathway of Dehydrodiconiferyl Alcohol (DCA)

The following diagram illustrates the catabolic pathway of DCA in Sphingobium sp. strain SYK-6, highlighting the position of (+)-Dca-CC as a key intermediate.

DCA_Catabolism DCA Dehydrodiconiferyl alcohol (DCA) DCA_L DCA-L DCA->DCA_L Oxidation DCA_C DCA-C DCA_L->DCA_C Oxidation DCA_CC (+)-Dca-CC DCA_C->DCA_CC Oxidation (PhcC/PhcD) DCA_S DCA-S DCA_CC->DCA_S Decarboxylation (PhcF/PhcG) Vanillin Vanillin DCA_S->Vanillin Cleavage Formylferulate 5-Formylferulate DCA_S->Formylferulate Cleavage Experimental_Workflow cluster_preparation Preparation cluster_assay Conversion Assay cluster_analysis Analysis Culture Culture Sphingobium sp. SYK-6 Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Buffer (Resting Cells) Harvest->Resuspend Incubate Incubate Resting Cells with (+)-Dca-CC Resuspend->Incubate HPLC HPLC Analysis of Reaction Mixture Incubate->HPLC MS ESI-MS Identification of Products HPLC->MS

References

Exploratory

The Role of (+)-Dca-CC in Lignin Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lignin (B12514952), a complex aromatic polymer, represents a significant and underutilized renewable resource. The microbial degradation of lignin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, represents a significant and underutilized renewable resource. The microbial degradation of lignin into valuable chemical entities is a key area of research with profound implications for biorefineries and the synthesis of novel bioactive compounds. A critical pathway in the bacterial catabolism of lignin-derived compounds is the degradation of phenylcoumaran (β-5) linkages, a common structural motif in lignin. This technical guide focuses on the pivotal role of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate, commonly referred to as DCA-CC, in this process. Specifically, it delves into the enzymatic conversion of DCA-CC within the well-characterized bacterium, Sphingobium sp. strain SYK-6, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.

Introduction to Lignin Degradation and the Significance of DCA-CC

Lignin is the most abundant aromatic polymer on Earth, providing structural integrity to plant cell walls. Its complex and irregular structure, composed of phenylpropanoid units linked by various C-C and C-O-C bonds, makes it highly recalcitrant to degradation. Microbial systems, particularly those of white-rot fungi and certain bacteria, have evolved sophisticated enzymatic machinery to depolymerize lignin and catabolize the resulting low-molecular-weight aromatic compounds.[1]

Sphingobium sp. strain SYK-6, isolated from kraft pulp mill wastewater, is a model organism for studying the bacterial degradation of lignin-derived compounds.[2] It can utilize a variety of dimeric lignin model compounds, including dehydrodiconiferyl alcohol (DCA), which contains a β-5 linkage.[3] The catabolism of DCA proceeds through a series of oxidative steps to form the dicarboxylic acid intermediate, DCA-CC.[3][4] The subsequent degradation of DCA-CC is a crucial step, leading to the opening of the coumaran ring and the formation of a stilbene-type compound, which can be further metabolized.[3][4] Understanding the enzymes and mechanisms involved in DCA-CC degradation is therefore essential for harnessing this pathway for biotechnological applications, such as the production of valuable chemicals from lignin.

The DCA-CC Degradation Pathway in Sphingobium sp. SYK-6

The degradation of DCA-CC in Sphingobium sp. SYK-6 is a stereospecific process mediated by two key enantiospecific decarboxylases: PhcF and PhcG.[3] These enzymes catalyze the decarboxylation of the A-ring side chain of DCA-CC, which is accompanied by the spontaneous cleavage of the ether bond in the coumaran ring. This reaction yields a stilbene-type compound, 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S).[3][4]

The overall transformation can be summarized as follows:

DCA-CC → DCA-S + CO₂

DCA-S is then further catabolized by a lignostilbene α,β-dioxygenase (LsdD), which cleaves the interphenyl double bond to produce 5-formylferulate and vanillin.[5] These monomers can then enter central metabolic pathways.

Signaling Pathway Diagram

DCA_CC_Degradation_Pathway cluster_0 DCA-CC Degradation DCA_CC (+)-DCA-CC / (-)-DCA-CC DCA_S DCA-S DCA_CC->DCA_S PhcF / PhcG (Decarboxylation & Ring Cleavage) Products 5-Formylferulate + Vanillin DCA_S->Products LsdD (Dioxygenation)

Caption: Catabolic pathway of DCA-CC in Sphingobium sp. SYK-6.

Quantitative Data on DCA-CC Degradation

The enzymatic efficiency of the key decarboxylases, PhcF and PhcG, in the degradation of DCA-CC has been quantitatively assessed. The following table summarizes the kinetic parameters for the purified enzymes.

EnzymeSubstrateKₘ (μM)Vₘₐₓ (μmol·min⁻¹·mg⁻¹)
PhcF(+)-DCA-CC84307
PhcG(-)-DCA-CC103137
Table 1: Kinetic parameters of PhcF and PhcG with DCA-CC enantiomers. Data sourced from[3].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DCA-CC degradation.

Cultivation of Sphingobium sp. SYK-6

Objective: To grow Sphingobium sp. SYK-6 for subsequent preparation of resting cells or cell-free extracts for degradation assays.

Materials:

  • Sphingobium sp. strain SYK-6 (e.g., NBRC 103272)

  • Wx-medium:

    • 10 mM Sucrose

    • 10 mM Glutamic acid

    • 0.13 mM Methionine

    • 10 mM Proline

    • (Prepare in distilled water and autoclave)

  • Appropriate antibiotics if using a mutant strain (e.g., 50 mg/L kanamycin)[6]

  • Incubator shaker (30°C)

Procedure:

  • Prepare Wx-SEMP medium and autoclave.[6]

  • Inoculate a single colony of Sphingobium sp. SYK-6 into a starter culture of Wx-SEMP medium.

  • Incubate at 30°C with shaking until the culture reaches the desired optical density (e.g., OD₆₀₀ of 0.5 for induction experiments).[6]

  • For induction of the DCA catabolic pathway, supplement the culture with 5 mM DCA-CC and incubate for an additional 6 hours.[6]

  • Harvest the cells by centrifugation for use in subsequent experiments.

Preparation of Resting Cells and Cell-Free Extracts

Objective: To prepare metabolically active, non-growing cells or cell lysates for enzymatic assays.

Materials:

  • Cultured Sphingobium sp. SYK-6 cells

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Centrifuge

  • French press or sonicator

  • Ultracentrifuge (for preparing soluble and membrane fractions)

Procedure for Resting Cells:

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet twice with phosphate buffer.

  • Resuspend the cells in the appropriate buffer to a desired cell density (e.g., OD₆₀₀ of 1.0).

Procedure for Cell-Free Extracts:

  • Harvest and wash cells as described above.

  • Resuspend the cell pellet in cold phosphate buffer.

  • Disrupt the cells using a French press or sonicator on ice.

  • Centrifuge the lysate at a low speed to remove intact cells and debris.

  • The supernatant is the crude cell-free extract. For purified enzymes, proceed with protein purification protocols.

Enzyme Assay for PhcF and PhcG Decarboxylase Activity

Objective: To quantitatively measure the conversion of DCA-CC to DCA-S by the decarboxylases PhcF and PhcG.

Materials:

  • Purified PhcF or PhcG enzyme

  • DCA-CC substrate (racemic or enantiomerically pure)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • HPLC system with a UV detector

  • Quenching solution (e.g., acidic methanol)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of DCA-CC.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified PhcF or PhcG.

  • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the quenched samples by HPLC to determine the decrease in DCA-CC concentration and the increase in DCA-S concentration over time.

  • Calculate the initial reaction velocity from the linear portion of the substrate depletion or product formation curve.

  • Determine kinetic parameters (Kₘ and Vₘₐₓ) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

HPLC Analysis of DCA-CC and DCA-S

Objective: To separate and quantify DCA-CC and its degradation product, DCA-S.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • Reversed-phase C18 column

Typical Conditions (to be optimized):

  • Mobile Phase: A gradient of methanol (B129727) and acidified water (e.g., with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maxima of DCA-CC and DCA-S.

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare standard solutions of DCA-CC and DCA-S of known concentrations to generate a calibration curve.

  • Filter all samples and standards through a 0.22 µm filter before injection.

  • Inject the samples and standards onto the HPLC system.

  • Identify and quantify the peaks corresponding to DCA-CC and DCA-S by comparing their retention times and peak areas to the standards.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for investigating the role of DCA-CC in lignin degradation by Sphingobium sp. SYK-6.

Experimental_Workflow cluster_1 Upstream Processes cluster_2 Degradation Assay cluster_3 Downstream Analysis Cultivation Cultivation of Sphingobium sp. SYK-6 Preparation Preparation of Resting Cells or Cell-Free Extracts Cultivation->Preparation Purification Purification of PhcF and PhcG Preparation->Purification Assay Enzyme Assay with DCA-CC Purification->Assay HPLC HPLC Analysis (Quantification of DCA-CC and DCA-S) Assay->HPLC Data_Analysis Data Analysis (Kinetic Parameters) HPLC->Data_Analysis

Caption: General workflow for studying DCA-CC degradation.

Conclusion

The degradation of DCA-CC by the enantiospecific decarboxylases PhcF and PhcG is a critical step in the catabolism of β-5 linked lignin dimers in Sphingobium sp. SYK-6. This technical guide has provided an overview of this pathway, presented key quantitative data on the enzymatic kinetics, and detailed the essential experimental protocols required for its study. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and biotechnology who are focused on the valorization of lignin and the discovery of novel biocatalysts for green chemistry applications. Further research into the regulation of this pathway and the engineering of these enzymes holds significant promise for the development of efficient and sustainable biorefinery processes.

References

Foundational

The Metabolic Pathway of (+)-Dca-CC in Sphingobium sp. SYK-6: A Technical Guide

This technical guide provides an in-depth exploration of the metabolic pathway involving (+)-dehydrodiconiferyl alcohol-γ'-carboxylic acid ((+)-Dca-CC) in Sphingobium sp. SYK-6.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the metabolic pathway involving (+)-dehydrodiconiferyl alcohol-γ'-carboxylic acid ((+)-Dca-CC) in Sphingobium sp. SYK-6. While the query specified a "biosynthetic pathway," current research indicates that (+)-Dca-CC is a key intermediate in the catabolism (degradation) of the lignin-derived compound dehydrodiconiferyl alcohol (DCA). This document details this catabolic pathway, its regulation, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize quantitative data regarding gene expression and metabolite conversion in the DCA catabolic pathway in Sphingobium sp. SYK-6.

Table 1: Transcriptional Analysis of DCA Catabolism Genes

This table presents the relative transcript levels of key genes in the DCA catabolic pathway in response to different inducing compounds, as determined by quantitative reverse transcription-PCR (qRT-PCR). Data is expressed as fold-change relative to non-inducing conditions.

GeneFunctionInducer: 5 mM DCAInducer: 5 mM DCA-CCInducer: 5 mM Vanillic Acid
phcC (+)-DCA-C oxidase~4.8-foldIncreasedNo significant change
phcG DCA-CC decarboxylase~10.7-foldIncreasedNo significant change
lsdD Lignostilbene α,β-dioxygenase~7.5-foldIncreasedIncreased
ferD 5-formylferulate dehydrogenase~6.2-foldIncreasedNo significant change
phcT Outer membrane transporter for (±)-DCA-C~5.5-foldIncreasedNo significant change

Note: "Increased" indicates a significant upregulation was observed, though the exact fold-change was not specified in all summarized documents. Data is compiled from transcriptional analyses in Sphingobium lignivorans SYK-6.[1]

Table 2: Metabolite Conversion by Resting Cells of S. lignivorans SYK-6 Wild-Type vs. ΔphcR Mutant

This table illustrates the enhanced metabolic capability of a mutant strain lacking the transcriptional repressor PhcR (ΔphcR) compared to the wild-type (WT). Data reflects the increased conversion rate of DCA pathway intermediates.[2]

MetaboliteConcentrationReaction TimeConversion Rate Increase (ΔphcR vs. WT)
DCA-C100 µM1 hour6.3-fold
DCA-CC100 µM0.5 hours2.4-fold
FFA200 µMNot Specified2.8-fold
CFA200 µMNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments in the study of the (+)-Dca-CC pathway are provided below.

Quantitative Reverse Transcription-PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in DCA catabolism.

1.1. Cell Culture and Induction:

  • Inoculate Sphingobium lignivorans SYK-6 cells grown in a rich medium (e.g., LB) into a minimal medium (e.g., Wx-SEMP) to an optical density at 600 nm (OD600) of 0.2.[1]

  • Grow the culture at 30°C.

  • When the OD600 reaches 0.5, add the inducing compound (5 mM DCA, 5 mM DCA-CC, or 5 mM vanillic acid) or an equivalent volume of solvent for the non-induced control.[1]

  • Continue incubation for 6 hours.[1]

1.2. RNA Isolation and cDNA Synthesis:

  • Harvest the cells by centrifugation.

  • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers.

1.3. qPCR:

  • Perform qPCR using a suitable real-time PCR system and a SYBR Green-based detection method.

  • Use primers specific for the target genes (phcC, phcG, lsdD, etc.) and a reference gene (e.g., 16S rRNA) for normalization.

  • The relative mRNA abundance is calculated using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the 16S rRNA gene.[3]

Heterologous Expression of Pathway Enzymes in E. coli

This protocol describes a general workflow for producing and purifying enzymes from the DCA pathway for in vitro characterization.

2.1. Gene Cloning:

  • Amplify the coding sequences of the target genes (e.g., phcC, phcD) from S. sp. SYK-6 genomic DNA by PCR.

  • Clone the PCR products into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

2.2. Transformation and Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[4]

  • Grow the transformed cells in selective LB medium at 37°C to an OD600 of 0.4-0.6.

  • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue cultivation at a lower temperature (e.g., 16-25°C) overnight.

2.3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet cell debris.

  • Purify the target protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

2.4. Enzyme Assays:

  • The activity of the purified enzymes can be assayed by monitoring the conversion of substrates to products using HPLC or spectrophotometry. For oxidases like PhcC and PhcD, the assay mixture may include flavin adenine (B156593) dinucleotide (FAD) and an artificial electron acceptor.[5]

Metabolite Conversion Assays with Resting Cells

This method is used to analyze the catabolic activity of whole cells under non-growing conditions.

3.1. Preparation of Resting Cells:

  • Grow S. sp. SYK-6 or its mutant derivatives in a suitable medium (e.g., LB) for 24 hours.[6]

  • Harvest the cells by centrifugation (e.g., 14,000 x g for 2 min).[6]

  • Wash the cell pellet twice with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]

  • Resuspend the cells in the same buffer to a desired final OD600 (e.g., 0.2 to 1.0, depending on the substrate).[2]

3.2. Conversion Reaction:

  • Add the substrate (e.g., 200 µM DCA) to the resting cell suspension.[6]

  • Incubate the reaction mixture at 30°C with shaking.

  • Collect aliquots at different time points.

3.3. Analysis:

  • Stop the reaction by removing the cells via centrifugation or filtration.

  • Analyze the supernatant for the disappearance of the substrate and the appearance of products using High-Performance Liquid Chromatography (HPLC).[6]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: Major and minor catabolic pathways of DCA in Sphingobium sp. SYK-6.

transcriptional_regulation PhcR PhcR (MarR-type Repressor) phcD_operon phcD operon (phcD-SLG_09490-phcC) PhcR->phcD_operon represses phcH_operon phcH operon (phcH-phcG-phcF) PhcR->phcH_operon represses ferD_operon ferD operon PhcR->ferD_operon represses phcT_gene phcT gene PhcR->phcT_gene represses DCACC (+)-DCA-CC (Effector Molecule) DCACC->PhcR binds to & inactivates

Caption: Transcriptional regulation of DCA catabolism genes by the repressor PhcR.

experimental_workflow start Hypothesis: Gene X is involved in DCA metabolism step1 Construct Gene X Knockout Mutant (ΔX) start->step1 step2 Prepare Resting Cells (Wild-Type and ΔX) step1->step2 step3 Incubate with DCA or intermediate step2->step3 step4 Analyze Supernatant by HPLC at t=0, t=1, t=2... step3->step4 decision Compare Metabolite Profiles (WT vs. ΔX) step4->decision result1 Result: ΔX accumulates substrate of Gene X product decision->result1 Substrate of X accumulates result2 Result: No difference observed decision->result2 No change

Caption: Experimental workflow for functional analysis of a DCA catabolism gene.

References

Exploratory

The Biocatalytic Cascade to (+)-Dca-CC: A Technical Guide to its Formation from Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the formation of (+)-dehyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the formation of (+)-dehydrodiconiferyl alcohol-cyclic carbonate ((+)-Dca-CC) from ferulic acid. This process involves a two-step chemoenzymatic pathway, beginning with the laccase-mediated oxidative dimerization of ferulic acid to yield (+)-dehydrodiconiferyl alcohol, followed by the chemical synthesis of the cyclic carbonate.

Core Mechanism: From Phenolic Acid to a Bicyclic Carbonate

The formation of (+)-Dca-CC from ferulic acid is a sequential process initiated by an enzymatic radical dimerization, followed by a chemical cyclization.

Step 1: Laccase-Catalyzed Oxidative Dimerization of Ferulic Acid

The initial and crucial step is the enzymatic dimerization of ferulic acid into (+)-dehydrodiconiferyl alcohol. This reaction is catalyzed by laccase, a multi-copper oxidase.[1][2][3][4][5] The mechanism proceeds through the following stages:

  • Oxidation of Ferulic Acid: Laccase abstracts a hydrogen atom from the phenolic hydroxyl group of ferulic acid, generating a phenoxy radical.[3]

  • Radical Resonance: The unpaired electron on the phenoxy radical is delocalized across the aromatic ring and the propenoic acid side chain, leading to several resonance structures.

  • Radical Coupling: Two ferulic acid radicals then couple in a non-enzymatic step to form various dehydrodimers. The formation of (+)-dehydrodiconiferyl alcohol specifically involves a β-5' (or 8-5') coupling.[2][3][6]

The reaction conditions, including the choice of laccase, solvent system, pH, and temperature, significantly influence the distribution of the resulting dehydrodimer isomers.[1][2][7]

Step 2: Synthesis of the Cyclic Carbonate

The second step involves the conversion of the diol, (+)-dehydrodiconiferyl alcohol, into its corresponding cyclic carbonate, (+)-Dca-CC. While specific literature for this exact transformation is scarce, the synthesis can be achieved using established methods for converting diols to cyclic carbonates. A common approach involves the reaction of the diol with a carbonylating agent in the presence of a base.[8][9][10][11]

Quantitative Data

The following tables summarize the quantitative data available for the laccase-catalyzed dimerization of ferulic acid. Data for the subsequent cyclization step is based on general methodologies and would require experimental optimization for (+)-dehydrodiconiferyl alcohol.

Table 1: Laccase-Catalyzed Dimerization of Ferulic Acid - Product Distribution

Product (Dehydrodimer)Linkage TypeMolecular Weight ( g/mol )Yield (%)Reference
P1β-β'38626[1]
P2β-5'38631.5[1]
P3Not Specified3867.3[1]
P4 (decarboxylated)Not Specified3406.2[1]
P55-5'38617.5[1]
2,3-dihydrobenzofuranβ-5'38611.2[4]

Yields are based on an initial 100 mg of ferulic acid.[1]

Experimental Protocols

Laccase-Catalyzed Dimerization of Ferulic Acid to (+)-Dehydrodiconiferyl Alcohol

This protocol is adapted from studies on the laccase-mediated oxidation of ferulic acid.[1][7]

Materials:

Equipment:

  • Spectrophotometer

  • HPLC system with a C18 column and DAD detector

  • Reaction vessel with temperature control and stirring

  • Lyophilizer

Procedure:

  • Laccase Characterization:

    • Determine the protein concentration of the laccase solution using the BCA method with BSA as a standard.

    • Measure the laccase activity using syringaldazine as the substrate in phosphate buffer (pH 7.5) at 30°C. One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of syringaldazine per minute.

  • Enzymatic Reaction:

    • Prepare a solution of ferulic acid in phosphate buffer (pH 7.5).

    • Add the laccase to the ferulic acid solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for maximal yield.

    • Incubate the reaction mixture at 30°C with constant stirring for 6 hours. The completion of the reaction can be monitored by HPLC.[1]

  • Product Purification:

    • Stop the reaction by adding a quenching agent (e.g., a strong acid).

    • Extract the products from the aqueous reaction mixture using ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the dehydrodimers using preparative HPLC with a C18 column. A gradient of acetonitrile in water with 0.03% TFA can be used as the mobile phase.

    • Collect the fractions corresponding to (+)-dehydrodiconiferyl alcohol and lyophilize to obtain the pure product.

Synthesis of (+)-Dca-CC from (+)-Dehydrodiconiferyl Alcohol

This is a generalized protocol for the synthesis of a cyclic carbonate from a diol and will require optimization for (+)-dehydrodiconiferyl alcohol.[11]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • CO2 balloon or cylinder

  • Standard glassware for organic synthesis

Procedure:

  • Carbon Dioxide Insertion:

    • Dissolve (+)-dehydrodiconiferyl alcohol in dry chloroform in a round-bottom flask under a CO2 atmosphere.

    • Slowly add DBU (1 equivalent) to the stirring solution.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Cyclization:

    • To the resulting solution, add triethylamine (1 equivalent).

    • Cool the mixture in an ice bath and slowly add tosyl chloride (1 equivalent).

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (+)-Dca-CC.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_step1 Step 1: Enzymatic Dimerization cluster_step2 Step 2: Chemical Cyclization Ferulic_Acid Ferulic Acid Phenoxy_Radical Phenoxy Radical Ferulic_Acid->Phenoxy_Radical Laccase (Oxidation) Dehydrodiconiferyl_Alcohol (+)-Dehydrodiconiferyl Alcohol Phenoxy_Radical->Dehydrodiconiferyl_Alcohol Radical Coupling (β-5') Dca (+)-Dehydrodiconiferyl Alcohol Dca_CC (+)-Dca-CC Dca->Dca_CC CO2, Base, Dehydrating Agent

Caption: Overall reaction pathway for the formation of (+)-Dca-CC from ferulic acid.

G cluster_workflow Experimental Workflow Start Start: Ferulic Acid Solution Enzyme_Addition Add Laccase Start->Enzyme_Addition Incubation Incubate (30°C, 6h) Enzyme_Addition->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Purification1 HPLC Purification Extraction->Purification1 Isolated_Dca Isolate (+)-Dehydrodiconiferyl Alcohol Purification1->Isolated_Dca CO2_Reaction React with CO2 and Base Isolated_Dca->CO2_Reaction Cyclization Add Dehydrating Agent CO2_Reaction->Cyclization Purification2 Column Chromatography Cyclization->Purification2 Final_Product Final Product: (+)-Dca-CC Purification2->Final_Product

Caption: Experimental workflow for the synthesis of (+)-Dca-CC.

References

Foundational

An In-depth Technical Guide on the Biological Activity of Dichloroacetate (DCA)

Disclaimer: The user query specified "(+)-Dca-CC," which is not a standard scientific nomenclature. This guide proceeds under the assumption that the intended compound of interest is Dichloroacetate (B87207) (DCA), a wel...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "(+)-Dca-CC," which is not a standard scientific nomenclature. This guide proceeds under the assumption that the intended compound of interest is Dichloroacetate (B87207) (DCA), a well-researched molecule known for its significant biological activities, particularly in the context of cancer cell (CC) metabolism.

Introduction

Dichloroacetate (DCA) is a small molecule that has garnered considerable interest in the scientific community for its potential therapeutic applications, most notably in the treatment of various cancers.[1][2] DCA is a structural analog of pyruvate (B1213749) and functions as an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[2][3][4] By inhibiting PDK, DCA effectively shifts the metabolic profile of cancer cells from anaerobic glycolysis—a phenomenon known as the Warburg effect—towards oxidative phosphorylation, a metabolic state characteristic of normal, healthy cells.[1][2][5] This metabolic reprogramming has profound implications for cancer cell survival, proliferation, and apoptosis. This guide provides a comprehensive overview of the biological activity of DCA, including its mechanism of action, quantitative efficacy, and the experimental protocols used to assess its effects.

Mechanism of Action

The primary molecular target of Dichloroacetate is pyruvate dehydrogenase kinase (PDK).[2] In many cancer cells, PDK is upregulated, leading to the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex.[1] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism towards lactate (B86563) production, even in the presence of oxygen (aerobic glycolysis).

DCA's inhibition of PDK reverses this process.[1] By preventing the phosphorylation of PDH, DCA maintains the PDH complex in its active state, facilitating the entry of pyruvate into the tricarboxylic acid (TCA) cycle within the mitochondria.[6] This metabolic shift from glycolysis to glucose oxidation leads to several downstream effects that are detrimental to cancer cells:

  • Increased Production of Reactive Oxygen Species (ROS): The heightened mitochondrial respiration resulting from DCA treatment leads to an increase in the production of reactive oxygen species.[1] Elevated ROS levels can induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways.

  • Induction of Apoptosis: The restoration of mitochondrial function and the increase in ROS can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases that execute programmed cell death.[1][5]

  • Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α): The Warburg effect is closely linked to the stabilization of the transcription factor HIF-1α, which promotes tumor growth and angiogenesis. By reversing aerobic glycolysis, DCA can lead to the destabilization of HIF-1α, thereby inhibiting its downstream pro-tumorigenic effects.

Quantitative Data: In Vitro Efficacy of Dichloroacetate

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Dichloroacetate in various cancer cell lines.

Cell LineCancer TypeIC50 (mM)Reference
MeWoMelanoma13.3[7][8]
A375Melanoma14.9[8]
SK-MEL-2Melanoma>27.0[7]
SK-MEL-28Melanoma>27.0[7]
HCT116Colon Cancer9.8[3]
SH-SY5YNeuroblastoma17.4[3]
A549Non-Small Cell Lung Cancer~25[9]
LNM35Non-Small Cell Lung Cancer~25[9]
HGG Stem CellsHigh-Grade Glioma15-40[10]
Human Glioma Cell LinesHigh-Grade Glioma20-28[10]
Rodent Glioma Cell LinesHigh-Grade Glioma27-28[10]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Dichloroacetate (DCA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • DCA Treatment: Prepare serial dilutions of DCA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the DCA-containing medium at various concentrations. Include untreated control wells with medium only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DCA concentration relative to the untreated control. Plot the results to determine the IC50 value.

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Dichloroacetate (DCA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DCA for the desired time period as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

DCA_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito HIF1a_active HIF-1α (Active) HIF1a_inactive HIF-1α (Inactive) HIF1a_active->HIF1a_inactive Destabilization AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH_inactive PDH (Inactive-P) PDH_active PDH (Active) PDH_active->AcetylCoA PDK PDK PDK->PDH_inactive Phosphorylates (Inactivates) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle TCA_Cycle->HIF1a_inactive ROS ↑ ROS TCA_Cycle->ROS Oxidative Phosphorylation Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: DCA inhibits PDK, activating PDH and shifting metabolism towards the TCA cycle, leading to increased ROS and apoptosis.

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Acquisition & Analysis start Start: Select Cancer Cell Line culture Cell Culture & Seeding (96-well or 6-well plates) start->culture treat Treat with varying concentrations of DCA culture->treat incubate Incubate for specified duration (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis readout Measure Readout (Absorbance or Fluorescence) viability->readout apoptosis->readout analysis Calculate % Viability / % Apoptosis Determine IC50 readout->analysis end End: Report Biological Activity analysis->end

Caption: General experimental workflow for assessing the biological activity of DCA on cancer cells.

References

Exploratory

The Bacterial Xenobiotic Metabolite (+)-Dca-CC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Dca-CC, a lignan (B3055560) derived from the bacterial cyclodimerization of ferulic acid, represents a fascinating yet understudied xenobiotic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dca-CC, a lignan (B3055560) derived from the bacterial cyclodimerization of ferulic acid, represents a fascinating yet understudied xenobiotic metabolite. This technical guide provides a comprehensive overview of (+)-Dca-CC, including its chemical properties, biosynthetic origins, and the potential biological activities inferred from its precursor, ferulic acid, and the broader class of lignans (B1203133). Due to the limited direct research on (+)-Dca-CC, this paper also outlines general experimental protocols for the study of bacterial biotransformation of phenolic acids and highlights the significant knowledge gaps that present opportunities for future research. The information is intended to serve as a foundational resource for researchers in microbiology, natural products chemistry, and drug discovery.

Introduction to (+)-Dca-CC

(+)-Dca-CC is classified as a member of the 1-benzofurans and is specifically a lignan that results from the cyclodimerization of ferulic acid.[1] Its role as a bacterial xenobiotic metabolite underscores the complex interactions between microorganisms and dietary phytochemicals.[1] Xenobiotic metabolism by bacteria can significantly alter the chemical structure and biological activity of ingested compounds, leading to the formation of novel molecules with potentially unique physiological effects.

Chemical Identity and Properties

The fundamental chemical and physical properties of (+)-Dca-CC are summarized in the table below, based on available data.[1]

PropertyValue
IUPAC Name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Molecular Formula C₂₀H₁₈O₈
Molecular Weight 386.4 g/mol
Synonyms (+)-DCA-CC, NSC677581, CHEMBL4792654, CHEBI:132250
Class 1-benzofurans, dicarboxylic acid, lignan, olefinic compound, guaiacols
Functional Relationship Functionally related to trans-ferulic acid

Biosynthesis of (+)-Dca-CC by Bacteria

(+)-Dca-CC is not synthesized de novo by bacteria but is a product of the biotransformation of ferulic acid, a common phenolic acid found in plant cell walls. Bacteria in various environments, including the human gut, possess enzymes capable of metabolizing ferulic acid into a variety of other compounds. The formation of (+)-Dca-CC is a cyclodimerization reaction, a process that links two ferulic acid molecules.

Bacterial biotransformation of ferulic acid to (+)-Dca-CC.

Inferred Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of (+)-Dca-CC is currently unavailable in the scientific literature. However, insights into its potential functions can be drawn from the well-documented activities of its precursor, ferulic acid, and the general properties of lignans.

Biological Activities of Ferulic Acid

Ferulic acid exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Its antimicrobial properties have been demonstrated against various pathogenic bacteria.[4][5][6]

OrganismMIC (μg/mL)Reference
Escherichia coli100[5]
Pseudomonas aeruginosa100[5]
Staphylococcus aureus1100[5]
Listeria monocytogenes1250[5]
Signaling Pathways Modulated by Ferulic Acid

Ferulic acid is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.[1][7]

Ferulic Acid Signaling Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathways cluster_cancer Anticancer Pathways FA1 Ferulic Acid Nrf2 Nrf2 FA1->Nrf2 activates ARE ARE Nrf2->ARE activates HO1 HO-1 ARE->HO1 induces FA2 Ferulic Acid p38_MAPK p38 MAPK FA2->p38_MAPK inhibits NFkB NF-κB FA2->NFkB inhibits JAK_STAT JAK/STAT FA2->JAK_STAT inhibits FA3 Ferulic Acid p53 p53 FA3->p53 increases expression Bax Bax FA3->Bax increases expression ERK ERK FA3->ERK decreases expression AKT AKT FA3->AKT decreases expression

Signaling pathways affected by ferulic acid.
General Activities of Lignans

Lignans, as a class of phytoestrogens, are known for their antioxidant, anticancer, and anti-inflammatory properties. They are metabolized by gut bacteria into enterolignans, such as enterodiol (B191174) and enterolactone, which are readily absorbed and are thought to be responsible for many of the health benefits associated with lignan consumption.[8]

Experimental Protocols for Studying Bacterial Biotransformation

While specific protocols for (+)-Dca-CC are not available, the following outlines a general workflow for investigating the bacterial metabolism of phenolic acids like ferulic acid.

Experimental Workflow for Biotransformation cluster_setup Experimental Setup cluster_analysis Analysis of Metabolites cluster_activity Biological Activity Assays Bacterial Culture 1. Select and culture bacterial strain(s) Substrate Prep 2. Prepare sterile medium with ferulic acid Bacterial Culture->Substrate Prep Incubation 3. Inoculate and incubate under controlled conditions Substrate Prep->Incubation Extraction 4. Extract metabolites from culture supernatant Incubation->Extraction TLC 5. Thin Layer Chromatography (TLC) for initial screening Extraction->TLC HPLC 6. High-Performance Liquid Chromatography (HPLC) for quantification TLC->HPLC MS 7. Mass Spectrometry (MS) for identification HPLC->MS Purification 9. Purify the metabolite of interest HPLC->Purification NMR 8. Nuclear Magnetic Resonance (NMR) for structure elucidation MS->NMR Bioassays 10. Conduct bioassays (e.g., antimicrobial, antioxidant, cytotoxicity) Purification->Bioassays

Workflow for studying bacterial biotransformation.
Detailed Methodologies

1. Bacterial Strain and Culture Conditions:

  • Select bacterial strains known for or suspected of phenolic acid metabolism (e.g., Pseudomonas fluorescens, Saccharomyces cerevisiae, lactic acid bacteria).[9][10][11]

  • Culture strains in an appropriate growth medium to the desired cell density (e.g., mid-log phase).

2. Biotransformation Assay:

  • Prepare a resting cell suspension or use a growing culture.

  • Add a defined concentration of sterile-filtered ferulic acid to the culture.

  • Incubate under specific conditions (e.g., temperature, pH, aerobic/anaerobic) for a set period.

3. Extraction and Analysis of Metabolites:

  • Centrifuge the culture to separate cells from the supernatant.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Concentrate the extract and analyze using:

    • TLC: For rapid, qualitative screening of metabolite formation.[12]

    • HPLC: For separation and quantification of the substrate and products.[9]

    • LC-MS/MS: For accurate mass determination and identification of metabolites.

    • NMR: For detailed structural elucidation of purified metabolites.[9]

4. Biological Activity Testing:

  • Purify the target metabolite using preparative HPLC or column chromatography.

  • Assess the biological activity of the purified compound using a panel of relevant assays, such as:

    • Antimicrobial assays: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5]

    • Antioxidant assays: DPPH radical scavenging assay, ABTS assay.

    • Cytotoxicity assays: MTT assay against various cell lines.

Knowledge Gaps and Future Directions

The study of (+)-Dca-CC is in its infancy. While its chemical nature and origin are established, its biological significance remains a critical unknown. Future research should focus on:

  • Isolation and Characterization: Developing methods for the efficient bacterial synthesis and purification of (+)-Dca-CC to enable comprehensive biological testing.

  • Biological Activity Screening: Evaluating the purified compound in a wide range of bioassays to determine its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by (+)-Dca-CC.

  • In Vivo Studies: Assessing the bioavailability, metabolism, and efficacy of (+)-Dca-CC in animal models.

Conclusion

(+)-Dca-CC, a bacterial metabolite of ferulic acid, represents a promising yet unexplored area of natural product research. Its structural relationship to the bioactive precursor ferulic acid and the broader class of lignans suggests it may possess significant biological activities. This technical guide provides a framework for initiating research into this compound, from its biosynthesis and chemical properties to potential biological functions and the experimental approaches required for their elucidation. The exploration of such xenobiotic metabolites is crucial for understanding the full impact of the microbiome on health and for the discovery of novel therapeutic agents.

References

Foundational

Understanding the Stereochemistry of (+)-Dca-CC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Dca-CC, chemically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dca-CC, chemically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a chiral lignan (B3055560) derived from the oxidative dimerization of ferulic acid. Lignans (B1203133) are a class of polyphenols that exhibit a wide range of biological activities, making them of significant interest in pharmacology and drug development. The stereochemistry of these molecules is paramount, as different enantiomers and diastereomers can possess distinct biological activities, potencies, and toxicological profiles.[1][2] This technical guide provides an in-depth exploration of the stereochemistry of (+)-Dca-CC, including its structural elucidation, synthetic strategies, and the implications of its chirality on biological function. While specific experimental data for (+)-Dca-CC is not extensively available in public literature, this guide consolidates the known information and draws upon data from closely related compounds to provide a comprehensive overview.

Structural Elucidation and Stereochemistry

The definitive structure of (+)-Dca-CC is characterized by two stereocenters at the C2 and C3 positions of the dihydrobenzofuran ring. The "(+)" designation refers to its dextrorotatory nature, indicating that it rotates plane-polarized light in a clockwise direction. The absolute configuration has been established as (2S, 3S).

Table 1: Physicochemical and Spectroscopic Properties of (+)-Dca-CC

PropertyDataReference/Notes
IUPAC Name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acidPubChem CID: 10385446
Molecular Formula C₂₀H₁₈O₈PubChem CID: 10385446
Molecular Weight 386.35 g/mol PubChem CID: 10385446
Optical Rotation ([α]D) Not available in cited literature. The "(+)" indicates a positive value.-
¹H NMR Data Specific data for the (+) enantiomer is not available in the cited literature. Data for related dehydrodiferulic acid dilactones have been reported.[1]-
¹³C NMR Data Specific data for the (+) enantiomer is not available in the cited literature.-
Mass Spectrometry High-resolution mass spectrometry data for various dehydrodiferulic acids are available, confirming the elemental composition.[1]-

Synthesis and Chiral Separation

The synthesis of dehydrodiferulic acids typically involves the oxidative coupling of ferulic acid or its esters. Achieving enantioselectivity for the desired (2S, 3S) isomer is a key challenge.

Method 1: Enzymatic Oxidative Coupling

  • Principle: Enzymes such as laccases or peroxidases (e.g., horseradish peroxidase) can catalyze the stereoselective coupling of phenolic precursors.[3] The enzyme's chiral active site directs the formation of one enantiomer over the other.

  • General Protocol:

    • Dissolve ferulic acid in a suitable buffer solution (e.g., phosphate (B84403) buffer at a specific pH).

    • Add the oxidative enzyme (e.g., horseradish peroxidase) and an oxidizing agent (e.g., H₂O₂).

    • The reaction is stirred at a controlled temperature for a specified period.

    • The reaction is quenched, and the product mixture is extracted with an organic solvent.

    • Purification is typically achieved through column chromatography.

    • The enantiomeric excess (e.e.) is determined using chiral HPLC.

Method 2: Chiral Auxiliary-Mediated Synthesis

  • Principle: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

  • General Protocol:

    • Covalently attach a chiral auxiliary (e.g., a chiral oxazolidinone) to the carboxylic acid group of ferulic acid to form a chiral ferulic acid amide.

    • Perform the oxidative dimerization of the chiral amide using a chemical oxidant (e.g., silver oxide) or an enzymatic system. The steric hindrance from the chiral auxiliary directs the coupling to favor the formation of one diastereomer.

    • Cleave the chiral auxiliary from the dimer to yield the enantiomerically enriched dehydrodiferulic acid.

    • Purify the product using chromatography.

For racemic or non-enantioselective syntheses, the separation of enantiomers is crucial. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.

  • Principle: The stationary phase of the HPLC column is coated with a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.

  • General Protocol:

    • A racemic mixture of Dca-CC is dissolved in a suitable solvent.

    • The solution is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak).

    • A mobile phase (a mixture of solvents like hexane (B92381) and isopropanol (B130326) with an acidic modifier) is run through the column.

    • The two enantiomers will elute at different times and can be detected and collected separately.

Visualization of Stereochemistry and Synthetic Logic

enantioselective_synthesis cluster_start Starting Material cluster_methods Enantioselective Methods cluster_intermediate Intermediate Step cluster_final Final Product Ferulic_Acid Ferulic Acid Enzymatic Enzymatic Oxidation (e.g., Peroxidase) Ferulic_Acid->Enzymatic Auxiliary Chiral Auxiliary Attachment Ferulic_Acid->Auxiliary Dimerization Oxidative Dimerization Auxiliary->Dimerization Cleavage Auxiliary Cleavage Dimerization->Cleavage Plus_Dca_CC (+)-Dca-CC (Enantiomerically Enriched) Dimerization->Plus_Dca_CC Direct formation in enzymatic route Cleavage->Plus_Dca_CC

Caption: General workflow for the enantioselective synthesis of (+)-Dca-CC.

chiral_separation Racemic Racemic Mixture of Dca-CC Injection Injection into Chiral HPLC System Racemic->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Collection (+)-Dca-CC (-)-Dca-CC Detection->Collection

Caption: Workflow for the chiral separation of Dca-CC enantiomers via HPLC.

Importance of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

Table 2: Hypothetical Comparative Biological Activity Profile of Dca-CC Enantiomers (Note: This table is illustrative due to the lack of specific comparative data for (+)-Dca-CC and (-)-Dca-CC in the cited literature. The data for a related lignan showed that the (2R, 3R)-enantiomer was a more potent inhibitor of tubulin polymerization than the (2S, 3S)-enantiomer.)

EnantiomerTargetActivityPotency (e.g., IC₅₀)
(+)-Dca-CC (2S, 3S) Target X (e.g., Enzyme, Receptor)Agonist/Antagonist/InhibitorExpected to be different from the (-) enantiomer
(-)-Dca-CC (2R, 3R) Target X (e.g., Enzyme, Receptor)Agonist/Antagonist/Inhibitor/Inactive/ToxicExpected to be different from the (+) enantiomer

The specific signaling pathways modulated by (+)-Dca-CC are not yet elucidated. However, a general model for how a chiral lignan might interact with a cellular signaling pathway can be conceptualized. The precise fit of the (2S, 3S) stereoisomer into a receptor's binding pocket would trigger a downstream signaling cascade, while the (2R, 3R) enantiomer might not bind as effectively, leading to a weaker or no response.

signaling_pathway cluster_ligands Enantiomers cluster_downstream Downstream Signaling Plus_Dca (+)-Dca-CC (2S, 3S) Receptor Chiral Receptor Binding Pocket Plus_Dca->Receptor High Affinity Binding Minus_Dca (-)-Dca-CC (2R, 3R) Minus_Dca->Receptor Low Affinity Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Cellular_Response Cellular Response (e.g., Anti-inflammatory) Signal_Transduction->Cellular_Response

Caption: Model of stereoselective interaction with a biological target.

Conclusion

The stereochemistry of (+)-Dca-CC, defined by its (2S, 3S) absolute configuration, is a critical determinant of its properties and biological function. While there are established general methods for the enantioselective synthesis and separation of such lignans, a detailed experimental characterization of (+)-Dca-CC is not widely available in the scientific literature. Further research is needed to isolate or synthesize pure (+)-Dca-CC, fully characterize it using spectroscopic and crystallographic techniques, and perform comprehensive comparative studies of its biological activity against its (-) enantiomer. Such studies would provide invaluable insights for the potential development of (+)-Dca-CC as a therapeutic agent and would underscore the importance of stereochemistry in drug design and discovery.

References

Exploratory

An In-Depth Technical Guide to (+)-Dca-CC: A Dihydrobenzofuran Lignan

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the dihydrobenzofuran lignan (B3055560), (+)-Dca-CC. It details the compound's chemical i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dihydrobenzofuran lignan (B3055560), (+)-Dca-CC. It details the compound's chemical identity, including its IUPAC name and known synonyms, and presents a compilation of its reported biological activities. This document offers a thorough examination of the available quantitative data, experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity

(+)-Dca-CC is a complex organic molecule classified as a dihydrobenzofuran lignan. It is structurally derived from the cyclodimerization of ferulic acid, a common phenolic compound found in plants.

IUPAC Name: (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid[1]

Synonyms:

  • (+)-DCA-CC[1]

  • trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

  • 5,8'-BenDiFA

  • NSC677581[1]

  • CHEMBL4792654[1]

  • CHEBI:132250[1]

Table 1: Physicochemical Properties of (+)-Dca-CC [1]

PropertyValue
Molecular FormulaC₂₀H₁₈O₈
Molecular Weight386.4 g/mol
Canonical SMILESCOC1=CC(=C(C=C1)C=CC(=O)O)C2C(C3=C(C=C2OC)C(=O)C=C3)C4=CC(=C(C=C4)O)OC
InChIInChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+/t17-,18+/m0/s1
InChIKeyJTHPLBUVRLOJBB-KCILRPRFSA-N

Biological Activity and Mechanism of Action

Current research indicates that (+)-Dca-CC exhibits notable biological activities, primarily as an antioxidant and as a potential antitumor agent.

Antioxidant Activity

(+)-Dca-CC, also referred to as 5,8'-BenDiFA in antioxidant literature, has demonstrated the ability to scavenge free radicals. Its antioxidant efficacy is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Antitumor Activity: Tubulin Polymerization Inhibition

A significant finding in the study of (+)-Dca-CC is its activity as an inhibitor of tubulin polymerization. Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly, (+)-Dca-CC can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is a target for several established anticancer drugs.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of (+)-Dca-CC.

Table 2: Antioxidant Activity of (+)-Dca-CC (5,8'-BenDiFA)

AssayMethodResultReference
Radical ScavengingTrolox C Equivalent Antioxidant Capacity (TEAC)Less effective than 2 moles of free ferulic acid--INVALID-LINK--
Lipid Peroxidation InhibitionAscorbate/iron-induced peroxidation of phosphatidylcholine liposomesEffective inhibitor--INVALID-LINK--

Table 3: Antitumor Activity of a Related Dihydrobenzofuran Lignan

Cell LineAssayIC₅₀ (µM)Reference
Not SpecifiedTubulin Polymerization Inhibition13 ± 1--INVALID-LINK--

Note: The IC₅₀ value is for a closely related dihydrobenzofuran lignan, and further studies are needed to determine the specific value for (+)-Dca-CC.

Experimental Protocols

Synthesis of (+)-Dca-CC (Biomimetic Oxidative Dimerization of Ferulic Acid)

A general method for the synthesis of dihydrobenzofuran lignans, including (+)-Dca-CC, involves the biomimetic oxidative dimerization of ferulic acid or its methyl ester.

Materials and Reagents:

  • Ferulic acid or Ferulic acid methyl ester

  • Oxidizing agent (e.g., Horseradish peroxidase/H₂O₂, FeCl₃, or other enzymatic or chemical oxidants)

  • Appropriate solvent system (e.g., aqueous buffer, organic solvent)

  • Purification reagents and equipment (e.g., silica (B1680970) gel for chromatography, HPLC system)

General Procedure:

  • Dissolve ferulic acid or its methyl ester in the chosen solvent system.

  • Add the oxidizing agent to the solution to initiate the dimerization reaction.

  • Allow the reaction to proceed for a specified time under controlled temperature and pH.

  • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and extract the products into an organic solvent.

  • Purify the crude product using column chromatography on silica gel, followed by preparative HPLC to isolate the desired dihydrobenzofuran lignan stereoisomers, including (+)-Dca-CC.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and stereochemistry.

Tubulin Polymerization Inhibition Assay

The effect of (+)-Dca-CC on tubulin polymerization can be assessed using an in vitro assay that measures the change in turbidity or fluorescence upon microtubule formation.

Materials and Reagents:

  • Purified tubulin protein

  • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO₄, pH 6.9)

  • GTP (Guanosine triphosphate)

  • Test compound ((+)-Dca-CC) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Negative control (vehicle)

  • Spectrophotometer or fluorometer with temperature control

General Procedure:

  • Prepare a solution of purified tubulin in the polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • In a 96-well plate, add the test compound at various concentrations, as well as the positive and negative controls.

  • Initiate polymerization by transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time. An increase in signal indicates tubulin polymerization.

  • Analyze the data to determine the effect of (+)-Dca-CC on the rate and extent of tubulin polymerization. The IC₅₀ value can be calculated from the dose-response curve.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ferulic_Acid Ferulic Acid Oxidative_Dimerization Oxidative Dimerization (e.g., HRP/H2O2) Ferulic_Acid->Oxidative_Dimerization Crude_Product Crude Dimer Mixture Oxidative_Dimerization->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound (+)-Dca-CC HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Caption: Workflow for the synthesis, purification, and characterization of (+)-Dca-CC.

Proposed Mechanism of Antitumor Action

G Dca_CC (+)-Dca-CC Tubulin αβ-Tubulin Dimers Dca_CC->Tubulin Binds to Microtubule Microtubule Polymerization Dca_CC->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of antitumor action of (+)-Dca-CC via tubulin polymerization inhibition.

Conclusion

(+)-Dca-CC is a promising natural product with demonstrated antioxidant and potential antitumor activities. Its mechanism of action through the inhibition of tubulin polymerization places it in a class of compounds with significant therapeutic relevance. This technical guide consolidates the current knowledge on (+)-Dca-CC, providing a valuable resource for further research and development. Future studies should focus on elucidating its specific molecular targets, exploring its efficacy in various cancer models, and optimizing its synthesis for potential therapeutic applications.

References

Foundational

physical and chemical properties of (+)-Dca-CC

An In-depth Technical Guide to (+)-Dca-CC: Physical, Chemical, and Biological Properties for the Research Professional Introduction (+)-Dca-CC, scientifically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-meth...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Dca-CC: Physical, Chemical, and Biological Properties for the Research Professional

Introduction

(+)-Dca-CC, scientifically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a lignan (B3055560) that belongs to the class of dehydrodiferulic acids.[1] It is formed through the cyclodimerization of ferulic acid, a common phenolic compound found in plant cell walls.[1] This document provides a comprehensive overview of the known physical, chemical, and biological properties of (+)-Dca-CC, with a focus on data and methodologies relevant to researchers in drug discovery and development. While primarily identified as a bacterial xenobiotic metabolite, emerging research on related compounds suggests potential pharmacological activities of interest.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of (+)-Dca-CC

PropertyValueSource
Molecular Formula C₂₀H₁₈O₈PubChem[1]
Molecular Weight 386.4 g/mol PubChem[1]
Exact Mass 386.10016753 DaPubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 5PubChem[1]
Polar Surface Area 134 ŲPubChem[1]
pKa (Strongest Acidic) 3.31FooDB (for 5-5' isomer)[2]

Note: Data is computationally generated and should be used as an estimate pending experimental verification.

Synthesis and Experimental Protocols

Detailed, step-by-step protocols for the specific synthesis of the (+)-enantiomer of Dca-CC are scarce. However, the literature points to two primary routes: chemical oxidative coupling and enzymatic synthesis.

General Synthesis Approach: Oxidative Coupling of Ferulic Acid Esters

The synthesis of the core structure of (+)-Dca-CC can be achieved through the oxidative coupling of a ferulic acid ester, such as ethyl ferulate. This method is mentioned in the context of preparing related compounds for further reactions.

Conceptual Experimental Workflow for Synthesis

G cluster_synthesis Chemical Synthesis Workflow Ferulic Acid Ferulic Acid Ethyl Ferulate Ethyl Ferulate Ferulic Acid->Ethyl Ferulate Esterification Oxidative Coupling Oxidative Coupling Ethyl Ferulate->Oxidative Coupling DCA-CC Diethyl Ester DCA-CC Diethyl Ester Oxidative Coupling->DCA-CC Diethyl Ester Hydrolysis Hydrolysis DCA-CC Diethyl Ester->Hydrolysis Racemic DCA-CC Racemic DCA-CC Hydrolysis->Racemic DCA-CC Chiral Separation Chiral Separation Racemic DCA-CC->Chiral Separation (+)-Dca-CC (+)-Dca-CC Chiral Separation->(+)-Dca-CC

Caption: Conceptual workflow for the chemical synthesis of (+)-Dca-CC.

Enzymatic Synthesis Protocol

An alternative, environmentally friendly approach involves the use of enzymes like laccase to catalyze the dimerization of ferulic acid.

  • Reaction Setup : A typical reaction involves dissolving ferulic acid in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.5) at a controlled temperature (e.g., 30°C).[4]

  • Enzyme Addition : A laccase solution (e.g., from Myceliophthora thermophila) is added to initiate the reaction.[4]

  • Monitoring and Purification : The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The resulting dehydrodimers can then be separated and purified using preparative HPLC.[4] Chiral separation would be necessary to isolate the (+)-enantiomer.

Protocol for Antioxidant Activity Assessment

The antioxidant properties of ferulic acid dimers have been evaluated using established methods.[5][6][7]

  • Inhibition of Lipid Peroxidation :

    • Prepare phosphatidylcholine liposomes.

    • Induce peroxidation using an ascorbate/iron system.

    • Add the test compound ((+)-Dca-CC) at various concentrations.

    • Measure the formation of thiobarbituric acid reactive substances (TBARS) to quantify lipid peroxidation.[5]

  • ABTS Radical Cation Scavenging Assay :

    • Generate the ABTS radical cation (ABTS•+).

    • Add the test compound.

    • Measure the reduction in absorbance at a specific wavelength (e.g., 734 nm).

    • Compare the activity to a standard antioxidant like Trolox C to determine the Trolox C Equivalent Antioxidant Capacity (TEAC).[5][6][7]

Biological Activity and Signaling Pathways

The primary characterized biological role of (+)-Dca-CC is as an intermediate in the bacterial catabolism of lignin-derived compounds. However, research into related phenolic acids and lignans (B1203133) suggests potential antioxidant and anti-inflammatory activities relevant to human health.

Bacterial Catabolism of Dehydrodiconiferyl Alcohol (DCA)

In the bacterium Sphingobium sp. strain SYK-6, (+)-Dca-CC is a key intermediate in the degradation pathway of dehydrodiconiferyl alcohol (DCA), a model compound for β-5 linked lignin (B12514952) dimers. This pathway is a valuable example of biological funneling, where complex molecules are converted into central metabolites.[8]

The alcohol group of the A-ring side chain of DCA-C is oxidized in two steps to form (+)-Dca-CC.[8][9] This dicarboxylic acid is then decarboxylated by the enzyme PhcF to produce a stilbene-type compound, DCA-S, which is further metabolized.[8][9]

Catabolic Pathway of Dehydrodiconiferyl Alcohol in Sphingobium sp.

G cluster_pathway Bacterial Catabolism of DCA DCA Dehydrodiconiferyl Alcohol (DCA) DCAC (+)-DCA-C DCA->DCAC Oxidation PhcC PhcC (Oxidase) DCAC->PhcC DCACC (+)-Dca-CC PhcF PhcF (Decarboxylase) DCACC->PhcF DCAS DCA-S (Stilbene) LSD LSD (Dioxygenase) DCAS->LSD Metabolites Vanillin & 5-Formylferulate PhcC->DCACC PhcF->DCAS LSD->Metabolites

Caption: Catabolic pathway of DCA in Sphingobium sp. SYK-6.

Antioxidant Activity

Dimers of ferulic acid, including the structural class of (+)-Dca-CC (referred to as 5,8'-BenDiFA in some studies), have demonstrated significant antioxidant properties.[5][6][7] In assays measuring the inhibition of lipid peroxidation and the scavenging of the ABTS radical cation, the antioxidant efficacy was found to be greater than that of monomeric ferulic acid in the lipid phase.[5][10] This suggests that dimerization can enhance the protective effects against oxidative stress in biological membranes.

Potential Anti-inflammatory Signaling Pathway

While direct studies on the anti-inflammatory effects of (+)-Dca-CC are limited, many phenolic acids and lignans are known to modulate inflammatory responses. A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A novel lignan, (7R, 8S)-9-acetyl-dehydrodiconiferyl alcohol, which is structurally related to (+)-Dca-CC, has been shown to inhibit the expression of inflammatory mediators like COX-2 and iNOS and suppress NF-κB activation in macrophages stimulated with lipopolysaccharide (LPS).[11] Phenolic acids isolated from Salvia miltiorrhiza have also been shown to exert anti-inflammatory effects through the TLR4/NF-κB signal pathway.[12]

Based on this evidence, a plausible mechanism for the anti-inflammatory activity of (+)-Dca-CC is proposed below.

Proposed Anti-inflammatory Signaling Pathway

G cluster_inflammation Proposed Anti-inflammatory Mechanism LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation DcaCC (+)-Dca-CC DcaCC->IKK Inhibits (?)

Caption: Proposed mechanism for the anti-inflammatory action of (+)-Dca-CC.

Metabolism by Human Intestinal Microbiota

For drug development professionals, understanding the fate of a compound in the human gut is crucial. A study on the conversion of dehydrodiferulic acids by human intestinal microbiota found that the cleavage of these dimers depends on their linkage type.[3] While the 5-5-coupled dimer was not cleaved into monomers, the 8-O-4-coupled dimer was completely degraded, suggesting that the structural form of (+)-Dca-CC (an 8-5' linkage) may be susceptible to metabolism by gut bacteria.[3] This could impact its bioavailability and biological activity upon oral administration.

Conclusion

(+)-Dca-CC is a naturally occurring dehydrodiferulic acid with a well-characterized role in bacterial metabolism. While comprehensive experimental data on its physical properties and specific synthesis protocols are still needed, the available information highlights its potential as an antioxidant. Furthermore, based on the activities of structurally related compounds, (+)-Dca-CC presents a promising scaffold for further investigation into its anti-inflammatory properties. Future research should focus on obtaining pure (+)-Dca-CC to perform detailed in vitro and in vivo studies in mammalian systems to validate these potential therapeutic effects and elucidate the precise molecular mechanisms involved.

References

Exploratory

Unraveling the Phenylcoumaran Catabolic Pathway: A Technical Guide to (+)-Dca-CC Metabolism

For Researchers, Scientists, and Drug Development Professionals Introduction Lignin (B12514952), a complex aromatic polymer, represents a vast and renewable source of valuable chemical building blocks. The microbial cata...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, represents a vast and renewable source of valuable chemical building blocks. The microbial catabolism of lignin-derived compounds is a key area of research for the development of sustainable biorefineries. Phenylcoumarans are a prominent type of linkage in lignin, and their breakdown by microorganisms offers insights into novel enzymatic processes. A central pathway in this degradation is the catabolism of (+)-dehydrodiconiferyl alcohol (DCA), a model phenylcoumaran compound. This technical guide provides an in-depth exploration of the catabolism of a key intermediate in this pathway, 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate, referred to herein as (+)-Dca-CC. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows. The primary focus is on the well-characterized pathway in the bacterium Sphingobium sp. strain SYK-6.[1][2]

The (+)-Dca-CC Catabolic Pathway

The catabolism of dehydrodiconiferyl alcohol (DCA) in Sphingobium sp. SYK-6 is a multi-step process involving a series of oxidative reactions that culminate in the formation of the dicarboxylic acid intermediate, (+)-Dca-CC.[1][2] This pathway is a prelude to the cleavage of the phenylcoumaran ring structure.

The initial steps involve the oxidation of the alcohol group on the B-ring side chain of DCA to a carboxyl group, forming DCA-C.[1] Subsequently, the alcohol group on the A-ring side chain of DCA-C is oxidized to a carboxyl group, yielding DCA-CC.[1][2][3] This dicarboxylate intermediate is then the substrate for a key decarboxylation step that leads to the opening of the coumaran ring.[2][3]

The overall transformation of DCA through to the cleavage of the resulting stilbene (B7821643) is depicted in the following pathway diagram.

Phenylcoumaran_Catabolism DCA Dehydrodiconiferyl alcohol (DCA) DCA_L Aldehyde Intermediate (DCA-L) DCA->DCA_L ADHs (SLG_05620, SLG_24930, etc.) DCA_C Carboxylic Acid Intermediate (DCA-C) DCA_L->DCA_C ALDHs (SLG_27910, etc.) DCA_CC (+)-Dca-CC DCA_C->DCA_CC PhcC/PhcD (enantiospecific oxidases) DCA_S Stilbene Derivative (DCA-S) DCA_CC->DCA_S PhcF/PhcG (enantiospecific decarboxylases) Products 5-Formylferulate + Vanillin DCA_S->Products Lignostilbene α,β-dioxygenase

Figure 1: Catabolic pathway of dehydrodiconiferyl alcohol (DCA) in Sphingobium sp. SYK-6.

Key Enzymes and Genes in (+)-Dca-CC Metabolism

The conversion of DCA to downstream metabolites is orchestrated by a suite of specific enzymes. The formation and subsequent degradation of (+)-Dca-CC are particularly notable for their stereospecificity.

  • Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): The initial oxidation of DCA to DCA-C is a two-step process catalyzed by multiple alcohol and aldehyde dehydrogenases. Genes such as SLG_05620 (a quinohemoprotein ADH) and SLG_24930 (an aryl ADH) are responsible for the oxidation of DCA to its aldehyde intermediate (DCA-L).[1] Subsequently, at least four ALDHs, with the product of SLG_27910 showing the highest activity, catalyze the conversion of DCA-L to DCA-C. These initial steps are not reported to be stereospecific.[3]

  • DCA-C Oxidases (PhcC and PhcD): The oxidation of the A-ring side chain of DCA-C to form DCA-CC is a stereospecific reaction.[3] The enzymes PhcC and PhcD, belonging to the glucose-methanol-choline (GMC) oxidoreductase family, exhibit strict enantiospecificity for (+)-DCA-C and (-)-DCA-C, respectively.[3]

  • Enantiospecific Decarboxylases (PhcF and PhcG): The decarboxylation of the A-ring side chain of DCA-CC is the critical step leading to the cleavage of the phenylcoumaran ring and the formation of a stilbene-type compound, DCA-S.[2][3] This reaction is catalyzed by the enantiospecific decarboxylases PhcF and PhcG.[2] PhcF shows specificity for (+)-DCA-CC, while PhcG acts on (-)-DCA-CC.[2] Disruption of the phcF and phcG genes significantly reduces the conversion of DCA-CC, indicating their primary role in this metabolic step.[1][2] These enzymes are homotrimers and contain a DUF3237 domain of unknown function.[2]

Quantitative Data Summary

The kinetic parameters of the key enantiospecific decarboxylases, PhcF and PhcG, have been determined, providing insight into their catalytic efficiency.

EnzymeSubstrateKm (μM)Vmax (μmol·min-1·mg-1)Source
PhcF(+)-DCA-CC84307[1][2]
PhcG(-)-DCA-CC103137[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of (+)-Dca-CC catabolism.

Heterologous Expression and Purification of Recombinant PhcF and PhcG in E. coli

This protocol describes the production and purification of the enantiospecific decarboxylases for in vitro characterization.

a. Gene Cloning:

  • Amplify the full-length phcF and phcG genes from Sphingobium sp. SYK-6 genomic DNA using PCR with high-fidelity DNA polymerase and primers containing appropriate restriction sites (e.g., NdeI and XhoI).

  • Digest the PCR products and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

  • Ligate the digested genes into the expression vector to create N-terminal His-tagged fusion constructs.

  • Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and confirm the sequence of the inserts by DNA sequencing.

b. Protein Expression:

  • Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubate the culture for an additional 12-18 hours at a lower temperature (e.g., 20°C) with shaking to enhance the solubility of the recombinant protein.

c. Protein Purification:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

Enzyme Activity Assay for PhcF and PhcG

This protocol details the measurement of the decarboxylase activity of purified PhcF and PhcG.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare purified PhcF or PhcG solution Initiate Initiate reaction by adding enzyme solution Prep_Enzyme->Initiate Prep_Substrate Prepare (+)-Dca-CC substrate solution Mix Combine buffer and substrate in a microcentrifuge tube Prep_Substrate->Mix Prep_Buffer Prepare reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) Prep_Buffer->Mix Incubate_Temp Pre-incubate at reaction temperature (e.g., 30°C) Mix->Incubate_Temp Incubate_Temp->Initiate Incubate_Time Incubate for a defined time period Initiate->Incubate_Time Terminate Terminate reaction (e.g., by adding acid or organic solvent) Incubate_Time->Terminate Centrifuge Centrifuge to remove precipitated protein Terminate->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC Quantify Quantify substrate depletion and product formation HPLC->Quantify

Figure 2: Experimental workflow for the enzyme activity assay of PhcF and PhcG.

a. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 100 µM (+)-Dca-CC (for PhcF) or (-)-Dca-CC (for PhcG)

  • Purified PhcF or PhcG enzyme (concentration to be optimized for linear reaction kinetics)

b. Assay Procedure:

  • Prepare the reaction mixture (excluding the enzyme) in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction for a specific time period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by acidifying with an acid like HCl.

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the depletion of the substrate (DCA-CC) and the formation of the product (DCA-S) using HPLC.

c. Kinetic Parameter Determination:

  • To determine the Km and Vmax values, perform the assay with varying concentrations of the substrate ((+)-Dca-CC or (-)-Dca-CC) while keeping the enzyme concentration constant.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

HPLC Analysis of Phenylcoumaran Metabolites

This protocol provides a general method for the separation and quantification of DCA and its metabolites.

a. Sample Preparation:

  • For in vitro enzyme assays, terminate the reaction and centrifuge as described above.

  • For bacterial culture samples, centrifuge the culture to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes. The exact gradient should be optimized for the best separation of the compounds of interest.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detector at a wavelength suitable for the aromatic compounds (e.g., 280 nm or 310 nm).

  • Quantification: Use authentic standards of the metabolites to create calibration curves for quantification.

Gene Disruption in Sphingobium sp. SYK-6

This protocol outlines a method for creating gene knockouts to study the function of specific genes in the catabolic pathway.

a. Construction of the Gene Disruption Vector:

  • Amplify the upstream and downstream flanking regions of the target gene (e.g., phcF) from Sphingobium sp. SYK-6 genomic DNA by PCR.

  • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance gene) in a suicide vector that cannot replicate in Sphingobium sp. SYK-6.

  • Transform the resulting construct into E. coli for plasmid propagation and verification.

b. Conjugal Transfer and Homologous Recombination:

  • Introduce the gene disruption vector from the E. coli donor strain into Sphingobium sp. SYK-6 via biparental or triparental mating.

  • Select for transconjugants that have integrated the vector into the chromosome via a single homologous recombination event on a medium containing the appropriate antibiotics for both the recipient and the vector.

  • To select for double homologous recombination events (resulting in the replacement of the target gene with the antibiotic resistance cassette), cultivate the single-crossover mutants in a non-selective medium and then plate on a medium containing the antibiotic corresponding to the resistance cassette.

  • Confirm the gene disruption in the resulting mutants by PCR analysis using primers that bind outside the cloned flanking regions and within the resistance cassette, and by Southern hybridization.

Conclusion

The catabolism of (+)-Dca-CC is a pivotal part of the microbial degradation of phenylcoumaran, a significant component of lignin. The pathway in Sphingobium sp. SYK-6, characterized by its stereospecific enzymes, provides a fascinating example of how bacteria have evolved to break down complex aromatic structures. The detailed understanding of the enzymes involved, such as the enantiospecific decarboxylases PhcF and PhcG, not only enhances our fundamental knowledge of microbial metabolism but also presents opportunities for biotechnological applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this pathway, potentially leading to the development of novel biocatalysts for lignin valorization and the production of value-added chemicals from renewable resources.

References

Foundational

An In-depth Technical Guide on the Natural Occurrence of (+)-Dca-CC

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the natural occurrence of (+)-Dca-CC, a member of the dehydrodiferulic acid family of lignans. It details it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of (+)-Dca-CC, a member of the dehydrodiferulic acid family of lignans. It details its presence in the plant kingdom, quantitative data, experimental protocols for its study, and its role in biological pathways.

Dehydrodiferulic acids, including the specific stereoisomer (+)-Dca-CC, are naturally occurring phenolic compounds found primarily in the cell walls of plants. These molecules are formed through the oxidative coupling of two ferulic acid residues and play a crucial role in the structural integrity and defense mechanisms of plants. Their presence is particularly notable in cereal brans and other fibrous plant materials.

Data Presentation: Quantitative Occurrence of Dehydrodiferulic Acids

The concentration of dehydrodiferulic acids can vary significantly between different plant species and even different tissues within the same plant. While specific quantitative data for the (+)-Dca-CC isomer is not extensively reported, the following tables summarize the reported concentrations of various dehydrodiferulic acid isomers in several plant sources. This data provides a valuable reference for the expected abundance of this class of compounds.

Table 1: Concentration of Dehydrodiferulic Acids in Maize Bran

Dehydrodiferulic Acid IsomerConcentration (µg/g of bran)Reference
8-O-4'271 - 819[1]
8-5' (benzofuran form)Not specified[1]
Total Diferulic Acids~250 - 475 (in flour)[2]
Ferulic Acid2193 - 4779[1]
p-Coumaric AcidNot specified[3]
Diferulic Acid0.79 ± 0.012 (mg/g)[3]

Table 2: Concentration of Dehydrodiferulic Acids in Wheat Bran

Dehydrodiferulic Acid IsomerConcentrationReference
8-O-4-diFAMajor dimer[4]
5-8-BendiFAMajor dimer[4]
5-5-diFAMajor dimer[4]
Total Diferulic AcidsNot specified

Table 3: Concentration of Ferulic Acid in Sugar Beet Pulp

CompoundConcentration (% m/m)Reference
Ferulic Acid0.3 - 0.9[5][6]
Ferulic Acid957.4 mg/l (in extract)[7]

Experimental Protocols

The isolation and quantification of (+)-Dca-CC and other dehydrodiferulic acids from plant materials typically involve alkaline hydrolysis to release them from the cell wall matrix, followed by chromatographic separation and detection.

1. Extraction of Dehydrodiferulic Acids from Plant Material

This protocol is a standard method for releasing ester-bound dehydrodiferulic acids from plant cell walls.

  • Sample Preparation: Dry the plant material (e.g., maize bran, wheat bran) and grind it to a fine powder to increase the surface area for extraction.

  • Alkaline Hydrolysis:

    • Suspend the ground plant material in a sodium hydroxide (B78521) solution (e.g., 2 M NaOH).[1]

    • Incubate the suspension at a controlled temperature (e.g., 60°C) for a defined period (e.g., 90 seconds under microwave irradiation or longer for conventional heating).[1][3]

    • Acidify the mixture to a low pH (e.g., pH 2-3) using hydrochloric acid to precipitate lignin (B12514952) and protonate the phenolic acids.

    • Centrifuge the mixture to pellet the solid residues.

  • Liquid-Liquid Extraction:

    • Extract the supernatant containing the released phenolic acids with an organic solvent such as diethyl ether or ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) (Optional): For further purification, the dried extract can be redissolved and passed through an SPE cartridge to remove interfering substances.[8]

2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of dehydrodiferulic acids.

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.

  • Column: A reversed-phase C18 column is commonly employed for separation.[9]

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Acidified water (e.g., with 0.1% formic acid).[9]

    • Solvent B: Acetonitrile or methanol.[9]

  • Gradient Program: The gradient starts with a high proportion of solvent A, and the proportion of solvent B is gradually increased to elute the more hydrophobic compounds.

  • Detection: Detection is typically performed at a wavelength of around 320 nm, where ferulic acid and its dimers exhibit strong absorbance.[7]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.[8]

3. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like dehydrodiferulic acids, a derivatization step is necessary.

  • Derivatization:

    • The dried extract is derivatized to increase the volatility of the phenolic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[10]

    • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a short period.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injection: The derivatized sample is injected into the GC.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Identification: Compounds are identified based on their retention times and mass fragmentation patterns, which are compared to those of standards or spectral libraries.

Signaling Pathways and Biological Roles

Dehydrodiferulic acids, including (+)-Dca-CC, are primarily involved in the structural reinforcement of plant cell walls, which is a key component of the plant's defense against pathogens and herbivores.[11][12]

Biosynthesis of Dehydrodiferulic Acids

The formation of dehydrodiferulic acids is an enzyme-mediated process that occurs within the plant cell wall.

Biosynthesis Ferulic Acid Ferulic Acid Peroxidases / Laccases Peroxidases / Laccases Ferulic Acid->Peroxidases / Laccases Feruloyl Radicals Feruloyl Radicals Peroxidases / Laccases->Feruloyl Radicals Dehydrodiferulic Acids Dehydrodiferulic Acids Feruloyl Radicals->Dehydrodiferulic Acids Oxidative Coupling

Caption: Biosynthesis of dehydrodiferulic acids from ferulic acid.

Role in Cell Wall Cross-Linking and Plant Defense

Dehydrodiferulic acids act as cross-linking agents, covalently linking polysaccharide chains within the cell wall and also linking polysaccharides to lignin.[13][14] This cross-linking increases the rigidity and strength of the cell wall, creating a formidable physical barrier that is more difficult for pathogens to degrade and for insects to penetrate.[11][15]

CellWallDefense cluster_CellWall Plant Cell Wall Polysaccharide 1 Polysaccharide 1 DFA_crosslink1 Polysaccharide 1->DFA_crosslink1  Dehydrodiferulic  Acid Cross-link Polysaccharide 2 Polysaccharide 2 DFA_crosslink2 Polysaccharide 2->DFA_crosslink2  Dehydrodiferulic  Acid Cross-link Lignin Lignin DFA_crosslink1->Polysaccharide 2 Defense_Response Enhanced Structural Barrier DFA_crosslink2->Lignin Pathogen / Herbivore Pathogen / Herbivore Pathogen / Herbivore->Polysaccharide 1 Attempts to Degrade/ Penetrate Cell Wall

Caption: Role of dehydrodiferulic acids in cell wall defense.

While a specific signaling pathway directly initiated by (+)-Dca-CC has not been elucidated, the process of cell wall fortification is part of a broader cell wall integrity signaling network.[16][17] Damage to the cell wall can trigger a cascade of events, including the production of reactive oxygen species (ROS), which in turn can promote the peroxidase-mediated cross-linking of ferulic acid into dehydrodiferulic acids, thus reinforcing the cell wall in response to stress.[13] Ferulic acid itself has also been shown to induce signaling pathways related to plant defense.[18][19]

References

Exploratory

Foundational Research on Dehydrodiconiferyl Alcohol Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Dehydrodiconiferyl alcohol (DCA), a phenylcoumaran-type biphenyl (B1667301) compound, is a significant component of lignin (B12514952), the sec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA), a phenylcoumaran-type biphenyl (B1667301) compound, is a significant component of lignin (B12514952), the second most abundant terrestrial biopolymer. The microbial catabolism of DCA is a key process in the global carbon cycle and presents a promising avenue for the biotechnological valorization of lignin into valuable chemicals. This technical guide provides an in-depth overview of the foundational research on DCA catabolism, focusing on the well-characterized pathways in the bacteria Sphingobium sp. strain SYK-6 and Novosphingobium aromaticivorans. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Catabolic Pathways of Dehydrodiconiferyl Alcohol

The bacterial degradation of dehydrodiconiferyl alcohol has been extensively studied in two model organisms, Sphingobium sp. strain SYK-6 and Novosphingobium aromaticivorans. While both organisms effectively break down DCA, they employ distinct enzymatic strategies.

The Sphingobium sp. SYK-6 Pathway

In Sphingobium sp. strain SYK-6, the catabolism of DCA proceeds through a series of oxidative and cleavage reactions. The pathway is initiated by the oxidation of the alcohol group on the B-ring side chain, followed by the oxidation of the A-ring side chain alcohol. The resulting dicarboxylic acid intermediate then undergoes decarboxylation and subsequent cleavage of the stilbene-type compound to yield vanillin (B372448) and 5-formylferulate.[1]

The key enzymatic steps are:

  • Initial Oxidation: The alcohol group of the B-ring side chain of DCA is oxidized to a carboxyl group, forming 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acrylic acid (DCA-C).[1] This is a two-step process involving unidentified alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).

  • Second Oxidation: The alcohol group on the A-ring side chain of DCA-C is then oxidized to a carboxyl group, yielding 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (DCA-CC).[2] This enantioselective conversion is catalyzed by the membrane-associated glucose-methanol-choline oxidoreductase family enzymes PhcC and PhcD, which are essential for the conversion of (+)-DCA-C and (-)-DCA-C, respectively.[3][4]

  • Decarboxylation: DCA-CC is decarboxylated by the enantiospecific decarboxylases PhcF and PhcG to produce 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S), a stilbene-type compound.[2] PhcF and PhcG act on (+) and (-) enantiomers of DCA-CC, respectively.[2]

  • Stilbene (B7821643) Cleavage: The interphenyl double bond of DCA-S is cleaved by the lignostilbene α,β-dioxygenase (LSD), LsdD, to generate vanillin and 5-formylferulate.[5][6]

  • Downstream Catabolism: Vanillin and 5-formylferulate are further metabolized through established pathways. 5-formylferulic acid is converted to 5-carboxyferulic acid by the NAD+-dependent aldehyde dehydrogenase FerD, which is then decarboxylated to ferulic acid by LigW and LigW2.[7]

The Novosphingobium aromaticivorans Pathway

Novosphingobium aromaticivorans utilizes a different strategy for the initial breakdown of the phenylcoumaran structure of DCA.

The key enzymatic steps are:

  • Initial Oxidation: Similar to SYK-6, the allylic alcohol side chain of DCA is oxidized to a carboxylic acid (DC-C) via an aldehyde intermediate (DC-L) by dehydrogenases.[8][9]

  • Phenylcoumaran Ring Opening: The five-membered ring of DC-C is opened by a novel γ-formaldehyde lyase, PcfL, to form a stilbene intermediate and formaldehyde.[8][10]

  • Stilbene Cleavage: The resulting stilbene is then cleaved by the lignostilbene dioxygenase, LsdD, to produce vanillin and 5-formylferulate (5-FF).[8][9]

  • Downstream Catabolism: 5-FF is oxidized to 5-carboxyferulate (5-CF) by the aldehyde dehydrogenase FerD. 5-CF is subsequently decarboxylated by LigW to form ferulic acid, which is then funneled into the central metabolism.[8][9]

Data Presentation

The following table summarizes the available quantitative data for the key enzymes involved in DCA catabolism in Sphingobium sp. strain SYK-6.

EnzymeOrganismSubstrateKm (μM)Vmax (μmol·min-1·mg-1)kcat (s-1)kcat/Km (M-1s-1)Reference
PhcFSphingobium sp. SYK-6(+)-DCA-CC84307--[2]
PhcGSphingobium sp. SYK-6(-)-DCA-CC103137--[2]
LsdD (LSD4)Sphingobium sp. SYK-6DCA-S---~106[11]
LsdD (LSD4)Sphingobium sp. SYK-6Lignostilbene---~106[11]

Note: Kinetic data for PhcC, PhcD, and the enzymes in the Novosphingobium aromaticivorans pathway are not yet fully reported in the literature.

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the foundational research of DCA catabolism.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Sphingobium sp. strain SYK-6 (NBRC 103272) and Novosphingobium aromaticivorans DSM 12444 are the primary model organisms. Gene knockout and expression studies often utilize Escherichia coli strains such as DH5α for cloning and BL21(DE3) for protein expression.

  • Culture Media:

    • Enrichment and Growth on DCA: A minimal salt medium (MSM) is typically used with DCA as the sole carbon source. A common formulation for MSM includes (per liter): K2HPO4 (4.55 g), KH2PO4 (0.53 g), MgSO4·7H2O (0.5 g), and NH4NO3 (5 g).

    • General Growth: Luria-Bertani (LB) medium is used for routine cultivation of both Sphingobium and E. coli.

    • Selective Media: Antibiotics are added as required for plasmid maintenance or selection of mutants (e.g., kanamycin (B1662678), tetracycline, carbenicillin).

  • Incubation Conditions: Cultures are typically incubated at 30°C with shaking (e.g., 160 rpm).

Gene Disruption and Complementation
  • Gene Disruption:

    • Construct Preparation: An antibiotic resistance gene cassette (e.g., kanamycin resistance) is cloned into the target gene in a suitable vector, disrupting its open reading frame. Flanking homologous regions of the target gene are included to facilitate homologous recombination.

    • Transformation: The constructed plasmid is introduced into the target bacterium (e.g., Sphingobium sp. SYK-6) via triparental mating or electroporation.

    • Selection and Verification: Double-crossover mutants are selected on plates containing the appropriate antibiotic and a counter-selective agent if applicable. Gene disruption is confirmed by PCR and Southern blot analysis.

  • Complementation:

    • Construct Preparation: The wild-type gene is cloned into a broad-host-range expression vector (e.g., pJB861).

    • Transformation: The complementation plasmid is introduced into the mutant strain.

    • Phenotypic Analysis: The complemented strain is tested for its ability to grow on DCA or convert relevant intermediates.

Recombinant Protein Expression and Purification
  • Cloning: The target gene is amplified by PCR and cloned into an expression vector (e.g., pET vector for E. coli), often with an N- or C-terminal His-tag for purification.

  • Expression: The expression vector is transformed into an expression host like E. coli BL21(DE3). Protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to the culture.

  • Purification:

    • Cell Lysis: Cells are harvested by centrifugation and resuspended in a suitable buffer. Lysis is achieved by sonication or French press.

    • Affinity Chromatography: The cell-free extract is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The His-tagged protein is eluted with an imidazole (B134444) gradient.

    • Further Purification (Optional): Additional purification steps like ion-exchange or size-exclusion chromatography can be performed to achieve higher purity.

Enzyme Assays
  • General Principle: Enzyme activity is determined by monitoring the consumption of substrate or the formation of product over time. This is often done spectrophotometrically or by using High-Performance Liquid Chromatography (HPLC).

  • Decarboxylase (PhcF/PhcG) Assay:

    • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (DCA-CC), and a suitable buffer (e.g., Tris-HCl).

    • Analysis: The reaction is incubated at a specific temperature and then stopped. The amount of product (DCA-S) formed is quantified by HPLC.

  • Dioxygenase (LsdD) Assay:

    • Reaction Mixture: The assay mixture includes the purified enzyme, the substrate (DCA-S or lignostilbene), and a buffer (e.g., HEPES).

    • Analysis: The consumption of O2 is monitored using an oxygen electrode. The formation of products (vanillin and 5-formylferulate) is quantified by HPLC and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Oxidase (PhcC/PhcD) Assay:

    • Reaction Mixture: The reaction contains membrane fractions containing the enzyme, the substrate (DCA-C), a buffer, and an artificial electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) [DCIP] or ubiquinone derivatives).

    • Analysis: The reduction of the electron acceptor is monitored spectrophotometrically.

Metabolite Analysis
  • Sample Preparation: Culture supernatants or cell-free extracts are acidified and extracted with a solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid or formic acid) is used for separation.

    • Detection: Metabolites are detected using a UV detector at a specific wavelength (e.g., 280 nm).

  • GC-MS Analysis:

    • Derivatization: For volatile analysis, metabolites are often derivatized (e.g., trimethylsilylation).

    • Analysis: The derivatized sample is injected into the GC-MS system for separation and identification based on retention time and mass spectrum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dehydrodiconiferyl_Alcohol_Catabolism_Sphingobium cluster_oxidation1 Initial Oxidation cluster_oxidation2 Second Oxidation cluster_decarboxylation Decarboxylation cluster_cleavage Stilbene Cleavage DCA Dehydrodiconiferyl Alcohol (DCA) DCA_C DCA-C DCA->DCA_C ADHs, ALDHs DCA_CC DCA-CC DCA_C->DCA_CC PhcC, PhcD DCA_S DCA-S DCA_CC->DCA_S PhcF, PhcG Products Vanillin + 5-Formylferulate DCA_S->Products LsdD Dehydrodiconiferyl_Alcohol_Catabolism_Novosphingobium cluster_oxidation Initial Oxidation cluster_ring_opening Ring Opening cluster_cleavage Stilbene Cleavage DCA Dehydrodiconiferyl Alcohol (DCA) DC_C DC-C DCA->DC_C Dehydrogenases Stilbene Stilbene + Formaldehyde DC_C->Stilbene PcfL Products Vanillin + 5-Formylferulate Stilbene->Products LsdD Experimental_Workflow cluster_microbiology Microbiology cluster_genetics Genetics cluster_biochemistry Biochemistry cluster_analytics Analytical Chemistry Strain Bacterial Strain (e.g., Sphingobium sp. SYK-6) Culture Cultivation in Minimal Medium + DCA Strain->Culture Growth Monitor Growth (OD600) Culture->Growth Metabolite_Extraction Metabolite Extraction Culture->Metabolite_Extraction Gene_ID Identify Candidate Genes Knockout Gene Knockout Gene_ID->Knockout Knockout->Culture Complementation Complementation Knockout->Complementation Complementation->Culture Expression Recombinant Protein Expression & Purification Assay Enzyme Assays Expression->Assay Kinetics Determine Kinetic Parameters Assay->Kinetics HPLC HPLC Analysis Assay->HPLC Metabolite_Extraction->HPLC GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS

References

Foundational

Preliminary Investigation of Dichloroacetate's Bioactivity: A Technical Overview for Researchers

Disclaimer: The initial query for "(+)-Dca-CC" did not yield specific results for a compound with this exact name in the scientific literature. Based on the provided context of bioactivity and the prevalence of the acron...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "(+)-Dca-CC" did not yield specific results for a compound with this exact name in the scientific literature. Based on the provided context of bioactivity and the prevalence of the acronym "DCA" in cancer research, this report focuses on the well-documented bioactivity of Dichloroacetate (DCA) . The "(+)-" prefix, typically indicating a specific stereoisomer, is not applicable to the achiral molecule dichloroacetate. It is possible that "(+)-Dca-CC" refers to a specific, less common derivative or complex of DCA; however, without further clarification, this document provides a comprehensive overview of the foundational compound, DCA.

Introduction

Dichloroacetate (DCA) is a small molecule that has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in the context of oncology.[1] It is an inhibitor of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.[2][3] By inhibiting PDK, DCA effectively shifts the metabolic phenotype of cancer cells from glycolysis back towards oxidative phosphorylation, a process that can lead to decreased tumor growth and increased apoptosis.[3][4][5] This document provides a detailed overview of the bioactivity of DCA, summarizing key quantitative data, experimental methodologies, and the signaling pathways it modulates.

Quantitative Bioactivity Data

The following table summarizes key quantitative data related to the bioactivity of Dichloroacetate from various studies.

ParameterCell Line / ModelValueReference
Oral Dosing (Clinical) Metastatic Breast or Non-Small Cell Lung Cancer Patients6.25 mg/kg, twice daily[6]
Oral Dosing (General) General Cancer Care10-50 mg/kg daily[4]
IC50 (Calcium Influx) Not Specified86 µM (for NGP1-01, a polycyclic compound with similar calcium channel blocking activity)[7]
Treatment Concentration QBC939 and RBE cholangiocarcinoma cells20 mM (in combination with cisplatin)[8]
Treatment Concentration MDA-MB-231 triple negative breast cancer cells50 mM[3]

Note: IC50 values for DCA's direct cytotoxic effects are not consistently reported in the provided literature, as its primary mechanism is metabolic reprogramming rather than direct cytotoxicity at lower concentrations.

Key Signaling Pathways Modulated by Dichloroacetate

A primary mechanism of action for DCA is the reversal of the Warburg effect, a metabolic characteristic of many cancer cells where they favor aerobic glycolysis over oxidative phosphorylation for energy production.[9] DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This leads to the conversion of pyruvate to acetyl-CoA, promoting glucose oxidation in the mitochondria.[3][10]

G cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate (B86563) Lactate Pyruvate->Lactate Lactate Dehydrogenase Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH Krebs Cycle Krebs Cycle AcetylCoA->Krebs Cycle Oxidative\nPhosphorylation Oxidative Phosphorylation Krebs Cycle->Oxidative\nPhosphorylation ATP (High Yield) ATP (High Yield) Oxidative\nPhosphorylation->ATP (High Yield) ROS ROS Oxidative\nPhosphorylation->ROS Increased DCA DCA PDK PDK DCA->PDK PDH PDH PDK->PDH

DCA's reversal of the Warburg Effect.

By reactivating mitochondrial glucose oxidation, DCA increases the production of reactive oxygen species (ROS) within cancer cells.[4][5] Elevated ROS levels can lead to oxidative stress, which in turn can trigger the intrinsic apoptotic pathway through the activation of caspases.[3][4] Furthermore, the restoration of mitochondrial membrane potential and the release of mitochondrial calcium can also contribute to the induction of apoptosis.[4][5]

G DCA DCA Mitochondria Mitochondria DCA->Mitochondria Activates Oxidative Phosphorylation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases MMP Mitochondrial Membrane Potential (Decreased) Mitochondria->MMP Ca_Release Mitochondrial Ca2+ Release Mitochondria->Ca_Release Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MMP->Caspase_Activation Ca_Release->Caspase_Activation

Apoptosis induction by DCA.

Experimental Protocols

A common method to assess the bioactivity of DCA is through cell viability and proliferation assays.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., QBC939, RBE) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of DCA, alone or in combination with other agents (e.g., cisplatin), for specific time points (e.g., 24, 36, 48 hours).[8]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

To confirm DCA's effect on cellular metabolism, glucose uptake and lactate production are measured.

Protocol: Glucose Uptake and Lactate Secretion Assay

  • Cell Culture and Treatment: Culture cells (e.g., QBC939, RBE) and treat them with DCA as described for the viability assay.[8]

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Glucose and Lactate Measurement: Use commercially available glucose and lactate assay kits to determine the concentrations of glucose and lactate in the collected medium.

  • Data Analysis: A decrease in glucose in the medium indicates increased uptake by the cells, while a decrease in lactate in the medium indicates reduced secretion.

Western blotting is used to analyze changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DCA.

Protocol: Western Blot Analysis

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., phosphorylated PDHA1, HER2, AKT, ERK).[10] Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the bioactivity of DCA.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment DCA Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Metabolic_Assay Metabolic Assays (Glucose, Lactate) Treatment->Metabolic_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Xenograft_Model Xenograft Mouse Model Viability_Assay->Xenograft_Model Informs Tissue_Analysis Tissue Analysis Protein_Analysis->Tissue_Analysis Correlates with DCA_Administration DCA Administration Xenograft_Model->DCA_Administration Tumor_Measurement Tumor Growth Measurement DCA_Administration->Tumor_Measurement Tumor_Measurement->Tissue_Analysis

Experimental workflow for DCA bioactivity.

Conclusion

Dichloroacetate demonstrates significant bioactivity, primarily through the modulation of cancer cell metabolism. Its ability to reverse the Warburg effect, increase ROS production, and induce apoptosis provides a strong rationale for its investigation as an anticancer agent.[1] The experimental protocols and signaling pathways outlined in this document provide a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of DCA and its derivatives. While DCA has shown promise, further research is needed to optimize its clinical application and address potential side effects such as neurotoxicity.[1]

References

Exploratory

The Dimeric Derivative of trans-Ferulic Acid, (+)-Dca-CC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Dca-CC, a lignan (B3055560) and a cyclodimer of the widely studied trans-ferulic acid, presents a compelling case for further investigation in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dca-CC, a lignan (B3055560) and a cyclodimer of the widely studied trans-ferulic acid, presents a compelling case for further investigation in drug discovery and development. As a product of the oxidative dimerization of trans-ferulic acid, (+)-Dca-CC (full chemical name: (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) exhibits modified physicochemical and biological properties compared to its monomeric precursor. This technical guide provides an in-depth analysis of the relationship between (+)-Dca-CC and trans-ferulic acid, focusing on its synthesis, comparative biological activities, and potential mechanisms of action.

Introduction: From Monomer to Dimer

trans-Ferulic acid, a hydroxycinnamic acid, is a ubiquitous phenolic compound in the plant kingdom, renowned for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential, however, can be limited by factors such as bioavailability. The dimerization of trans-ferulic acid into compounds like (+)-Dca-CC represents a natural or synthetic modification that can alter its bioactivity and pharmacokinetic profile. (+)-Dca-CC is structurally defined as a member of the 1-benzofuran class of lignans, formed through the cyclodimerization of two ferulic acid molecules.[1] This structural evolution from a simple phenolic acid to a more complex lignan is the cornerstone of its unique biological attributes.

Synthesis of (+)-Dca-CC from trans-Ferulic Acid

The primary route for the formation of (+)-Dca-CC and other ferulic acid dimers is through oxidative coupling, a reaction that can be achieved both chemically and enzymatically.

Enzymatic Synthesis

The most prominent and environmentally benign method for the synthesis of ferulic acid dimers is through the action of laccase enzymes (EC 1.10.3.2). Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic compounds, leading to the formation of phenoxy radicals. These radicals can then couple to form a variety of dimeric and oligomeric structures.

Experimental Protocol: Laccase-Catalyzed Dimerization of trans-Ferulic Acid

  • Materials:

    • trans-Ferulic acid

    • Laccase from Trametes versicolor or Myceliophthora thermophila

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Organic co-solvent (e.g., ethanol, dioxane, or ethyl acetate)

    • High-Performance Liquid Chromatography (HPLC) system for product analysis and purification.

    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

  • Procedure:

    • A solution of trans-ferulic acid is prepared in a suitable buffer, potentially with an organic co-solvent to enhance solubility and influence the product distribution.

    • The laccase enzyme is added to the ferulic acid solution to initiate the oxidative dimerization.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., several hours).

    • The reaction progress is monitored by HPLC to observe the consumption of the ferulic acid monomer and the formation of various dimer products.

    • Upon completion, the reaction is stopped, and the products are extracted and purified, typically using preparative HPLC.

    • The structure of the purified dimers, including (+)-Dca-CC, is confirmed using MS and NMR spectroscopy.

The specific reaction conditions, such as the choice of laccase, pH, temperature, and co-solvent, can significantly influence the yield and the regioselectivity of the dimerization, leading to the formation of different isomers.

Logical Workflow for Enzymatic Synthesis of (+)-Dca-CC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Ferulic Acid Solution Prepare Ferulic Acid Solution Incubate with Agitation Incubate with Agitation Prepare Ferulic Acid Solution->Incubate with Agitation Prepare Laccase Solution Prepare Laccase Solution Prepare Laccase Solution->Incubate with Agitation Monitor by HPLC Monitor by HPLC Incubate with Agitation->Monitor by HPLC Stop Reaction & Extract Products Stop Reaction & Extract Products Monitor by HPLC->Stop Reaction & Extract Products Purify by Preparative HPLC Purify by Preparative HPLC Stop Reaction & Extract Products->Purify by Preparative HPLC Structural Elucidation (MS, NMR) Structural Elucidation (MS, NMR) Purify by Preparative HPLC->Structural Elucidation (MS, NMR) G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes trans-Ferulic Acid / (+)-Dca-CC trans-Ferulic Acid / (+)-Dca-CC NF-κB Pathway NF-κB Pathway trans-Ferulic Acid / (+)-Dca-CC->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway trans-Ferulic Acid / (+)-Dca-CC->MAPK Pathway Modulation AMPK Pathway AMPK Pathway trans-Ferulic Acid / (+)-Dca-CC->AMPK Pathway Activation TGF-β/Smad Pathway TGF-β/Smad Pathway trans-Ferulic Acid / (+)-Dca-CC->TGF-β/Smad Pathway Inhibition Inflammation Inflammation NF-κB Pathway->Inflammation Reduces Apoptosis Apoptosis MAPK Pathway->Apoptosis Modulates Oxidative Stress Oxidative Stress AMPK Pathway->Oxidative Stress Reduces Cell Proliferation Cell Proliferation TGF-β/Smad Pathway->Cell Proliferation Inhibits

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Purification of (+)-Dca-CC

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the synthesis and purification of (+)-Dca-CC, a dehydrodiferulic acid dilactone with potential ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of (+)-Dca-CC, a dehydrodiferulic acid dilactone with potential applications in various research fields. The protocols are based on established enzymatic and chemical synthesis routes, followed by chromatographic purification and chiral separation to obtain the desired enantiomer.

Synthesis of (+)-Dca-CC via Oxidative Coupling of Ferulic Acid

(+)-Dca-CC is synthesized through the oxidative dimerization of ferulic acid. This can be achieved using either enzymatic or chemical methods.

Enzymatic Synthesis using Laccase

This method utilizes the enzyme laccase to catalyze the oxidative coupling of ferulic acid in an environmentally friendly process.

Experimental Protocol:

  • Reaction Setup: In a glass reactor, prepare a solution of ferulic acid (50 mM) in a phosphate (B84403) buffer (50 mM, pH 7.5).[1]

  • Enzyme Addition: Initiate the reaction by adding a laccase solution (e.g., from Myceliophthora thermophila or Trametes pubescens) to the ferulic acid solution.[1] The enzyme-to-substrate ratio should be optimized for the specific laccase used.

  • Reaction Conditions: Maintain the reaction mixture at 30°C with stirring (e.g., 600 rpm) for a specified period (e.g., 6 hours), or until the reaction is complete as monitored by HPLC.[1]

  • Reaction Termination: Stop the enzymatic reaction by adding a solvent such as methanol (B129727) containing 0.03% trifluoroacetic acid (TFA).[1]

Quantitative Data for Laccase-Catalyzed Synthesis:

ParameterValueReference
SubstrateFerulic Acid[1]
EnzymeLaccase (Myceliophthora thermophila)[1]
Substrate Concentration50 mM[1]
Buffer50 mM Phosphate Buffer[1]
pH7.5[1]
Temperature30°C[1]
Reaction Time~6 hours[1]
YieldNot explicitly stated

Workflow for Laccase-Catalyzed Synthesis of (+)-Dca-CC:

G cluster_synthesis Enzymatic Synthesis Ferulic_Acid Ferulic Acid Solution (50 mM in Phosphate Buffer, pH 7.5) Reaction Reaction Mixture (30°C, 600 rpm, ~6h) Ferulic_Acid->Reaction Laccase Laccase Enzyme Laccase->Reaction Termination Reaction Termination (Methanol/TFA) Reaction->Termination Crude_Product Crude (+)-Dca-CC Termination->Crude_Product

Caption: Enzymatic synthesis of (+)-Dca-CC.

Enzymatic Synthesis using Peroxidase

This protocol employs a peroxidase enzyme, such as lignin (B12514952) peroxidase or horseradish peroxidase, for the oxidative dimerization of ferulic acid.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing ferulic acid in a suitable buffer.

  • Enzyme and Cofactor: Add the peroxidase enzyme and hydrogen peroxide (H₂O₂) to initiate the reaction. The concentration of H₂O₂ should be carefully controlled.[2]

  • Incubation: Incubate the reaction mixture under controlled temperature and pH until the desired product is formed.

  • Quenching: Stop the reaction by adding a quenching agent or by heat inactivation of the enzyme.

Quantitative Data for Peroxidase-Catalyzed Synthesis:

ParameterValueReference
SubstrateFerulic Acid[2]
EnzymeLignin Peroxidase[2]
CofactorHydrogen Peroxide (H₂O₂)[2]
YieldNot explicitly stated

Purification of (+)-Dca-CC

The crude product from the synthesis reaction is a mixture of different dehydrodimers. A multi-step purification process is required to isolate the desired (+)-Dca-CC.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used to separate the different ferulic acid dimers from the crude reaction mixture.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol.

  • Chromatographic System: Use a preparative HPLC system equipped with a reverse-phase C18 column (e.g., Shim-Pack Prep-ODS, 20.0 mm x 250 mm, 5 µm).[3]

  • Mobile Phase: Employ a gradient or isocratic mobile phase. A common mobile phase is a mixture of methanol and water with a small amount of acid (e.g., 0.2% glacial acetic acid or 0.03% TFA) to improve peak shape.[1][3]

  • Elution: Set a suitable flow rate (e.g., 5 mL/min) and monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 278 nm or 280 nm).[1][3]

  • Fraction Collection: Collect the fractions corresponding to the desired dehydrodiferulic acid dilactone.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified racemic (±)-Dca-CC.

Quantitative Data for Preparative HPLC Purification:

ParameterValueReference
ColumnShim-Pack Prep-ODS (20.0 mm x 250 mm, 5 µm)[3]
Mobile PhaseMethanol:0.2% Acetic Acid (50:50)[3]
Flow Rate5 mL/min[3]
Detection278 nm[3]

Workflow for Purification of (+)-Dca-CC:

G cluster_purification Purification Workflow Crude_Product Crude Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Racemic_Dca_CC Racemic (±)-Dca-CC Prep_HPLC->Racemic_Dca_CC Chiral_HPLC Chiral HPLC Racemic_Dca_CC->Chiral_HPLC Positive_Dca_CC (+)-Dca-CC Chiral_HPLC->Positive_Dca_CC Negative_Dca_CC (-)-Dca-CC Chiral_HPLC->Negative_Dca_CC Crystallization Crystallization Positive_Dca_CC->Crystallization Pure_Positive_Dca_CC Pure (+)-Dca-CC Crystallization->Pure_Positive_Dca_CC

Caption: Purification and chiral separation of (+)-Dca-CC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating the enantiomers of Dca-CC to isolate the desired (+)-form.

Experimental Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as a Chiralpak AD-H column.[4]

  • Mobile Phase: A typical mobile phase for chiral separation on polysaccharide-based CSPs is a mixture of n-hexane and an alcohol (e.g., ethanol), often with a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape.[4] A common ratio is n-hexane/ethanol (77:23, v/v) with 0.1% DEA.[4]

  • Analysis: Inject the racemic (±)-Dca-CC sample and monitor the separation of the two enantiomers.

  • Fraction Collection: Collect the fraction corresponding to the (+)-Dca-CC enantiomer.

Quantitative Data for Chiral HPLC Separation:

ParameterValueReference
ColumnChiralpak AD-H[4]
Mobile Phasen-hexane:ethanol (77:23, v/v) + 0.1% DEA[4]
Flow RateNot specified
DetectionUV or Circular Dichroism (CD)[4]
Crystallization

Crystallization can be employed as a final purification step to obtain high-purity (+)-Dca-CC.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified (+)-Dca-CC in a minimal amount of a suitable hot solvent in which it has high solubility. For furofuran lignans, solvents like ethyl acetate (B1210297) or a mixture of polar and non-polar solvents can be effective.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling rate can influence crystal size and purity.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Logical Relationship of Synthesis and Purification:

G Start Start: Ferulic Acid Synthesis Synthesis: Oxidative Coupling Start->Synthesis Purification Purification: Preparative HPLC Synthesis->Purification Chiral_Sep Chiral Separation: Chiral HPLC Purification->Chiral_Sep End End Product: (+)-Dca-CC Chiral_Sep->End

Caption: Overall workflow for (+)-Dca-CC production.

References

Application

Application Notes & Protocols: Chemoenzymatic In Vitro Synthesis of (+)-Decursinol Angelate

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Decursinol angelate ((+)-Dca-CC), a prominent pyranocoumarin (B1669404) isolated from the roots of Angelica gigas Nakai, has attracted sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Decursinol angelate ((+)-Dca-CC), a prominent pyranocoumarin (B1669404) isolated from the roots of Angelica gigas Nakai, has attracted significant interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Traditional methods for obtaining (+)-Dca-CC rely on extraction from plant sources, which can be limited by geographical and seasonal variations. A robust and scalable in vitro synthesis method is therefore highly desirable.

This document outlines a detailed chemoenzymatic protocol for the synthesis of (+)-Dca-CC. This strategy leverages the specificity of enzymatic catalysis to construct the chiral precursor, (+)-decursinol, from the readily available coumarin, umbelliferone. This is followed by a chemical esterification step to yield the final product, (+)-decursinol angelate. This approach provides a controlled and reproducible method for the synthesis of this valuable bioactive compound.

Overall Synthesis Workflow

The chemoenzymatic synthesis is divided into two main stages:

  • Enzymatic Synthesis of (+)-Decursinol: This stage involves a three-step enzymatic cascade starting from umbelliferone.

  • Chemical Synthesis of (+)-Decursinol Angelate: This stage involves the esterification of the enzymatically produced (+)-decursinol with angelic acid.

G cluster_0 Stage 1: Enzymatic Synthesis of (+)-Decursinol cluster_1 Stage 2: Chemical Synthesis of (+)-Decursinol Angelate Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase (PT) + DMAPP Marmesin (B225713) (+)-Marmesin Demethylsuberosin->Marmesin Cytochrome P450 Monooxygenase Decursinol (B1670153) (+)-Decursinol Marmesin->Decursinol Marmesin Synthase/ Reductase Activity Decursinol_chem (+)-Decursinol Decursinol->Decursinol_chem Purification Dca_CC (+)-Decursinol Angelate ((+)-Dca-CC) Decursinol_chem->Dca_CC Angelic_Acid Angelic Acid Angelic_Acid->Dca_CC EDC, DMAP in CH2Cl2

Figure 1: Chemoenzymatic synthesis workflow for (+)-Dca-CC.

Biosynthetic Pathway of (+)-Decursinol

The enzymatic synthesis of (+)-decursinol follows a key part of the phenylpropanoid pathway.[2][3][4][5] The pathway begins with the prenylation of umbelliferone.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Pyranocoumarin Synthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Umbelliferone_2 Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone_2->Demethylsuberosin Prenyltransferase (+)-Marmesin (+)-Marmesin Demethylsuberosin->(+)-Marmesin Hydroxylase (+)-Decursinol (+)-Decursinol (+)-Marmesin->(+)-Decursinol Ring Opening & Reduction

Figure 2: Biosynthetic pathway of (+)-decursinol from L-phenylalanine.

Experimental Protocols

Stage 1: Enzymatic Synthesis of (+)-Decursinol

This protocol describes a proposed in vitro enzymatic cascade for the synthesis of (+)-decursinol from umbelliferone. The specific enzymes for this pathway from Angelica gigas are not all commercially available. Therefore, this protocol provides a general framework that can be adapted using either purified recombinant enzymes or a cell-free protein extract from Angelica gigas root cultures.

Materials:

  • Umbelliferone

  • Dimethylallyl pyrophosphate (DMAPP)

  • NADPH

  • Prenyltransferase (PT) active on coumarins

  • Cytochrome P450 monooxygenase and its reductase partner

  • Enzymes for marmesin conversion (or cell-free extract)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Glycerol

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the components listed in the table below. It is recommended to perform initial single-enzyme reactions to confirm the activity of each enzyme before attempting the full cascade.

  • Incubation: Incubate the reaction mixture at 30°C for 4-12 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes to separate the phases. Carefully collect the upper ethyl acetate layer. Repeat the extraction twice more and pool the organic layers.

  • Drying and Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: Purify the resulting (+)-decursinol from the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Analysis: Confirm the identity and purity of (+)-decursinol using HPLC, LC-MS, and NMR spectroscopy.

Stage 2: Chemical Synthesis of (+)-Decursinol Angelate

This protocol is adapted from established methods for the esterification of decursinol.[6]

Materials:

  • (+)-Decursinol (from Stage 1)

  • Angelic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reactant Preparation: Dissolve (+)-decursinol (1 equivalent) and angelic acid (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution, followed by the portion-wise addition of EDC (1.5 equivalents) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (+)-decursinol angelate.

  • Analysis: Characterize the final product by HPLC, LC-MS, and NMR spectroscopy to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data for the synthesis of (+)-Dca-CC.

Table 1: Reaction Components for Enzymatic Synthesis of (+)-Decursinol

ComponentStock ConcentrationFinal ConcentrationVolume (for 1 mL reaction)
Potassium Phosphate Buffer (pH 7.5)1 M100 mM100 µL
Umbelliferone10 mM (in DMSO)100 µM10 µL
DMAPP10 mM200 µM20 µL
NADPH50 mM1 mM20 µL
DTT1 M1 mM1 µL
Glycerol50% (v/v)5% (v/v)100 µL
Enzyme Solution(s)VariesVariesUp to 200 µL
Nuclease-free water--To 1 mL

Table 2: Summary of Synthesis Steps and Expected Outcomes

StepMethodKey ReagentsExpected YieldPurity
(+)-Decursinol Synthesis Enzymatic CascadeUmbelliferone, DMAPP, NADPH, EnzymesVariable (dependent on enzyme activity)>95% after purification
(+)-Dca-CC Synthesis Chemical Esterification(+)-Decursinol, Angelic Acid, EDC, DMAP~40-50%[7]>99% after purification[7]

Note: The yield for the enzymatic synthesis of (+)-decursinol is highly dependent on the source and activity of the enzymes used. The provided yield for the chemical synthesis of (+)-Dca-CC is based on a similar chemical transformation reported in the literature.[7]

References

Application

Application Notes and Protocols for the HPLC Analysis of (+)-Dca-CC and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Dca-CC, a dicarboxylic acid derivative of dehydrodiconiferyl alcohol, is a key metabolite in the microbial degradation of lignin, a complex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dca-CC, a dicarboxylic acid derivative of dehydrodiconiferyl alcohol, is a key metabolite in the microbial degradation of lignin, a complex aromatic polymer in plant cell walls. The stereospecificity of its metabolism makes chiral analysis essential for understanding its biological activity and fate. This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Dca-CC and its associated metabolites. The methodologies described are intended to guide researchers in developing robust analytical procedures for quantitative analysis in various matrices.

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of (+)-Dca-CC and its precursor, dehydrodiconiferyl alcohol (DCA). Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Dehydrodiconiferyl Alcohol (DCA)15.21 - 100>0.9990.20.7
(+)-Dca-CC9.81 - 100>0.9990.31.0
(-)-Dca-CC11.51 - 100>0.9990.31.0

Experimental Protocols

Sample Preparation from Microbial Culture

This protocol describes the extraction of (+)-Dca-CC and its metabolites from a liquid microbial culture.

Materials:

  • Microbial culture broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge 10 mL of the microbial culture at 8,000 rpm for 15 minutes to pellet the cells.

  • Transfer the supernatant to a separatory funnel.

  • Acidify the supernatant to pH 2.0 with 1 M HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Chiral HPLC Analysis of (+)-Dca-CC

This protocol outlines the chiral separation of (+)-Dca-CC and its enantiomer.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Reversed-Phase HPLC Analysis of Dehydrodiconiferyl Alcohol and Metabolites

This protocol is suitable for the general analysis of dehydrodiconiferyl alcohol and its metabolites, including the racemic mixture of Dca-CC.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Metabolic Pathway of Dehydrodiconiferyl Alcohol to (+)-Dca-CC

metabolic_pathway cluster_enzymes1 Enzymatic Step 1 cluster_enzymes2 Enzymatic Step 2 DCA Dehydrodiconiferyl Alcohol (DCA) DCA_C (+)-Dca-C DCA->DCA_C Oxidation Enzyme1 Alcohol Dehydrogenase DCA_CC (+)-Dca-CC DCA_C->DCA_CC Oxidation Enzyme2 Aldehyde Dehydrogenase

Caption: Metabolic conversion of Dehydrodiconiferyl Alcohol.

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Microbial Culture Centrifugation Centrifugation Sample->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Drying Evaporation & Reconstitution Extraction->Drying Filtration Syringe Filtration (0.22 µm) Drying->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Chiral or RP Column) Injection->Separation Detection UV/DAD Detection (280 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for HPLC analysis of (+)-Dca-CC.

Method

Application Note: Chiral HPLC Separation of (±)-Dca-CC Enantiomers

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the chiral separation of the enantiomers of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation of the enantiomers of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid ((±)-Dca-CC), a dicarboxylic acid derivative. The methodology is based on established principles of chiral chromatography for acidic compounds.

Principle of Chiral Separation by HPLC

Direct chiral separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is achieved using a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. These complexes have different stability and energy levels, leading to different interaction strengths. The enantiomer that forms a more stable complex is retained longer on the column, while the one forming a less stable complex elutes earlier, thus enabling their separation. The selection of an appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution.[1]

Recommended Chiral Stationary Phase (CSP) Selection

Given that (±)-Dca-CC is a dicarboxylic acid, a CSP with an affinity for acidic compounds is recommended. Anion-exchanger phases are specifically designed for this purpose.[2] Alternatively, polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including acidic molecules, particularly when used with a suitable acidic modifier in the mobile phase.[3][4]

For this application note, a weak anion-exchanger column is proposed as the primary choice due to its specific design for acidic analytes.

  • Primary Recommendation: CHIRALPAK® QN-AX (selector: Quinine derivative)

  • Alternative: Polysaccharide-based columns such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

Experimental Protocols

This section details the proposed methodology for the chiral HPLC separation of (±)-Dca-CC enantiomers.

3.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm).

3.2. Chemicals and Reagents

  • (±)-Dca-CC reference standard.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic acid (FA) or Acetic acid (AcOH) (HPLC grade).

  • Ammonium formate (B1220265) or Ammonium acetate (B1210297) (for buffering, if needed).

3.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (±)-Dca-CC reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

3.4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the CHIRALPAK® QN-AX column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared working standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • Peak Identification: The two enantiomers will elute as separate peaks. If a standard of a single, known enantiomer is available, it should be injected to determine the elution order.

Data Presentation

The following tables summarize the proposed chromatographic parameters and the expected, illustrative data for a successful separation.

Table 1: Proposed Chromatographic Parameters

ParameterProposed Value
Column CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.15, v/v/w)
Flow Rate 0.7 mL/min
Temperature 25°C
Detection Wavelength 280 nm (or optimal wavelength for Dca-CC)
Injection Volume 5 µL

Table 2: Expected Retention Data and Resolution (Illustrative)

CompoundRetention Time (t R ) (min)Separation Factor (α)Resolution (R s )
Enantiomer 1~ 8.51.30> 2.0
Enantiomer 2~ 10.2

Note: Retention times are estimates and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (Rs) should ideally be greater than 1.5 for baseline separation.

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of chiral separation.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_mp Mobile Phase Preparation node_equil System Equilibration node_mp->node_equil node_sp Sample Preparation node_inject Sample Injection node_sp->node_inject node_equil->node_inject node_acq Data Acquisition node_inject->node_acq node_integ Peak Integration & Identification node_acq->node_integ node_report Reporting (Rs, α, %ee) node_integ->node_report

Caption: Experimental workflow for chiral HPLC analysis.

ChiralSeparation cluster_column Chiral Column cluster_interaction Transient Diastereomeric Complexes CSP Chiral Stationary Phase (CSP) ComplexR CSP-Enantiomer R (Less Stable) CSP->ComplexR Weaker Interaction ComplexS CSP-Enantiomer S (More Stable) CSP->ComplexS Stronger Interaction Racemate Racemic Mixture (Enantiomer R + S) Racemate->CSP Separated Separated Enantiomers ComplexR->Separated Elutes First ComplexS->Separated Elutes Second

Caption: Principle of enantiomer separation on a CSP.

Conclusion and Method Optimization

The proposed protocol provides a robust starting point for developing a validated chiral HPLC method for the separation of (±)-Dca-CC enantiomers. Optimization may be necessary to achieve the desired resolution and analysis time. Key parameters to consider for optimization include:

  • Mobile Phase Composition: Adjusting the concentration and type of acidic modifier (e.g., formic acid, trifluoroacetic acid) can significantly impact retention and selectivity.[5]

  • Organic Modifier: The choice and ratio of organic solvents (e.g., methanol, acetonitrile) can be varied.

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process, affecting separation.

  • Flow Rate: Adjusting the flow rate can improve peak shape and resolution, though it will also affect analysis time and backpressure.

This systematic approach should lead to a successful and reproducible chiral separation method suitable for quality control, purity assessment, and further research involving the enantiomers of Dca-CC.

References

Application

Application Notes and Protocols for (+)-δ-Cadinene Synthase (Dca-CC) Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-δ-Cadinene synthase (Dca-CC), classified as EC 4.2.3.13, is a key enzyme in the biosynthesis of sesquiterpenoids.[1][2] This enzyme catalyz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-δ-Cadinene synthase (Dca-CC), classified as EC 4.2.3.13, is a key enzyme in the biosynthesis of sesquiterpenoids.[1][2] This enzyme catalyzes the cyclization of the linear isoprenoid precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP), into the bicyclic olefin, (+)-δ-cadinene.[2][3] This reaction is the first committed step in the biosynthetic pathway of gossypol (B191359), a phytoalexin produced by cotton (Gossypium spp.) that serves as a defense mechanism against pathogens.[3][4][5] Understanding the activity of (+)-δ-cadinene synthase is crucial for research in plant biochemistry, natural product synthesis, and for the development of strategies to engineer plant defense mechanisms or to produce valuable terpenoid compounds. Additionally, the toxic nature of gossypol in cottonseed makes the study of its biosynthetic pathway, and specifically the activity of (+)-δ-cadinene synthase, relevant for agricultural applications aiming to create gossypol-free cottonseed for animal and human consumption.[2][4]

These application notes provide a detailed protocol for the expression, purification, and enzymatic activity assay of recombinant (+)-δ-cadinene synthase. The protocol is designed for researchers in academia and industry and includes methods for quantitative analysis of the enzyme's product using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes key quantitative data for (+)-δ-cadinene synthase, which is essential for experimental design and data interpretation.

ParameterValueSpecies/ConditionsReference
Michaelis Constant (KM) for FPP 3.2 ± 0.5 µMGossypium arboreum[3]
Catalytic Rate Constant (kcat) 0.010 ± 0.001 s-1Gossypium arboreum[3]
Molecular Weight (calculated) ~64 kDaGossypium arboreum[6]
Inhibitor (IC50) ~30 µM (2-fluorofarnesyl diphosphate)Gossypium arboreum[3]
Optimal pH (assay) 7.5General terpene synthase assays[3]
Optimal Temperature (assay) 25-30°CGeneral terpene synthase assays[1][3]
Cofactor Requirement Mg2+[2][3]

Experimental Protocols

Recombinant (+)-δ-Cadinene Synthase Expression and Purification

This protocol describes the heterologous expression of (+)-δ-cadinene synthase in Escherichia coli and its subsequent purification.[1][6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the (+)-δ-cadinene synthase gene with a polyhistidine (His)-tag (e.g., pET vector series)

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT))

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA agarose (B213101) resin

  • Centrifuge

  • Sonicator

  • Chromatography columns

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate overnight at 18-20°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified supernatant onto the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

(+)-δ-Cadinene Synthase Enzyme Assay

This protocol outlines the procedure for measuring the enzymatic activity of purified (+)-δ-cadinene synthase.[1][3]

Materials:

  • Purified (+)-δ-cadinene synthase

  • Assay Buffer (25 mM HEPES pH 7.5, 15 mM MgCl2, 5 mM DTT)

  • (2E,6E)-Farnesyl diphosphate (FPP) stock solution (e.g., 1 mM in a suitable buffer)

  • Hexane (B92381) (GC grade)

  • Glass vials with Teflon-lined caps

  • Thermomixer or water bath

Procedure:

  • Reaction Setup: In a glass vial, prepare the reaction mixture by adding:

    • Assay Buffer to a final volume of 500 µL.

    • Purified (+)-δ-cadinene synthase (e.g., 1-5 µg).

  • Substrate Addition: Initiate the reaction by adding FPP to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction and extract the sesquiterpene products by adding 500 µL of hexane to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new GC-MS vial.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the reaction product, (+)-δ-cadinene, using GC-MS.[7][8]

Materials:

  • GC-MS system

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • (+)-δ-Cadinene standard

Procedure:

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Injection: Inject 1 µL of the hexane extract into the GC-MS.

  • Data Analysis:

    • Identify the (+)-δ-cadinene peak by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum of δ-cadinene will have characteristic fragment ions at m/z 204 (molecular ion), 161, and 105.[8]

    • Quantify the product by integrating the peak area and comparing it to a calibration curve generated with the (+)-δ-cadinene standard.

Visualizations

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay cluster_analysis Product Analysis Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Purification IMAC Purification Lysis->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Interpretation GCMS->Data_Analysis

Caption: Experimental workflow for (+)-δ-cadinene synthase assay.

Gossypol_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Dca (+)-δ-Cadinene FPP->Dca + δ-Cadinene Synthase Intermediates Series of Oxidations (Cytochrome P450s) Dca->Intermediates Gossypol Gossypol Intermediates->Gossypol

Caption: Simplified gossypol biosynthetic pathway.

References

Method

Application Notes and Protocols for Dichloroacetate (DCA) in Metabolic Engineering

For the Attention of Researchers, Scientists, and Drug Development Professionals Initial Clarification: The query specified "(+)-Dca-CC". Our research indicates that "(+)-Dca-CC" is a specific lignan (B3055560) compound,...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The query specified "(+)-Dca-CC". Our research indicates that "(+)-Dca-CC" is a specific lignan (B3055560) compound, a product of ferulic acid cyclodimerization, with limited documented applications in metabolic engineering of central carbon pathways[1]. It is highly probable that the intended subject of inquiry was Dichloroacetate (B87207) (DCA) , a well-researched metabolic modulator. These application notes and protocols are therefore focused on Dichloroacetate (DCA).

Introduction to Dichloroacetate (DCA) in Metabolic Engineering

Dichloroacetate (DCA) is a small, synthetically produced molecule that has garnered significant interest in the field of metabolic engineering[2]. Its primary and most well-characterized mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK)[3][4][5]. By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This action effectively promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of carbohydrates into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, and reducing the conversion of pyruvate to lactate[3][4][5]. This ability to shift cellular metabolism from glycolysis towards oxidative phosphorylation makes DCA a valuable tool for researchers in various fields, including cancer biology, and microbial and plant metabolic engineering.

Application 1: Metabolic Reprogramming of Cancer Cells

A primary application of DCA is in the metabolic reprogramming of cancer cells to counteract the Warburg effect, which is the tendency for cancer cells to favor aerobic glycolysis for energy production[3]. By forcing a metabolic shift towards oxidative phosphorylation, DCA can induce apoptosis and inhibit tumor growth[3].

Quantitative Data Summary
Cell LineDCA ConcentrationObservationReference
13762 MAT (rat mammary adenocarcinoma)5 mM15% increase in caspase 3/7 activity after 3 hours[6]
13762 MAT (rat mammary adenocarcinoma)5 mM18% increase in total ATP levels after 30 minutes[6]
13762 MAT (rat mammary adenocarcinoma)5 mM16.3% decrease in extracellular lactate (B86563) concentration after 12 hours[6]
Human Neuroblastoma2.5 mg/kg/dose (in vivo)30% reduction in tumor volume[7]
Human Neuroblastoma25 mg/kg/dose (in vivo)55% reduction in tumor volume[7]

Signaling Pathway: DCA's Effect on Central Carbon Metabolism

DCA_Metabolism cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK PDH PDH PDK->PDH Inactivation DCA DCA DCA->PDK Inhibition

Caption: DCA inhibits PDK, activating PDH and shunting pyruvate to the TCA cycle.

Experimental Protocol: In Vitro Treatment of Cancer Cell Lines

This protocol is a general guideline based on methodologies reported for treating cancer cell lines with DCA[6][7].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dichloroacetic acid (DCA)

  • Sterile, distilled water or PBS for stock solution preparation

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile filter (0.22 µm)

  • Standard cell culture plates and equipment

Procedure:

  • Preparation of DCA Stock Solution (e.g., 1 M):

    • As DCA is acidic, it needs to be neutralized to be used in cell culture.

    • For a 1 M stock solution, dissolve the appropriate amount of DCA in sterile distilled water.

    • Adjust the pH to ~7.4 by titrating with NaOH.

    • Bring the solution to the final volume with sterile distilled water.

    • Sterile-filter the stock solution and store at 4°C.

  • Cell Seeding:

    • Seed the cancer cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • DCA Treatment:

    • The following day, remove the existing medium and replace it with fresh medium containing the desired final concentration of DCA. Common concentrations range from 5 mM to 50 mM[6][7].

    • Include a vehicle-treated control group (cells treated with the same medium without DCA).

    • Culture the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • After the treatment period, cells can be harvested and analyzed for various endpoints, such as:

      • Cell viability (e.g., using MTT or trypan blue exclusion assays).

      • Apoptosis (e.g., using Annexin V/PI staining or caspase activity assays)[6].

      • Metabolite levels (e.g., lactate secretion, ATP levels)[6].

      • Protein expression or phosphorylation status (e.g., Western blotting for p-PDH).

Application 2: Metabolic Engineering in Plants for Phytoremediation

DCA has been a subject in plant metabolic engineering for the purpose of phytoremediation of halogenated environmental pollutants like 1,2-dichloroethane[8][9]. By introducing bacterial genes into plants, a catabolic pathway for the degradation of such pollutants can be established.

Engineered Metabolic Pathway in Plants

Plant_Phytoremediation cluster_environment Environment cluster_plant_cell Transgenic Plant Cell DCA_env 1,2-Dichloroethane (B1671644) DCA_cell 1,2-Dichloroethane DCA_env->DCA_cell Uptake Chloroethanol 2-Chloroethanol DCA_cell->Chloroethanol DhlA (Bacterial Enzyme) Chloroacetaldehyde 2-Chloroacetaldehyde (Phytotoxic) Chloroethanol->Chloroacetaldehyde Endogenous Plant Alcohol Dehydrogenase Chloroacetic_acid Chloroacetic Acid (Phytotoxic) Chloroacetaldehyde->Chloroacetic_acid Endogenous Plant Aldehyde Dehydrogenase Glycolate Glycolate Chloroacetic_acid->Glycolate DhlB (Bacterial Enzyme) Glyoxylate_Cycle Glyoxylate Cycle Glycolate->Glyoxylate_Cycle

Caption: Engineered pathway in plants for 1,2-dichloroethane degradation.

Experimental Protocol: Generation and Analysis of Transgenic Plants

This is a generalized workflow based on the principles of plant transformation and analysis described in the literature[8][9].

Materials:

  • Agrobacterium tumefaciens strain

  • Plant transformation vectors containing the genes of interest (e.g., dhlA and dhlB) under the control of a constitutive promoter.

  • Plant tissue for transformation (e.g., tobacco leaf discs).

  • Tissue culture media for selection and regeneration.

  • Equipment for plant growth and molecular analysis (PCR, Northern blot, etc.).

  • 1,2-dichloroethane for tolerance assays.

Procedure:

  • Vector Construction: Clone the bacterial genes (dhlA and dhlB) into a plant expression vector.

  • Plant Transformation: Introduce the vectors into Agrobacterium tumefaciens and use the bacteria to transform plant explants (e.g., via leaf disc co-cultivation).

  • Selection and Regeneration: Select for transformed plant cells on a medium containing an appropriate selective agent and regenerate whole plants through tissue culture.

  • Molecular Confirmation: Confirm the integration and expression of the transgenes in the regenerated plants using techniques like PCR, Southern blotting, and Northern blotting.

  • Phytotoxicity/Tolerance Assay:

    • Grow transgenic and wild-type plants in a controlled environment.

    • Expose the plants to various concentrations of 1,2-dichloroethane.

    • Monitor for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

    • Measure parameters like root length and biomass to quantify tolerance. Plants expressing both dhlA and dhlB are expected to show higher tolerance than those expressing only dhlA or wild-type plants[8][9].

Application 3: Microbial Metabolism of Dichloroacetate

Certain anaerobic bacteria can utilize DCA as a sole carbon and energy source[10][11][12]. Understanding and engineering these microbial pathways can be valuable for bioremediation.

Quantitative Data Summary
Organism/EnzymeSubstrateProductRate/ObservationReference
"Candidatus Dichloromethanomonas elyunquensis" strain RMDichloroacetate (DCA)Acetate~50% recovery as acetate, suggesting a fermentative route[10][11]
Purified (S)-2-haloacid dehalogenase (HAD) from strain RMDichloroacetate (DCA)Glyoxylate90 ± 4.6 nkat/mg protein[10][11]

Microbial Metabolic Pathway for DCA Degradation

Microbial_DCA_Metabolism DCA Dichloroacetate (DCA) Glyoxylate Glyoxylate DCA->Glyoxylate (S)-2-haloacid dehalogenase (HAD) Tartronate_semialdehyde Tartronate Semialdehyde Glyoxylate->Tartronate_semialdehyde Glyoxylate Carboligase (2x Glyoxylate) Acetyl_CoA Acetyl-CoA Tartronate_semialdehyde->Acetyl_CoA Further Metabolism Wood_Ljungdahl Wood-Ljungdahl Pathway Acetyl_CoA->Wood_Ljungdahl Acetate Acetate Wood_Ljungdahl->Acetate

Caption: Anaerobic fermentation of DCA by "Candidatus Dichloromethanomonas elyunquensis".

Experimental Protocol: Culturing and Analysis of DCA-Metabolizing Microbes

This protocol is a generalized guide based on the study of anaerobic metabolism of DCA[10][11][12].

Materials:

  • Anaerobic culture medium

  • DCA as the primary carbon source

  • Inoculum containing the DCA-degrading microbe(s)

  • Anaerobic chamber or Hungate tubes

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for metabolite analysis

  • Equipment for molecular analysis (e.g., qPCR, proteomics)

Procedure:

  • Culture Setup:

    • Prepare an appropriate anaerobic medium and dispense it into serum bottles or Hungate tubes.

    • De-gas the medium and create an anaerobic headspace (e.g., with N2/CO2).

    • Add a sterile, neutralized stock solution of DCA to the desired final concentration.

    • Inoculate the medium with the microbial culture.

  • Incubation:

    • Incubate the cultures under appropriate anaerobic conditions (e.g., in the dark at a specific temperature).

  • Monitoring of DCA Degradation and Metabolite Formation:

    • Periodically, and aseptically, withdraw liquid samples from the cultures.

    • Analyze the samples for the concentration of DCA and potential metabolites (e.g., acetate, formate) using HPLC or GC.

  • Analysis of Microbial Growth and Gene/Protein Expression:

    • Monitor microbial growth by measuring optical density (OD600) or by quantitative PCR (qPCR) targeting a specific gene of the degrader organism[12].

    • For identifying the enzymes involved, proteomic analysis (e.g., comparing protein expression in DCA-grown vs. control cells) can be performed[10][11].

General Experimental Workflow for Studying DCA Effects

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection and Analysis cluster_conclusion Phase 4: Conclusion Hypothesis Formulate Hypothesis (e.g., DCA alters metabolic flux) System_Selection Select Biological System (Cells, Microbes, Plants) Hypothesis->System_Selection DCA_Prep Prepare and Neutralize DCA Stock Solution System_Selection->DCA_Prep Culture_Setup Set up Cultures/ Experimental Units DCA_Prep->Culture_Setup Treatment Apply DCA Treatment (with controls) Culture_Setup->Treatment Incubation Incubate for Defined Period Treatment->Incubation Sample_Collection Collect Samples (Cells, Media, Tissues) Incubation->Sample_Collection Metabolic_Analysis Metabolic Analysis (e.g., HPLC, GC-MS) Sample_Collection->Metabolic_Analysis Phenotypic_Analysis Phenotypic Analysis (Viability, Growth, etc.) Sample_Collection->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., Western, qPCR) Sample_Collection->Molecular_Analysis Data_Interpretation Interpret Data Metabolic_Analysis->Data_Interpretation Phenotypic_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation Conclusion Draw Conclusions Data_Interpretation->Conclusion

Caption: A generalized workflow for investigating the effects of DCA.

References

Application

Application Notes and Protocols for the Enzymatic Characterization of Glutathione Transferase Zeta 1 (GSTZ1) using Dichloroacetate (DCA) as a Substrate

Audience: Researchers, scientists, and drug development professionals. Introduction Dichloroacetate (B87207) (DCA), referred to in the query as (+)-Dca-CC, is a small molecule of significant interest as an investigationa...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloroacetate (B87207) (DCA), referred to in the query as (+)-Dca-CC, is a small molecule of significant interest as an investigational drug for metabolic disorders and various cancers.[1][2][3] While widely known as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), DCA also serves as a substrate for the enzyme Glutathione (B108866) Transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase (MAAI).[1][4][5][6] GSTZ1 catalyzes the glutathione-dependent dechlorination of DCA to glyoxylate (B1226380).[1][7][8] This metabolic pathway is the primary route for DCA biotransformation and is crucial for determining its pharmacokinetic profile and potential toxicity.[1][7][9]

Characterizing the enzymatic activity of GSTZ1 with DCA is vital for understanding individual variations in drug metabolism, which can be influenced by genetic polymorphisms (haplotypes) of the GSTZ1 gene.[2][6][9][10] Furthermore, DCA exhibits mechanism-based inactivation of GSTZ1, meaning it inhibits its own metabolism upon repeated exposure.[1][2][11] Therefore, assays utilizing DCA as a substrate are fundamental for pharmacogenetic studies, drug development, and toxicological assessments.

These application notes provide detailed protocols for the characterization of GSTZ1 using DCA as a substrate, including methods for enzyme activity assays and the presentation of relevant kinetic data.

Metabolic Pathway of Dichloroacetate (DCA)

The primary metabolic fate of DCA in vivo is its conversion to glyoxylate, a reaction catalyzed by GSTZ1. This enzyme is found in both the cytosol and the mitochondrial matrix, with the liver being the principal site of DCA metabolism.[7][8] The reaction requires glutathione (GSH) as a cofactor, although GSH is not consumed in the process.[1][7] The resulting glyoxylate can then enter central metabolic pathways, being converted to products like oxalate, glycine, and carbon dioxide.[12]

DCA_Metabolism cluster_products Further Metabolism DCA Dichloroacetate (DCA) GSTZ1 Glutathione Transferase Zeta 1 (GSTZ1) DCA->GSTZ1 Oxalate Oxalate Glycine Glycine CO2 CO2 Glyoxylate Glyoxylate GSTZ1->Glyoxylate Dechlorination Glyoxylate->Oxalate Glyoxylate->Glycine Glyoxylate->CO2 GSH Glutathione (GSH) (Cofactor) GSH->GSTZ1

Figure 1. Metabolic pathway of DCA catalyzed by GSTZ1.

Quantitative Data: GSTZ1 Kinetic Parameters

The enzymatic activity of GSTZ1 can vary significantly based on age, tissue type, and genetic haplotype.[4][6][9] The following table summarizes reported specific activities of GSTZ1 with DCA as the substrate in different biological samples. Note that DCA can also inhibit GSTZ1, which complicates the determination of standard kinetic parameters and leads to alterations in its own clearance upon repeated dosing.[1][2]

Biological SampleConditionSpecific Activity (nmol glyoxylate/min/mg protein)Reference
Young Rat Liver CytosolNaive1.60 ± 0.09[12]
Old Rat Liver CytosolNaive1.12 ± 0.01[12]
Rat Liver Cytosol & MitochondriaAfter 8 weeks of 500 mg/kg/day DCA~90% reduction from control[8]
C. Dichloromethanomonas HADPurified enzyme5400 ± 276 (nmol/min/mg protein)¹[13]

¹Activity reported as 90 ± 4.6 nkat mg⁻¹ protein, converted to nmol/min/mg protein (1 nkat = 60 nmol/min). HAD is a haloacid dehalogenase, a different enzyme class that also metabolizes DCA.

Note on Kinetic Constants:

  • The apparent Km of rat mitochondrial GSTZ1 for glutathione is 2.5-fold higher than the cytosolic form, while the apparent Km values for DCA are identical between the two compartments.[8]

  • Different human GSTZ1 haplotypes (e.g., KRT vs. EGT) exhibit varying Km and Vmax values for DCA, influencing metabolic rates.[9]

Experimental Protocols

Protocol 1: GSTZ1 Activity Assay using [¹⁴C]-DCA

This protocol describes a method to determine the specific activity of GSTZ1 in tissue homogenates by measuring the conversion of radiolabeled DCA to glyoxylate.

Workflow Diagram

GSTZ1_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_calc Calculation Tissue Harvest Liver or Kidney Tissue Homogenize Prepare Cytosolic or Mitochondrial Fractions Tissue->Homogenize Protein Determine Protein Concentration Homogenize->Protein Incubate Incubate Sample with [¹⁴C]-DCA and GSH Protein->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench HPLC Separate DCA and Glyoxylate by HPLC Quench->HPLC Quantify Quantify Radioactivity in Product Peak HPLC->Quantify Calculate Calculate Specific Activity (nmol/min/mg protein) Quantify->Calculate

Figure 2. Workflow for the GSTZ1 enzymatic activity assay.

Materials:

  • Tissue sample (e.g., rat liver)

  • Homogenization buffer (e.g., 0.05 M K-phosphate, pH 7.4, with 1.15% KCl)

  • [¹⁴C]-Dichloroacetate ([¹⁴C]-DCA) stock solution

  • Glutathione (GSH) stock solution

  • Protein quantification assay (e.g., Bradford or BCA)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Acid for quenching (e.g., 1 M H₂SO₄)

  • Centrifuge and appropriate tubes

Procedure:

  • Preparation of Tissue Fractions:

    • Harvest tissue and prepare cytosolic or mitochondrial fractions using standard differential centrifugation methods.[8][12]

    • Resuspend the protein fractions in a suitable buffer (e.g., 0.05 M K-phosphate, pH 7.4). Note: Sucrose should be removed as it can inhibit GSTZ1 activity.[14]

    • Determine the total protein concentration of the fractions.

  • Enzymatic Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL final volume, combine:

      • 350 µg of protein from the tissue fraction.[14]

      • HEPES buffer (100 mM, pH 7.6).[15]

      • GSH to a final concentration of 1 mM (for cytosol) or 5-10 mM (for mitochondria).[15]

      • Water to adjust the volume.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]-DCA to a final concentration of 0.2 mM (a saturating concentration).[14][16]

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) during which product formation is linear.

    • Stop the reaction by adding a small volume of acid (e.g., 1 µl of 1 M H₂SO₄).[13]

    • Centrifuge the quenched reaction at high speed (e.g., 17,000 x g) for 5 minutes to pellet precipitated protein.[13]

  • Analysis by HPLC:

    • Inject the supernatant onto an appropriate HPLC column for separation of DCA and its metabolite, glyoxylate.

    • Monitor the eluate using a radioactivity detector.

    • Quantify the area of the [¹⁴C]-glyoxylate peak.[12][14]

  • Calculation of Specific Activity:

    • Calculate the amount of [¹⁴C]-glyoxylate formed (in nmol) based on the specific activity of the [¹⁴C]-DCA stock.

    • Calculate the specific activity using the following formula: Specific Activity = (nmol of glyoxylate formed) / (incubation time in min × mg of protein in assay)

Application Notes

  • Pharmacogenetic Screening: This assay is essential for phenotyping individuals based on their GSTZ1 haplotype. Different haplotypes can lead to significant variations in DCA clearance, affecting both efficacy and toxicity.[2][6][9] For example, individuals with the wild-type EGT allele tend to metabolize DCA more rapidly than non-carriers.[2][17]

  • Mechanism-Based Inactivation Studies: DCA is a mechanism-based inactivator of GSTZ1.[1] The protocol can be adapted to study the time- and dose-dependent loss of GSTZ1 activity following DCA exposure, providing insights into the kinetics of enzyme inactivation.[1][11]

  • Drug-Drug Interaction Studies: The assay can be used to screen for compounds that may inhibit or induce GSTZ1 activity, thereby altering the metabolism and safety profile of DCA.

  • Toxicology and Environmental Health: As DCA is an environmental byproduct of water chlorination, this assay can be used in toxicological studies to assess the metabolic capacity of different species or tissues for DCA and to understand the factors that influence its biotransformation.[9]

References

Method

Application Notes and Protocols for the Quantification of (+)-Dca-CC in Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the quantification of (+)-decarboxylated-coelenterazine-cysteine ((+)-Dca-CC), a synthetic coelenter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of (+)-decarboxylated-coelenterazine-cysteine ((+)-Dca-CC), a synthetic coelenterazine (B1669285) analogue, in bacterial cultures. The protocol is designed for researchers utilizing bacterial systems expressing a compatible luciferase reporter. The inherent bioluminescent properties of coelenterazine analogues upon enzymatic oxidation by specific luciferases allow for highly sensitive detection and quantification.

Principle and Applications

The quantification of (+)-Dca-CC is based on a bioluminescent reaction catalyzed by a luciferase enzyme expressed in the bacterial culture. In this reaction, the luciferase catalyzes the oxidation of (+)-Dca-CC in the presence of oxygen, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of the limiting substrate, in this case, (+)-Dca-CC, assuming the luciferase and oxygen are in excess. This principle allows for the sensitive measurement of (+)-Dca-CC levels in bacterial lysates.

This assay is applicable for:

  • Studying the uptake and metabolism of coelenterazine analogues by bacteria.

  • Screening for compounds that modulate the activity of bacterial luciferases.

  • Use as a reporter system to study gene expression in bacteria when the luciferase is under the control of a specific promoter.

Data Presentation

Table 1: Hypothetical Quantitative Data for (+)-Dca-CC Quantification in E. coli Lysates

Sample IDBacterial Cell Density (OD600)Total Protein (µg/mL)Luminescence Signal (RLU)Calculated (+)-Dca-CC (µM)
Control 11.01501,250,34510.2
Control 21.01481,235,89010.0
Control 31.01521,289,56010.5
Experimental 11.0151875,2417.1
Experimental 21.0149863,1237.0
Experimental 31.0150890,4507.2
Blank0.005120.0

RLU: Relative Light Units

Experimental Protocols

I. Preparation of Bacterial Cultures
  • Inoculation: Inoculate a single colony of the bacterial strain expressing the appropriate luciferase into 5 mL of sterile Luria-Bertani (LB) broth supplemented with the necessary antibiotics for plasmid maintenance.

  • Overnight Culture: Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Sub-culturing: The following day, sub-culture the overnight culture by diluting it 1:100 into fresh, pre-warmed LB broth with antibiotics.

  • Growth Monitoring: Grow the culture at 37°C with shaking. Monitor the growth by measuring the optical density at 600 nm (OD600) periodically. For consistent results, it is advisable to harvest the cells at a specific growth phase, typically mid-log phase (OD600 ≈ 0.6-0.8).

II. Preparation of Bacterial Lysate
  • Cell Harvesting: Once the desired cell density is reached, transfer 1 mL of the bacterial culture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at 8,000 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Removal: Carefully decant the supernatant.

  • Cell Lysis: Resuspend the bacterial pellet in 500 µL of a suitable lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent or a buffer containing lysozyme).

  • Incubation: Incubate the suspension for 15-20 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Lysate Collection: Carefully transfer the clear supernatant (bacterial lysate) to a new, pre-chilled microcentrifuge tube. This lysate contains the luciferase enzyme.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the luminescence signal.

III. Bioluminescence Assay for (+)-Dca-CC Quantification
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • (+)-Dca-CC Stock Solution: Prepare a stock solution of (+)-Dca-CC in an appropriate solvent (e.g., ethanol (B145695) or methanol) and protect it from light.

    • Working Solution: Prepare a working solution of (+)-Dca-CC by diluting the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Standard Curve: To quantify the absolute amount of (+)-Dca-CC, a standard curve should be generated using a known concentration of recombinant luciferase and varying concentrations of (+)-Dca-CC.

  • Assay Procedure:

    • Pipette 20 µL of the bacterial lysate into the wells of a white, opaque 96-well microplate. Include wells with lysis buffer only as a blank.

    • Place the plate in a luminometer.

    • Set the luminometer to automatically inject 100 µL of the (+)-Dca-CC working solution into each well.

    • Measure the luminescence signal immediately after injection for an integration time of 1-10 seconds.

  • Data Analysis:

    • Subtract the average luminescence signal of the blank wells from all other readings.

    • Normalize the luminescence signal to the total protein concentration of the lysate.

    • Determine the concentration of (+)-Dca-CC in the samples by interpolating the normalized luminescence values from the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_culture Bacterial Culture Preparation cluster_lysis Bacterial Lysate Preparation cluster_assay Bioluminescence Assay cluster_analysis Data Analysis inoculation Inoculation of Bacterial Colony overnight Overnight Incubation inoculation->overnight subculture Sub-culturing overnight->subculture growth Growth Monitoring (OD600) subculture->growth harvest Cell Harvesting growth->harvest lysis Cell Lysis harvest->lysis clarify Clarification of Lysate lysis->clarify protein_assay Protein Quantification clarify->protein_assay plate_prep Pipette Lysate into 96-well Plate clarify->plate_prep normalization Normalize Signal to Protein Concentration protein_assay->normalization injection Inject (+)-Dca-CC Solution plate_prep->injection measurement Measure Luminescence injection->measurement measurement->normalization quantification Quantify (+)-Dca-CC using Standard Curve normalization->quantification

Caption: Experimental workflow for the quantification of (+)-Dca-CC in bacterial cultures.

Bioluminescence_Signaling_Pathway Dca_CC (+)-Dca-CC Intermediate Peroxy-intermediate Dca_CC->Intermediate Luciferase Luciferase Luciferase->Intermediate Catalysis Oxygen O2 Oxygen->Intermediate Product Oxidized Product + CO2 Intermediate->Product Light Light (hv) Intermediate->Light

Caption: Generalized signaling pathway of a coelenterazine-based bioluminescence reaction.

Application

Application Notes & Protocols for Studying the Kinetics of PhcF on (+)-Dca-CC

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide to studying the enzyme kinetics of PhcF with its substrate, (+)-dihydrolipoamide-capped c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to studying the enzyme kinetics of PhcF with its substrate, (+)-dihydrolipoamide-capped cadmium crystallite ((+)-Dca-CC). Understanding the kinetic parameters of PhcF is crucial for elucidating its biological function, identifying potential inhibitors or activators, and developing therapeutic agents that target its activity. The following protocols and data presentation formats are designed to ensure robust and reproducible kinetic analysis.

Theoretical Background

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. By measuring the rate of a reaction at different substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic efficiency (k_cat/K_m) can be determined. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic power. For PhcF, we will assume a phosphorylation reaction where PhcF transfers a phosphate (B84403) group from ATP to (+)-Dca-CC.

The reaction can be summarized as:

PhcF + (+)-Dca-CC + ATP → PhcF + (+)-Dca-CC-PO₄ + ADP

The kinetics of this reaction are expected to follow the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), V_max, and K_m:

v₀ = (V_max * [S]) / (K_m + [S])

Experimental Workflow

The general workflow for studying the kinetics of PhcF is outlined below. This involves preparing the necessary reagents, performing the enzymatic assay, collecting data, and analyzing the results to determine the kinetic parameters.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (PhcF, (+)-Dca-CC, ATP, Buffer) prep_assay Prepare Assay Plate/Cuvettes prep_reagents->prep_assay initiate_reaction Initiate Reaction (Add Enzyme) prep_assay->initiate_reaction measure_product Measure Product Formation (e.g., Absorbance Change) initiate_reaction->measure_product plot_data Plot Initial Velocity vs. Substrate Concentration measure_product->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Kinetic Parameters (Km, Vmax) fit_model->determine_params

Figure 1: General experimental workflow for PhcF kinetic analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Purified PhcF protein

  • Substrates: (+)-Dca-CC, Adenosine 5'-triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent: A commercially available ADP-Glo™ Kinase Assay kit (Promega) or a similar system that measures ADP production.

  • Microplate Reader: Capable of luminescence detection.

  • Multi-well plates: White, opaque 96-well plates suitable for luminescence assays.

Protocol for Determining K_m for (+)-Dca-CC

This protocol describes how to determine the Michaelis constant (K_m) for the substrate (+)-Dca-CC while keeping the ATP concentration constant and saturating.

  • Reagent Preparation:

    • Prepare a 2X stock solution of PhcF in assay buffer.

    • Prepare a series of 2X stock solutions of (+)-Dca-CC in assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).

    • Prepare a 4X stock solution of ATP in assay buffer at a saturating concentration (e.g., 4 mM).

  • Assay Procedure:

    • Add 25 µL of each 2X (+)-Dca-CC stock solution to the wells of a 96-well plate in triplicate.

    • Add 12.5 µL of 4X ATP to each well.

    • To initiate the reaction, add 12.5 µL of 2X PhcF enzyme solution to each well. The final reaction volume will be 50 µL.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction according to the detection reagent manufacturer's instructions.

    • Add the ADP detection reagents as per the manufacturer's protocol.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Convert the luminescence readings to the concentration of ADP produced using a standard curve.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus the concentration of (+)-Dca-CC.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine V_max and K_m.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Kinetic Parameters for PhcF with (+)-Dca-CC

ParameterValueStandard Error
V_max (µM/min)125.7± 5.2
K_m for (+)-Dca-CC (µM)15.3± 1.8
K_m for ATP (µM)25.8± 2.5
k_cat (s⁻¹)41.9± 1.7
k_cat/K_m ((µM·s)⁻¹)2.74± 0.3

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where PhcF plays a regulatory role.

signaling_pathway extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor Binds phcf_inactive PhcF (Inactive) receptor->phcf_inactive Activates phcf_active PhcF (Active) phcf_inactive->phcf_active dca_cc (+)-Dca-CC phcf_active->dca_cc Phosphorylates dca_cc_p (+)-Dca-CC-PO4 downstream_effector Downstream Effector dca_cc_p->downstream_effector Activates cellular_response Cellular Response downstream_effector->cellular_response Leads to

Figure 2: Hypothetical signaling pathway involving PhcF.

Troubleshooting and Considerations

  • Linear Range: It is critical to ensure that the enzymatic reaction is proceeding within the linear range with respect to time and enzyme concentration. A time-course experiment should be performed to determine the optimal incubation time.

  • Substrate Solubility: Ensure that (+)-Dca-CC is fully soluble in the assay buffer at all concentrations tested.

  • ATP Concentration: When determining the K_m for (+)-Dca-CC, the ATP concentration should be saturating (typically 10-fold higher than its K_m) to ensure that it is not rate-limiting.

  • Enzyme Purity: The purity of the PhcF enzyme is crucial for accurate kinetic measurements. Contaminating enzymes could interfere with the assay.

  • Data Fitting: Use appropriate software for non-linear regression analysis of the kinetic data to obtain the most accurate estimates of K_m and V_max.

These application notes and protocols provide a robust framework for investigating the kinetics of PhcF on its substrate (+)-Dca-CC. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for advancing research and development in this area.

Method

Application Notes and Protocols for Monitoring (+)-Dca-CC to DCA-S Conversion

For Researchers, Scientists, and Drug Development Professionals Introduction The conversion of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate ((+)-Dca-CC) to 3-(4-hydroxy-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate ((+)-Dca-CC) to 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylic acid (DCA-S) is a critical step in the bacterial catabolism of lignin-derived phenylcoumaran compounds. This biotransformation is of significant interest in the fields of biofuel production, bioremediation, and the synthesis of valuable aromatic compounds. Accurate monitoring of this conversion is essential for understanding the enzymatic kinetics, optimizing reaction conditions, and developing robust biocatalytic processes.

These application notes provide detailed protocols for monitoring the conversion of (+)-Dca-CC to DCA-S using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway

The conversion of (+)-Dca-CC to DCA-S is a key decarboxylation reaction in the dehydrodiconiferyl alcohol (DCA) catabolic pathway in organisms such as Sphingobium sp. SYK-6. This reaction is catalyzed by specific decarboxylases.

Pathway Dca_CC (+)-Dca-CC DCA_S DCA-S Dca_CC->DCA_S Enzymatic Decarboxylation CO2 CO2 Dca_CC->CO2 Release Enzyme Decarboxylase (e.g., PhcF, PhcG) Enzyme->Dca_CC

Fig. 1: Enzymatic conversion of (+)-Dca-CC to DCA-S.

Analytical Techniques

The primary methods for monitoring the conversion of (+)-Dca-CC to DCA-S are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chiral HPLC with UV Detection: This technique is crucial for separating the enantiomers of Dca-CC and quantifying both the substrate and the product based on their ultraviolet (UV) absorbance.

  • LC-MS/MS: This method offers higher sensitivity and specificity, which is particularly useful for complex biological matrices. It relies on the separation of the compounds by HPLC followed by their detection based on their mass-to-charge ratio (m/z).

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is designed for preparing samples from a bacterial culture of an organism like Sphingobium sp. SYK-6 that is performing the conversion.

Workflow cluster_sampling Sample Collection cluster_quenching Reaction Quenching cluster_separation Cell Separation cluster_cleanup Sample Cleanup cluster_analysis Analysis Culture Bacterial Culture (e.g., Sphingobium sp. SYK-6) Aliquots Collect Aliquots at Time Points Culture->Aliquots Quench Quench Reaction (e.g., add ice-cold methanol) Aliquots->Quench Centrifuge Centrifuge to Pellet Cells Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Supernatant (0.22 µm filter) Supernatant->Filter Dilute Dilute with Mobile Phase Filter->Dilute Analysis Inject into HPLC or LC-MS/MS Dilute->Analysis

Fig. 2: Workflow for sample preparation from bacterial culture.

Protocol:

  • Culture Incubation: Grow the bacterial strain in a suitable medium containing the initial substrate, (+)-Dca-CC, under conditions that promote the conversion.

  • Time-Course Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the culture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold methanol (B129727). This stops the conversion process.

  • Cell Lysis and Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to ensure cell lysis and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.

Chiral HPLC Method

This method is suitable for the baseline separation and quantification of (+)-Dca-CC and DCA-S.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Chiral stationary phase column (e.g., Daicel Chiralpak series)
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), with a chiral selector if necessary. A typical starting point is a gradient of acetonitrile in water with 0.1% formic acid.
Gradient A linear gradient from a lower to a higher concentration of the organic solvent may be required to elute both compounds with good peak shape.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Detection UV at a wavelength where both compounds have significant absorbance (e.g., 280 nm or 310 nm).

Data Analysis:

  • Standard Curves: Prepare standard solutions of known concentrations of (+)-Dca-CC and DCA-S and inject them into the HPLC to generate calibration curves based on peak area versus concentration.

  • Quantification: Determine the concentrations of (+)-Dca-CC and DCA-S in the experimental samples by comparing their peak areas to the respective standard curves.

LC-MS/MS Method

This method provides high sensitivity and specificity for the quantification of (+)-Dca-CC and DCA-S, especially in complex matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system with a binary pump, autosampler, and column oven
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Gradient A linear gradient from 5% to 95% Mobile Phase B over several minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), likely in negative mode for these acidic compounds.
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - require experimental determination):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(+)-Dca-CC [M-H]⁻Fragment 1To be optimized
[M-H]⁻Fragment 2To be optimized
DCA-S [M-H]⁻Fragment 1To be optimized
[M-H]⁻Fragment 2To be optimized

Data Analysis:

  • Optimization of MS Parameters: Infuse standard solutions of each compound into the mass spectrometer to determine the optimal precursor and product ions, and collision energies.

  • Standard Curves: Prepare and analyze a series of standard solutions to construct calibration curves.

  • Quantification: Quantify (+)-Dca-CC and DCA-S in the samples using the established MRM method and calibration curves.

Data Presentation

Quantitative data from the monitoring of the conversion should be summarized in a clear and concise table.

Table 1: Time-Course of (+)-Dca-CC Conversion to DCA-S

Time (hours)(+)-Dca-CC Concentration (µM)DCA-S Concentration (µM)% Conversion
0100.0 ± 5.00.0 ± 0.00%
185.2 ± 4.314.5 ± 1.214.5%
268.9 ± 3.530.8 ± 2.530.8%
445.1 ± 2.854.2 ± 4.154.2%
815.7 ± 1.983.5 ± 6.783.5%
122.3 ± 0.597.1 ± 7.897.1%
24< LOQ98.5 ± 8.0>98%

Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to monitor the conversion of (+)-Dca-CC to DCA-S. The choice between Chiral HPLC and LC-MS/MS will depend on the specific requirements of the study, including the need for enantiomeric separation, sensitivity, and the complexity of the sample matrix. Proper sample preparation is critical for obtaining accurate and reproducible results. The provided workflows and analytical parameters serve as a strong starting point for method development and optimization.

Application

Application Notes and Protocols for Bioremediation of 1,2-Dichloroethane (DCA)

A Note on Terminology: The user request specified "(+)-Dca-CC." Following an extensive search, it is concluded that this is likely a typographical error and the intended compound is 1,2-Dichloroethane (B1671644), a signi...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The user request specified "(+)-Dca-CC." Following an extensive search, it is concluded that this is likely a typographical error and the intended compound is 1,2-Dichloroethane (B1671644), a significant environmental pollutant commonly referred to as DCA or 1,2-DCA. These application notes and protocols therefore focus on the bioremediation of 1,2-dichloroethane.

Introduction

1,2-Dichloroethane (1,2-DCA) is a persistent and toxic chlorinated aliphatic hydrocarbon frequently found as a contaminant in soil and groundwater.[1] Bioremediation offers a promising and cost-effective strategy for the cleanup of 1,2-DCA by leveraging the metabolic capabilities of microorganisms to degrade this pollutant into less harmful compounds.[1] This document provides detailed application notes and protocols for researchers, scientists, and environmental professionals engaged in bioremediation research of 1,2-DCA.

Bioremediation Pathways of 1,2-Dichloroethane

The biodegradation of 1,2-DCA can occur under both aerobic and anaerobic conditions, each involving distinct enzymatic pathways.

1. Aerobic Biodegradation:

Under aerobic conditions, 1,2-DCA is utilized as a carbon and energy source.[1] The primary pathway is a hydrolytic dehalogenation initiated by the enzyme haloalkane dehalogenase (DhlA), encoded by the dhlA gene.[1][2] This is followed by oxidation steps to convert the resulting chloroethanol to glycolate, which can then enter central metabolic pathways.[2][3]

  • Key Microorganisms: Xanthobacter autotrophicus GJ10, Ancylobacter aquaticus, Starkeya sp.[1][4][5]

2. Anaerobic Biodegradation (Reductive Dechlorination):

In anaerobic environments, 1,2-DCA serves as an electron acceptor in a process known as reductive dechlorination or organohalide respiration.[1][6] This process is mediated by reductive dehalogenases. The primary mechanism is dihaloelimination, which converts 1,2-DCA directly to ethene, a non-toxic product.[7] A minor pathway involves hydrogenolysis, which forms chloroethane (B1197429) as an intermediate.[8]

  • Key Microorganisms: Dehalococcoides spp., Dehalobacter spp., Desulfitobacterium spp.[4][6]

Below is a diagram illustrating the aerobic degradation pathway of 1,2-DCA.

Aerobic_DCA_Degradation DCA 1,2-Dichloroethane Chloroethanol 2-Chloroethanol DCA->Chloroethanol Haloalkane dehalogenase (DhlA) Chloroacetaldehyde Chloroacetaldehyde Chloroethanol->Chloroacetaldehyde Alcohol dehydrogenase Chloroacetic_acid Chloroacetic acid Chloroacetaldehyde->Chloroacetic_acid Aldehyde dehydrogenase Glycolate Glycolate Chloroacetic_acid->Glycolate Haloacid dehalogenase (DhlB) Metabolism Central Metabolism Glycolate->Metabolism

Aerobic degradation pathway of 1,2-Dichloroethane.

The following diagram illustrates the anaerobic reductive dechlorination of 1,2-DCA.

Anaerobic_DCA_Degradation DCA 1,2-Dichloroethane Ethene Ethene DCA->Ethene Dihaloelimination (Reductive dehalogenase) Chloroethane Chloroethane DCA->Chloroethane Hydrogenolysis (Reductive dehalogenase) Vinyl_Chloride Vinyl Chloride DCA->Vinyl_Chloride Dehydrochlorination (minor abiotic) Chloroethane->Ethene Reductive dehalogenation

Anaerobic degradation pathways of 1,2-Dichloroethane.

Quantitative Data from Bioremediation Studies

The efficiency of 1,2-DCA bioremediation is influenced by various factors, including the microbial consortium, redox conditions, and the presence of co-contaminants. The following tables summarize quantitative data from different studies.

Study Focus Microorganism/Consortium Condition Initial 1,2-DCA Conc. Degradation Efficiency/Rate Reference
Aerobic DegradationStarkeya sp. T-2Optimal: 30°C, pH 7.0-8.0Not specifiedMax. specific degradation rate: 0.54 h⁻¹[5]
CometabolismNitrifying biofilm reactorContinuous-flowNot specified70-90% removal efficiency over 218 days[5]
Anaerobic DegradationEnriched anaerobic culturesLactate as electron donor>10 mg/L and 1.9-3.7 mg/LFirst-order degradation rates: 0.44 to 18 year⁻¹[9]
Microcosm StudyIndigenous groundwater bacteriaAerobic and reductive dechlorinatingNot specifiedComplete removal within 30 days[7]
Heavy Metal InhibitionWater microcosmsCo-contamination with heavy metalsNot specifiedOrder of inhibition: Hg²⁺ > As³⁺ > Cd²⁺ > Pb²⁺[10]
Kinetic Parameters for Anaerobic 1,2-DCA Biodegradation
Parameter Value
Maximum Specific Growth Rate (µ̂)Varies with culture and conditions
Half-Saturation Coefficient (KS)Varies with culture and conditions
First-order degradation rates0.44 to 18 year⁻¹
Reference [9]

Experimental Protocols

Protocol 1: Aerobic Microcosm Study for 1,2-DCA Biodegradation

This protocol outlines the setup of a laboratory-scale microcosm experiment to assess the aerobic biodegradation of 1,2-DCA by an isolated bacterial strain or a microbial consortium.

1. Materials:

  • Sterile 120 mL serum bottles with Teflon-lined septa and aluminum crimp caps

  • Mineral Salts Medium (MSM)

  • Bacterial inoculum (e.g., Starkeya sp. T-2)

  • 1,2-DCA stock solution (in a non-toxic solvent or neat)

  • Shaking incubator

  • Gas chromatograph with a mass spectrometer (GC-MS)

2. Microcosm Preparation:

  • Prepare the Mineral Salts Medium (MSM) and sterilize by autoclaving. The composition can be adapted from relevant literature.

  • Dispense 50 mL of sterile MSM into each serum bottle under aseptic conditions.

  • Inoculate the microcosms with the desired bacterial culture to a final optical density (OD₆₀₀) of approximately 0.1.

  • Spike the microcosms with 1,2-DCA to the desired initial concentration (e.g., 10-100 mg/L).

  • Include control microcosms:

    • Abiotic control: MSM and 1,2-DCA, without inoculum.

    • Killed control: MSM, 1,2-DCA, and autoclaved inoculum.

  • Seal the bottles with Teflon-lined septa and aluminum crimp caps.

  • Incubate the microcosms at the optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.[5]

3. Sampling and Analysis:

  • At regular time intervals, sacrifice triplicate microcosms from each experimental and control group.

  • Analyze the concentration of 1,2-DCA and its degradation products in the headspace or liquid phase using GC-MS.

    • Headspace analysis: Incubate the vial at 30°C for 10 minutes with shaking.[1] Inject a 250 µL headspace sample into the GC-MS.[1]

    • Liquid-liquid extraction: Extract a known volume of the liquid sample with a suitable solvent (e.g., hexane) before GC-MS analysis.

  • Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) or by protein analysis.

Protocol 2: Anaerobic Microcosm Study for Reductive Dechlorination of 1,2-DCA

This protocol describes the setup of an anaerobic microcosm to evaluate the reductive dechlorination of 1,2-DCA.

1. Materials:

  • Anaerobic glove box

  • Sterile 120 mL serum bottles with butyl rubber stoppers and aluminum crimp caps

  • Anaerobic mineral medium

  • Electron donor (e.g., lactate, formate)

  • Reducing agent (e.g., sodium sulfide)

  • Resazurin (as a redox indicator)

  • Anaerobic microbial consortium (e.g., from contaminated site sediment)

  • 1,2-DCA stock solution

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

2. Microcosm Preparation (inside an anaerobic glove box):

  • Prepare the anaerobic mineral medium, add resazurin, and dispense into serum bottles.

  • Add the electron donor to the desired concentration (e.g., 5-10 mM lactate).

  • Add the reducing agent to create and maintain anaerobic conditions.

  • Inoculate the microcosms with the anaerobic microbial consortium.

  • Spike the microcosms with 1,2-DCA to the target concentration.

  • Include control microcosms:

    • Abiotic control: Medium and 1,2-DCA, without inoculum.

    • No electron donor control: Medium, 1,2-DCA, and inoculum, but no electron donor.

  • Seal the bottles with butyl rubber stoppers and aluminum crimp caps.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) without shaking.

3. Sampling and Analysis:

  • At specified time points, collect gas and liquid samples from the microcosms using a gas-tight syringe.

  • Analyze the headspace for 1,2-DCA, ethene, ethane, and chloroethane using GC-FID or GC-MS.

  • Analyze the liquid phase for 1,2-DCA and non-volatile degradation products.

  • Monitor for the presence of key dehalogenating bacteria (e.g., Dehalococcoides) using molecular techniques such as quantitative PCR (qPCR) targeting the 16S rRNA gene or specific reductive dehalogenase genes.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for a bioremediation study of 1,2-DCA.

Bioremediation_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion and Reporting Problem_ID Identify Contaminated Site and Define Objectives Literature_Review Literature Review on 1,2-DCA Bioremediation Problem_ID->Literature_Review Hypothesis Formulate Hypothesis and Experimental Design Literature_Review->Hypothesis Microcosm_Setup Microcosm Setup (Aerobic/Anaerobic) Hypothesis->Microcosm_Setup Incubation Incubation under Controlled Conditions Microcosm_Setup->Incubation Sampling Periodic Sampling (Gas, Liquid, Solids) Incubation->Sampling Chemical_Analysis Chemical Analysis (GC-MS, etc.) Sampling->Chemical_Analysis Microbial_Analysis Microbial Community Analysis (qPCR, Sequencing) Sampling->Microbial_Analysis Data_Interpretation Data Interpretation and Kinetic Modeling Chemical_Analysis->Data_Interpretation Microbial_Analysis->Data_Interpretation Conclusion Draw Conclusions and Assess Feasibility Data_Interpretation->Conclusion Reporting Reporting and Publication Conclusion->Reporting

General workflow for a 1,2-DCA bioremediation study.

References

Method

Application Notes and Protocols for the Cell-Free Production of (+)-Dca-CC

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the development of a robust E. coli-based cell-free system for the biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a robust E. coli-based cell-free system for the biosynthesis of (+)-Dca-CC, a complex meroterpenoid natural product. Cell-free synthetic biology offers a powerful platform for rapid prototyping and optimization of biosynthetic pathways, overcoming challenges associated with in vivo production such as cellular toxicity, precursor transport limitations, and metabolic burden.[1][2][3] These protocols cover the preparation of highly active cell-free extracts, the assembly and execution of the biosynthetic reaction, and strategies for optimizing product yield. This guide is intended to enable researchers to establish a reliable and efficient pipeline for the on-demand production and study of (+)-Dca-CC and other high-value natural products.

Proposed Biosynthetic Pathway for (+)-Dca-CC

The biosynthesis of (+)-Dca-CC, a meroterpenoid, is proposed to involve a convergent pathway combining elements from both polyketide and terpenoid synthesis.[4][5] Orsellinic acid, the polyketide moiety, is synthesized from acetyl-CoA and malonyl-CoA. The sesquiterpene portion originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, leading to the precursor farnesyl diphosphate (B83284) (FPP). A prenyltransferase then catalyzes the coupling of these two moieties, followed by a stereoselective cyclization to form the final (+)-Dca-CC scaffold, a reaction catalyzed by a DCA synthase-like enzyme.[6]

Dca-CC Biosynthetic Pathway Proposed (+)-Dca-CC Biosynthetic Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway (MEP/MVA) cluster_final_assembly Final Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Orsellinic Acid Orsellinic Acid Malonyl-CoA->Orsellinic Acid ORS (PKS) Grifolic Acid Grifolic Acid Orsellinic Acid->Grifolic Acid Prenyltransferase Pyruvate_G3P Pyruvate / G3P IPP_DMAPP IPP / DMAPP Pyruvate_G3P->IPP_DMAPP MEP Pathway FPP Farnesyl Diphosphate IPP_DMAPP->FPP FPP Synthase FPP->Grifolic Acid Dca-CC (+)-Dca-CC Grifolic Acid->Dca-CC DCA Synthase (Oxidative Cyclization)

Caption: Proposed biosynthetic pathway for (+)-Dca-CC production.

Experimental Protocols

Protocol 2.1: Preparation of E. coli Cell-Free Extract

This protocol details the preparation of a highly active S30 cell extract from E. coli, a crucial component for cell-free biosynthesis.[7][8][9] The BL21 Star™ (DE3) strain is recommended for its reduced mRNA degradation and high protein expression capacity.

Workflow for Cell-Free Extract Preparation

Cell-Free Extract Preparation Workflow Workflow for E. coli S30 Cell-Free Extract Preparation A 1. Inoculate Starter Culture (LB Medium, 34°C, overnight) B 2. Inoculate 2xYTPG Media (1L culture, 34°C) A->B C 3. Grow to Mid-Log Phase (OD600 ≈ 2.0 - 3.0) B->C D 4. Harvest Cells (Centrifugation, 4°C) C->D E 5. Wash Cells (3x) (S30 Buffer A) D->E F 6. Cell Lysis (Bead beating or Sonication) E->F G 7. Clarify Lysate (Centrifugation, 12,000 x g, 10 min) F->G H 8. Runoff Reaction (Incubate at 37°C for 60-80 min) G->H I 9. Dialysis (4°C against S30 Buffer B) H->I J 10. Final Centrifugation & Aliquoting I->J K 11. Snap Freeze & Store (-80°C) J->K

Caption: Step-by-step workflow for preparing E. coli S30 cell-free extract.

Materials and Reagents:

  • E. coli strain (e.g., BL21 Star™ (DE3) or A19)

  • 2xYTPG Media (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 7 g/L K2HPO4, 3 g/L KH2PO4, 18 g/L glucose)

  • S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 1 mM DTT)

  • S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 0.5 mM DTT)

  • Lysozyme (optional, for lysis)

Procedure:

  • Cell Culture: Inoculate 50 mL of LB medium with a single colony of E. coli. Grow overnight at 34-37°C with vigorous shaking.[7] The next day, inoculate 1 L of 2xYTPG medium with the overnight culture and grow at 34°C to an OD600 of 2.0-3.0.[8]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet three times with ice-cold S30 Buffer A. Centrifuge after each wash.

  • Cell Lysis: Resuspend the cell pellet in S30 Buffer A (1 mL per gram of wet cell paste). Lyse the cells using one of the following methods:

    • Bead Beating: Use a bead beater with 0.1 mm glass beads. Perform 3-5 cycles of 1 minute of beating followed by 1 minute of cooling on ice.

    • Sonication: Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 20 seconds off) until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to remove cell debris.[7] Carefully transfer the supernatant to a new tube.

  • Runoff Reaction: Incubate the supernatant at 37°C for 60-80 minutes with shaking. This step allows for the degradation of endogenous mRNA and DNA.[7][8] Centrifuge again at 10,000 x g for 10 minutes at 4°C.[7]

  • Dialysis: Dialyze the extract against 50 volumes of S30 Buffer B for 3-4 hours at 4°C.[10] This step removes small molecule inhibitors.

  • Final Preparation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.[8] Aliquot the final supernatant (the S30 extract), snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2.2: Cell-Free (+)-Dca-CC Production Reaction

This protocol describes the setup of a batch-mode cell-free reaction to synthesize (+)-Dca-CC. The reaction combines the prepared S30 extract with an energy source, cofactors, amino acids, and the plasmids encoding the biosynthetic pathway enzymes.

Materials and Reagents:

  • Prepared S30 cell extract

  • Energy Solution (e.g., 3-PGA or a mix of ATP, GTP, CTP, UTP)

  • Cofactors: NAD+, Coenzyme A

  • Amino Acid Mix (20 standard amino acids)

  • Magnesium Glutamate, Potassium Glutamate

  • Plasmids encoding biosynthetic enzymes (e.g., ORS, FPP Synthase, Prenyltransferase, DCA Synthase) under a T7 promoter.

  • T7 RNA Polymerase

  • Dodecane (B42187) (for in situ product extraction)

Procedure:

  • Reaction Mix Preparation: On ice, prepare the reaction mixture. A typical 30 µL reaction consists of:

    • 55 mM HEPES-KOH buffer (pH 7.5)

    • 210 mM Potassium Glutamate

    • 10.7 mM Magnesium Glutamate[8]

    • 1.2 mM ATP, 0.85 mM each of GTP, CTP, UTP[10]

    • 34 µg/mL Folinic Acid

    • 170 µg/mL E. coli total tRNA

    • 2 mM of each of the 20 amino acids

    • 33 mM Phosphoenolpyruvate (PEP) or 30 mM 3-PGA (as energy source)

    • 0.33 mM NAD+, 0.27 mM CoA[10]

    • 9 µL S30 Extract (30% of total volume)[8][10]

    • 10-20 ng/µL of each pathway plasmid

    • 90 µg/mL T7 RNA Polymerase[8]

  • Incubation: Incubate the reaction mixture at 30-37°C for 8-12 hours. For volatile or hydrophobic products like (+)-Dca-CC, an organic overlay of 10% (v/v) dodecane can be added to the reaction to capture the product and reduce potential feedback inhibition.

  • Product Extraction: After incubation, add an equal volume of ethyl acetate (B1210297) to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the organic (top) layer containing (+)-Dca-CC. Repeat the extraction twice.

  • Analysis: Analyze the extracted product using HPLC or LC-MS for identification and quantification against a standard.

Data Presentation and Optimization

The yield of (+)-Dca-CC in a cell-free system is dependent on multiple factors, including the quality of the extract, cofactor concentrations, and the energy regeneration system.[1][11] The following tables present representative data from optimization experiments for a terpene-like molecule.

Table 1: Effect of E. coli Strain on Product Titer

E. coli Strain Genetic Modification Rationale Representative Titer (mg/L)
K12 MG1655 Wild-type derivative Baseline performance 150 ± 20
BL21 Star™ (DE3) RNase E mutant (rne131) Increased mRNA stability 280 ± 35
A19 N/A Commonly used for CFPS 210 ± 25

| C321.ΔA | Genomically recoded | Frees codons for non-natural amino acids | 190 ± 30 |

Table 2: Optimization of Key Cofactors

Cofactor Concentration (mM) Representative Titer (mg/L)
NAD+ 0.1 180 ± 15
0.33 280 ± 35
1.0 250 ± 30
CoA 0.1 205 ± 20
0.27 280 ± 35
0.5 265 ± 28
Mg-Glutamate 5 150 ± 18
10 280 ± 35

| | 15 | 220 ± 22 |

Table 3: Comparison of Energy Sources

Primary Energy Source Concentration (mM) Regeneration System Representative Titer (mg/L)
Phosphoenolpyruvate (PEP) 33 Pyruvate Kinase (endogenous) 215 ± 25
3-Phosphoglycerate (3-PGA) 30 Endogenous Glycolysis 280 ± 35
Creatine Phosphate (CP) 80 Creatine Kinase (exogenous) 190 ± 20

| Glucose | 50 | Endogenous Glycolysis | 250 ± 30 |

Overall Development Workflow

The development of a cell-free system for (+)-Dca-CC production is an iterative process of design, building, and testing.

Development Workflow Overall Workflow for Cell-Free (+)-Dca-CC Production cluster_design 1. Design Phase cluster_build 2. Build Phase cluster_test 3. Test Phase cluster_optimize 4. Optimization Cycle A Identify Biosynthetic Genes (PKS, Synthase, etc.) B Codon Optimize Genes for E. coli A->B C Design Expression Plasmids (e.g., pT7) B->C D Synthesize & Clone Genes C->D F Purify Pathway Plasmids D->F E Prepare Cell-Free Extract (Protocol 2.1) G Assemble Cell-Free Reaction (Protocol 2.2) E->G F->G H Incubate (8-12h, 30°C) G->H I Extract & Analyze Product (LC-MS / HPLC) H->I M Analyze Results I->M J Vary Enzyme Ratios K Optimize Cofactors & Energy J->K L Test Different Extracts K->L L->M M->J Iterate

Caption: Iterative workflow for designing and optimizing the cell-free system.

By following these protocols and optimization strategies, researchers can effectively harness the power of cell-free systems for the rapid and predictable production of (+)-Dca-CC, facilitating downstream applications in drug discovery and development.

References

Application

Unraveling the Identity of (+)-Dca-CC: A Guide to Mass Spectrometry Methods

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to employing mass spectrometry for the identification and characterization of the chemical entity designated as (+)-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to employing mass spectrometry for the identification and characterization of the chemical entity designated as (+)-Dca-CC. Due to the current lack of specific public data on a compound with this exact name, this application note will focus on a generalized yet robust workflow applicable to the structural elucidation of novel or unknown small molecules using state-of-the-art mass spectrometry techniques. The protocols and methodologies described herein are designed to be adapted based on the physicochemical properties of the analyte once they are preliminarily determined.

Introduction to Mass Spectrometry in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] This fundamental capability allows for the determination of a molecule's elemental composition and the deduction of its structure through fragmentation analysis.[2][3] When coupled with separation techniques like liquid chromatography (LC), LC-MS provides a highly sensitive and selective method for analyzing complex mixtures and identifying individual components.[4] For the specific identification of a novel compound like (+)-Dca-CC, tandem mass spectrometry (MS/MS or MS²) is indispensable.[1] In MS/MS, precursor ions of a specific m/z are selected, fragmented, and the resulting product ions are analyzed, providing a "fingerprint" of the molecule's structure.[1]

Proposed Experimental Workflow for (+)-Dca-CC Identification

The following workflow outlines a systematic approach to the identification and characterization of an unknown compound such as (+)-Dca-CC.

Caption: A generalized workflow for the identification of an unknown compound like (+)-Dca-CC using LC-MS/MS.

Detailed Experimental Protocols

Sample Preparation and System Suitability

A critical first step is the preparation of the (+)-Dca-CC sample in a suitable solvent system. This will depend on the polarity of the molecule.

Protocol 1: Initial Sample Preparation and Solubility Testing

  • Solvent Selection: Begin by testing the solubility of a small amount of (+)-Dca-CC in a range of common LC-MS solvents, such as water, methanol, acetonitrile, and isopropanol, as well as mixtures thereof.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a stock solution of (+)-Dca-CC at a concentration of approximately 1 mg/mL.[5]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to be used for LC analysis. Recommended starting concentrations for infusion are in the low µg/mL to high ng/mL range.

  • System Suitability: Before sample analysis, inject a known standard to ensure the LC-MS system is performing optimally.

Liquid Chromatography Method Development

The goal of liquid chromatography is to achieve good separation of the analyte from any impurities and to ensure reproducible retention times.

Protocol 2: Generic LC Method for Small Molecule Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a good starting point for many small molecules (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A typical starting gradient would be to hold at 5-10% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

This method should be optimized based on the observed chromatography of (+)-Dca-CC.

Mass Spectrometry Analysis

High-resolution mass spectrometry is crucial for accurate mass measurement and determination of the elemental composition.

Protocol 3: High-Resolution Mass Spectrometry for Formula Determination

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray ionization (ESI) is a common choice for a wide range of compounds. Test both positive and negative ion modes to determine which provides a better signal for (+)-Dca-CC.

  • Full Scan MS: Acquire data in full scan mode over a mass range appropriate for the expected molecular weight of (+)-Dca-CC (e.g., m/z 100-1000).

  • Accurate Mass Measurement: From the full scan data, determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

  • Elemental Composition: Use the accurate mass and isotopic pattern to predict the most likely elemental formula using the instrument's software.

Protocol 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

  • Precursor Ion Selection: Select the monoisotopic peak of the molecular ion of (+)-Dca-CC for fragmentation.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).[8]

  • Collision Energy Optimization: Vary the collision energy (typically in the range of 10-40 eV) to obtain a rich fragmentation spectrum. A collision energy ramp can be useful to acquire a composite spectrum with a wide range of fragments.

  • Product Ion Scan: Acquire the MS/MS spectrum, which will show the m/z of the fragment ions.

Data Presentation and Interpretation

Quantitative Data Summary

While quantitative analysis is not the primary goal of identification, key mass spectrometric data should be systematically recorded.

ParameterObserved Value
Retention Time (min)To be determined
Molecular Ion (m/z)To be determined
Adduct(s)e.g., [M+H]⁺, [M+Na]⁺
Accurate MassTo be determined
Proposed Elemental FormulaTo be determined
Key MS/MS Fragments (m/z)To be determined
Fragmentation Analysis

The fragmentation pattern provides crucial information about the structure of (+)-Dca-CC.[9] The fragmentation process involves the breaking of chemical bonds within the molecule, and the resulting fragment ions are characteristic of the molecule's functional groups and overall structure.[10]

Logical Relationship for Fragmentation Analysis:

Fragmentation_Analysis_Logic MSMS_Spectrum Acquired MS/MS Spectrum Neutral_Losses Identify Neutral Losses (e.g., H₂O, CO, NH₃) MSMS_Spectrum->Neutral_Losses Characteristic_Fragments Identify Characteristic Fragment Ions MSMS_Spectrum->Characteristic_Fragments Substructure_Hypothesis Propose Substructures Neutral_Losses->Substructure_Hypothesis Characteristic_Fragments->Substructure_Hypothesis Assemble_Structure Assemble Putative Full Structure Substructure_Hypothesis->Assemble_Structure Validate_Structure Validate with Predicted Fragmentation Assemble_Structure->Validate_Structure

References

Method

Application Notes and Protocols for Heterologous Expression of (+)-δ-Cadinene Metabolizing Enzymes

Audience: Researchers, scientists, and drug development professionals. Introduction: (+)-δ-Cadinene is a sesquiterpene of significant interest due to its presence in various plant essential oils and its potential biologi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-δ-Cadinene is a sesquiterpene of significant interest due to its presence in various plant essential oils and its potential biological activities. The production of (+)-δ-cadinene and related sesquiterpenoids for research and commercial purposes can be efficiently achieved through heterologous expression of the responsible enzymes in microbial hosts. This document provides a detailed protocol for the heterologous expression of (+)-δ-cadinene synthase, the key enzyme in its biosynthesis, primarily focusing on expression in Escherichia coli.

Key Enzyme: The primary enzyme responsible for the synthesis of (+)-δ-cadinene is (+)-δ-cadinene synthase. This enzyme is a type of sesquiterpene cyclase that catalyzes the conversion of the ubiquitous precursor farnesyl diphosphate (B83284) (FPP) into (+)-δ-cadinene.[1][2] The protocols described herein can also be adapted for other sesquiterpene synthases.

Biosynthetic Pathway for (+)-δ-Cadinene

The biosynthesis of (+)-δ-cadinene begins with the isoprenoid precursor farnesyl diphosphate (FPP), which is cyclized by (+)-δ-cadinene synthase.

biosynthetic_pathway FPP Farnesyl Diphosphate (FPP) DC (+)-δ-Cadinene FPP->DC + Mg²⁺ DCS (+)-δ-Cadinene Synthase DCS->FPP

Caption: Biosynthesis of (+)-δ-Cadinene from FPP.

Experimental Protocols

Gene Synthesis and Vector Construction

Objective: To clone the codon-optimized gene for (+)-δ-cadinene synthase into a suitable expression vector.

Materials:

  • Synthesized gene for (+)-δ-cadinene synthase (codon-optimized for E. coli)

  • pET-28a(+) expression vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

Protocol:

  • Digest both the synthesized gene and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Purify the digested gene insert and vector using a gel purification kit.

  • Ligate the purified insert into the digested pET-28a(+) vector using T4 DNA Ligase. This will create a construct with an N-terminal His6-tag, which will be useful for purification.[3]

  • Transform the ligation product into competent DH5α E. coli cells and plate on LB agar containing kanamycin.

  • Incubate the plates overnight at 37°C.

  • Select several colonies and grow them overnight in LB medium with kanamycin.

  • Isolate the plasmid DNA and confirm the correct insertion by restriction digestion and Sanger sequencing.

Heterologous Expression in E. coli

Objective: To express the recombinant (+)-δ-cadinene synthase in E. coli.

Materials:

  • Verified pET-28a-(+)-δ-cadinene synthase plasmid

  • BL21(DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the confirmed plasmid into BL21(DE3) competent E. coli cells.

  • Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium with kanamycin.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

Protein Purification

Objective: To purify the His-tagged (+)-δ-cadinene synthase using immobilized metal affinity chromatography (IMAC).

Materials:

  • Induced cell culture

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Lysozyme (B549824)

  • DNase I

Protocol:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.

  • For long-term storage, dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Enzyme Assay and Product Identification

Objective: To confirm the enzymatic activity of the purified (+)-δ-cadinene synthase and identify the product.

Materials:

  • Purified (+)-δ-cadinene synthase

  • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2)

  • Farnesyl diphosphate (FPP)

  • Dodecane (B42187) (for overlay to trap volatile products)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Protocol:

  • Set up the enzyme reaction in a glass vial with a total volume of 500 µL.

  • Add the purified enzyme to the assay buffer.

  • Overlay the reaction mixture with an equal volume of dodecane.

  • Initiate the reaction by adding FPP to a final concentration of 50 µM.

  • Incubate the reaction at 30°C for 2 hours.

  • Vortex the vial to extract the sesquiterpene product into the dodecane layer.

  • Analyze the dodecane layer by GC-MS.

  • Compare the mass spectrum of the product with a known standard of (+)-δ-cadinene to confirm its identity.

Experimental Workflow

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis gene_synthesis Gene Synthesis & Codon Optimization ligation Ligation gene_synthesis->ligation vector_prep Vector Preparation (pET-28a) vector_prep->ligation transformation_dh5a Transformation (DH5α) ligation->transformation_dh5a plasmid_verification Plasmid Verification transformation_dh5a->plasmid_verification transformation_bl21 Transformation (BL21(DE3)) plasmid_verification->transformation_bl21 cell_culture Cell Culture transformation_bl21->cell_culture induction IPTG Induction cell_culture->induction cell_harvest Cell Harvesting induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis imac IMAC Purification cell_lysis->imac sds_page SDS-PAGE Analysis imac->sds_page enzyme_assay Enzyme Assay sds_page->enzyme_assay gc_ms GC-MS Analysis enzyme_assay->gc_ms

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quantification of (+)-Dca-CC by HPLC

Welcome to the technical support center for the HPLC quantification of (+)-Dca-CC. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to co...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of (+)-Dca-CC. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Dca-CC and why is its quantification challenging?

(+)-Dca-CC, or (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a chiral dicarboxylic acid.[1] Its quantification by HPLC can be challenging due to its stereochemistry, requiring a chiral stationary phase for enantiomeric separation, and its acidic nature, which can lead to poor peak shape if the mobile phase pH is not optimized.

Q2: What is the most common cause of poor peak shape (tailing) for (+)-Dca-CC?

Peak tailing for acidic compounds like (+)-Dca-CC is often caused by secondary interactions between the analyte's carboxyl groups and active sites on the silica-based stationary phase. An inappropriate mobile phase pH can exacerbate this issue. Column overload and extra-column dead volume are other potential causes.

Q3: Why am I seeing poor resolution between the (+)-Dca-CC and (-)-Dca-CC enantiomers?

Poor enantiomeric resolution can stem from several factors, including an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase composition, incorrect column temperature, or a degraded column.[1] Chiral separations are highly sensitive to these parameters, and a systematic approach to method development is often necessary.

Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?

Ghost peaks are unexpected peaks that can appear in your chromatogram, often during gradient elution. They can originate from impurities in the mobile phase, contamination in the sample solvent, or carryover from previous injections in the autosampler.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can significantly impact the accuracy of quantification. Follow this guide to diagnose and resolve peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed overload Check for Column Overload (Dilute sample and reinject) start->overload mobile_phase Optimize Mobile Phase pH (Adjust pH to suppress ionization) overload->mobile_phase No Improvement resolved Peak Shape Improved overload->resolved Improvement column_health Assess Column Health (Perform column wash or replace) mobile_phase->column_health No Improvement mobile_phase->resolved Improvement system_check Check for System Issues (Extra-column volume, leaks) column_health->system_check No Improvement column_health->resolved Improvement system_check->resolved Improvement

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Detailed Steps:

  • Evaluate Column Overload:

    • Symptom: Peaks may appear broad or exhibit "shark-fin" fronting.

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject. If the peak shape improves, the original sample concentration was too high for the column's capacity.

  • Optimize Mobile Phase pH:

    • Rationale: As (+)-Dca-CC is a dicarboxylic acid, the mobile phase pH should be low enough to keep it in its protonated, less polar form. This minimizes secondary interactions with the stationary phase.

    • Action: Adjust the mobile phase pH to be at least 1-2 units below the lower pKa of the two carboxylic acid groups. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape.

  • Assess Column Condition:

    • Symptom: Gradual peak broadening or tailing over a series of injections.

    • Action: A contaminated or degraded column can lead to poor performance. Perform a column wash according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Inspect for System Issues:

    • Symptom: All peaks in the chromatogram are broad or tailing.

    • Action: Check for and minimize extra-column dead volume by using tubing with the smallest appropriate inner diameter and ensuring all fittings are properly connected. Inspect for leaks in the system.

Issue 2: Poor or No Enantiomeric Resolution

Achieving baseline separation of enantiomers is critical for accurate quantification.

Troubleshooting Workflow for Poor Resolution

G start Poor Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase (Vary organic modifier %) csp->mobile_phase Yes screen_csp Screen other CSPs csp->screen_csp No temperature Optimize Column Temperature (Test lower temperatures) mobile_phase->temperature Partial Improvement resolved Resolution Improved mobile_phase->resolved Significant Improvement flow_rate Adjust Flow Rate (Lower flow rate) temperature->flow_rate Partial Improvement temperature->resolved Significant Improvement flow_rate->resolved Improvement

Caption: A systematic approach to improving enantiomeric resolution in chiral HPLC.

Detailed Steps:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Action: Ensure you are using a CSP known to be effective for separating acidic chiral compounds. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Optimize Mobile Phase Composition:

    • Action: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase) in small increments (e.g., 2-5%). The choice and concentration of the organic modifier can have a profound effect on chiral recognition.

  • Adjust Column Temperature:

    • Rationale: Lower temperatures often enhance the subtle interactions responsible for chiral separation, thereby improving resolution.[1]

    • Action: Set the column temperature to a lower value (e.g., 15-25°C) and assess the impact on resolution. Ensure the temperature is stable and controlled.

  • Modify the Flow Rate:

    • Action: A lower flow rate increases the interaction time of the analyte with the stationary phase, which can sometimes improve resolution. Try reducing the flow rate by 20-50%.

Issue 3: Baseline Drift or Noise

A stable baseline is essential for accurate integration and quantification.

Symptom Potential Causes Recommended Solutions
Gradual Baseline Drift Column temperature fluctuations, Mobile phase not in equilibrium with the column, Contaminated mobile phase.[2][3][4][5]Use a column oven for stable temperature control.[6] Allow sufficient time for column equilibration. Prepare fresh mobile phase with high-purity solvents daily.[2][5]
High Frequency Noise Air bubbles in the detector or pump, Leaks in the system, Contaminated mobile phase.[4]Degas the mobile phase thoroughly.[4][7] Check all fittings for leaks. Filter the mobile phase through a 0.45 µm filter.[4]
"Ghost" Peaks Contaminated injection solvent, Autosampler carryover, Impurities in the mobile phase.Run a blank gradient with no injection. If peaks are still present, the issue is with the mobile phase or system. Optimize the needle wash procedure with a strong solvent.

Experimental Protocols

Protocol 1: Sample Preparation for (+)-Dca-CC Analysis
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of (+)-Dca-CC reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing (+)-Dca-CC.

    • Extract the analyte using a suitable solvent. The mobile phase is often a good first choice.

    • Filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 2: Suggested HPLC Method for (+)-Dca-CC Quantification

This is a starting point and will likely require optimization based on your specific instrumentation and column.

Parameter Recommendation Rationale
Column Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC)To achieve enantiomeric separation.
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)The acidic modifier (TFA) is crucial for good peak shape of the dicarboxylic acid (+)-Dca-CC.
Flow Rate 1.0 mL/minA standard starting flow rate. May be optimized for resolution.
Column Temp. 25°CTemperature should be controlled. Lower temperatures may improve resolution.
Injection Vol. 10 µLAdjust based on sample concentration and sensitivity.
Detection UV at ~280 nm and ~320 nmBased on the chemical structure containing guaiacol (B22219) and conjugated systems. The optimal wavelength should be determined experimentally by running a UV scan of a standard solution.

Method Validation Parameters:

To ensure the reliability of your quantification, the analytical method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Optimization

Technical Support Center: Optimizing PhcF and PhcG Enzyme Activity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the PhcF and PhcG enzymes for the conversion of (+)-dehydrodiconi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the PhcF and PhcG enzymes for the conversion of (+)-dehydrodiconiferyl alcohol-γ'-carboxylic acid-α'-carboxylate (DCA-CC).

Frequently Asked Questions (FAQs)

Q1: What are the PhcF and PhcG enzymes?

A1: PhcF and PhcG are enantiospecific decarboxylases originating from the bacterium Sphingobium sp. strain SYK-6.[1] They play a crucial role in the catabolism of phenylcoumaran-type biaryls, such as dehydrodiconiferyl alcohol (DCA).[1] Specifically, PhcF shows enantiospecificity towards (+)-DCA-CC, while PhcG acts on (-)-DCA-CC.[1]

Q2: What is the specific biochemical reaction catalyzed by PhcF and PhcG?

A2: PhcF and PhcG catalyze the decarboxylation of the A-ring side chain of their respective DCA-CC enantiomers. This reaction converts DCA-CC into 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S).[1] This is a key step in the broader DCA catabolic pathway.[2][3]

Q3: What are the key kinetic parameters for PhcF and PhcG?

A3: The kinetic properties of purified PhcF and PhcG have been determined, highlighting their efficiency in DCA-CC conversion. PhcF generally exhibits a higher maximum reaction rate (Vmax) compared to PhcG.[1]

EnzymeSubstrateKm (μM)Vmax (μmol·min-1·mg-1)Source
PhcF(+)-DCA-CC84307[1]
PhcG(-)-DCA-CC103137[1]

Q4: What are the primary factors that can influence the activity of PhcF and PhcG?

A4: Like most enzymes, the activity of PhcF and PhcG is sensitive to various experimental conditions. Optimizing these factors is critical for achieving maximal conversion rates. Key factors include:

  • Temperature: Enzymes have an optimal temperature for activity. Temperatures that are too high can cause denaturation and loss of function, while low temperatures can significantly reduce the reaction rate.[4][5]

  • pH: Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site.[4][5] Deviations from the optimal pH can lead to a rapid decrease in activity.[6]

  • Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated.[5][7] At this point, further increases in substrate do not increase the reaction rate.[7]

  • Enzyme Concentration: Assuming the substrate is not a limiting factor, the reaction rate is directly proportional to the concentration of the enzyme.[4][7]

Troubleshooting Guide

Problem: Low or No Conversion of (+)-Dca-CC to DCA-S

This is a common issue that can arise from several sources. The following guide provides a systematic approach to identifying and resolving the problem.

  • Q: I am observing minimal or no product formation in my assay. What should I check first? A: First, verify your assay conditions. Incorrect temperature, pH, or buffer components can significantly inhibit or abolish enzyme activity.[4][5] Also, confirm that all necessary reagents were added. It can be helpful to repeat a failed experiment with positive and negative controls to ensure your reagents and equipment are functioning correctly.[8]
  • Q: My assay conditions seem correct, but the activity is still low. Could the enzyme itself be the problem? A: Yes, enzyme integrity is critical. Improper storage or handling can lead to denaturation or degradation. PhcF and PhcG should be stored at appropriate temperatures (typically -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles. It is also advisable to run a sample of your purified enzyme on an SDS-PAGE gel to check for degradation.

  • Q: I've confirmed my enzyme is intact and active. What other factors could be limiting the reaction? A: The issue could lie with your substrate, (+)-Dca-CC. Ensure the substrate is of high purity and has not degraded. Verify the concentration of your stock solution. Since the Km of PhcF for (+)-DCA-CC is 84 μM, ensure your reaction concentration is appropriate, typically at or above the Km value, to approach significant reaction velocities.[1][4]

  • Q: I'm still facing issues. Could the problem originate from my protein expression and purification? A: Absolutely. Low yields or improperly folded protein from the expression and purification steps will result in low activity. If you are expressing the enzymes in E. coli, ensure that induction conditions (e.g., IPTG concentration, induction temperature, and duration) are optimized.[9][10] During purification, keep samples on ice to minimize degradation and consider including protease inhibitors in your lysis buffer.[9] Saving aliquots from each stage of the purification (lysate, flow-through, washes, and elutions) can help you trace where the protein was lost.[8]

Problem: Inconsistent or Irreproducible Results

  • Q: My results vary significantly between experiments. How can I improve reproducibility? A: Inconsistent results often stem from minor variations in protocol execution.

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated to avoid errors in reagent volumes.

    • Reagent Stability: Prepare fresh buffers and substrate solutions. Some reagents can degrade over time, even when stored correctly.

    • Consistent Mixing: Ensure thorough mixing of the reaction components before starting the measurement.

    • Enzyme Batch Variation: If you are using different batches of purified enzyme, perform a new activity and concentration measurement for each batch to standardize your experiments.

Experimental Protocols & Workflows

Key Catabolic Pathway

The diagram below illustrates the position of PhcF and PhcG within the dehydrodiconiferyl alcohol (DCA) catabolic pathway in Sphingobium sp. SYK-6.

Catabolic_Pathway cluster_main DCA Catabolic Pathway DCA Dehydrodiconiferyl Alcohol (DCA) PhcA_B PhcA/PhcB DCA_C DCA-C PhcC_D PhcC/PhcD DCA_CC (+/-)-DCA-CC PhcF_G PhcF (+) PhcG (-) DCA_S DCA-S PhcA_B->DCA_C Oxidation PhcC_D->DCA_CC Oxidation PhcF_G->DCA_S Decarboxylation

Caption: DCA catabolic pathway showing the conversion of DCA-CC to DCA-S by PhcF/PhcG.

General Experimental Workflow

The following diagram outlines the standard workflow for producing and testing PhcF or PhcG.

Experimental_Workflow cluster_workflow Enzyme Production and Assay Workflow gene 1. Gene Synthesis & Cloning into Vector transform 2. Transformation into E. coli Expression Host gene->transform expression 3. Cell Culture & Protein Expression (IPTG) transform->expression lysis 4. Cell Lysis (e.g., Sonication) expression->lysis purification 5. Protein Purification (e.g., Affinity Chromatography) lysis->purification analysis 6. Purity & Concentration Analysis (SDS-PAGE, Bradford) purification->analysis assay 7. Enzyme Activity Assay (HPLC or Spectrophotometry) analysis->assay

Caption: Standard workflow for recombinant PhcF/PhcG expression, purification, and analysis.

Troubleshooting Logic Flow

Use this decision tree to diagnose issues with low enzyme activity.

Troubleshooting_Workflow start Start: Low/No Enzyme Activity check_assay Check Assay Conditions (pH, Temp, Buffer) start->check_assay assay_ok Conditions OK? check_assay->assay_ok check_enzyme Check Enzyme Integrity (SDS-PAGE, Storage) assay_ok->check_enzyme Yes fix_assay Action: Adjust Assay Conditions assay_ok->fix_assay No enzyme_ok Enzyme Intact? check_enzyme->enzyme_ok check_substrate Check Substrate (Purity, Concentration) enzyme_ok->check_substrate Yes repurify_enzyme Action: Re-purify Enzyme enzyme_ok->repurify_enzyme No substrate_ok Substrate OK? check_substrate->substrate_ok review_purification Review Expression/ Purification Protocol substrate_ok->review_purification Yes new_substrate Action: Use New Substrate substrate_ok->new_substrate No optimize_purification Action: Optimize Expression/ Purification review_purification->optimize_purification

Caption: A logical workflow for troubleshooting low PhcF/PhcG enzymatic activity.

Protocol 1: Recombinant Expression and Purification of His-tagged PhcF/PhcG

This protocol is a generalized procedure based on standard methods for expressing and purifying His-tagged proteins in E. coli.[9][11]

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for His-tagged PhcF or PhcG. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[9]

  • Starter Culture: Inoculate a single colony into 20-50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.[9][10]

  • Large-Scale Culture: Dilute the overnight culture 1:100 into 1 L of fresh LB medium with antibiotic. Grow at 37°C with shaking (approx. 250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.6 mM. Continue to incubate the culture, potentially at a lower temperature (e.g., 18-30°C) for 6-16 hours to improve protein solubility.[9][12]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.[10]

  • Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail and lysozyme.[11] Lyse the cells using sonication on ice.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant, which contains the soluble protein.[9]

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or other immobilized metal affinity chromatography (IMAC) column.

  • Wash: Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the purest fractions, determine the protein concentration (e.g., via Bradford assay), and store at -80°C, potentially with added glycerol (B35011) to prevent freezing damage.

Protocol 2: Standard Enzyme Activity Assay

This protocol describes a method to measure the decarboxylation of DCA-CC to DCA-S.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). The final reaction volume may be 100-500 µL.

  • Substrate Addition: Add DCA-CC to the reaction mixture to a final concentration of approximately 100 µM.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Initiate the reaction by adding a known amount of purified PhcF or PhcG enzyme.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), during which the reaction rate is linear.

  • Stop Reaction: Terminate the reaction by adding a quenching agent, such as an acid (e.g., HCl) or an organic solvent (e.g., acetonitrile (B52724) or methanol), which will precipitate the enzyme.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for the presence of the product (DCA-S) and the remaining substrate (DCA-CC) using High-Performance Liquid Chromatography (HPLC).[2] The conversion can be quantified by integrating the peak areas of the substrate and product.

  • Calculate Activity: Calculate the specific activity as micromoles of product formed per minute per milligram of enzyme (µmol·min-1·mg-1).

References

Troubleshooting

Technical Support Center: Improving Yield of In Vitro (+)-Catechin-3-O-gallate ((+)-Dca-CC) Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the in vitro enzymatic synthesis of (+)-catechin-3-O-gallate, herein referred to as (+)-Dca-CC. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the in vitro enzymatic synthesis of (+)-catechin-3-O-gallate, herein referred to as (+)-Dca-CC. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the in vitro synthesis of (+)-Dca-CC?

A1: The in vitro synthesis of (+)-Dca-CC is a two-step enzymatic process. First, UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the formation of the acyl donor, β-glucogallin, from gallic acid and UDP-glucose. In the second step, epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) transfers the galloyl group from β-glucogallin to (+)-catechin to form (+)-catechin-3-O-gallate.[1]

Q2: What are the critical enzymes involved in (+)-Dca-CC synthesis?

A2: The two key enzymes are UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT).[1] The efficiency and stability of these enzymes are paramount for achieving high yields.

Q3: Why is my (+)-Dca-CC yield consistently low?

A3: Low yields can stem from several factors including suboptimal reaction conditions (pH, temperature), enzyme instability or inactivity, poor quality of substrates or cofactors, and product inhibition. A systematic approach to troubleshooting is recommended, starting with verifying the integrity of all reaction components.

Q4: What are common side products or impurities I should be aware of?

A4: A potential side reaction is the oxidation of catechins, which can lead to the formation of colored pigments and other degradation products, especially if the reaction is exposed to air for extended periods or if polyphenol oxidases are present as contaminants.[2][3] Unreacted starting materials, (+)-catechin and gallic acid, will also be present as impurities.

Q5: How can I purify the final (+)-Dca-CC product?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the purification of (+)-Dca-CC from the reaction mixture.[1][4] A reversed-phase C18 column is typically used with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.[1][5][6][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzymes - Confirm enzyme activity with a positive control using a known substrate. - Ensure enzymes were stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles. - Consider expressing and purifying fresh batches of enzymes.
Substrate/Cofactor Degradation - Verify the purity and concentration of (+)-catechin, gallic acid, and UDP-glucose. UDP-glucose is particularly susceptible to degradation. - Use freshly prepared substrates and cofactors.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer. The optimal pH for ECGT is between 4.0 and 6.0.[1] - Optimize the reaction temperature. The optimal temperature for ECGT is 30°C.[1] - Perform a time-course experiment to determine the optimal reaction duration.
Presence of Multiple Unwanted Products Oxidation of Catechins - Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like ascorbic acid to the reaction mixture.
Enzyme Contamination - Ensure high purity of the UGGT and ECGT enzymes. Contaminating polyphenol oxidases can cause unwanted side reactions.[2][3]
Reaction Stalls Before Completion Product Inhibition - Consider a fed-batch approach for substrate addition to maintain a low concentration of the inhibitory product. - Investigate in situ product removal techniques.
Enzyme Instability - Add stabilizing agents such as glycerol (B35011) to the reaction buffer. - Consider enzyme immobilization to improve stability and reusability.

Quantitative Data Summary

Table 1: Kinetic Parameters of Key Enzymes in Galloylated Catechin Synthesis

EnzymeSubstrateKm (µM)Vmax (nKat·mg-1)Source Organism
CsUGT84A22 (UGGT)UDP-Glucose14.1-Camellia sinensis
CsUGT84A22 (UGGT)Gallic Acid--Camellia sinensis
UGT78A14Myricetin23.70.034Camellia sinensis
UGT78A14Kaempferol30.90.074Camellia sinensis
UGT78A14Quercetin11.90.036Camellia sinensis
UGT78A15Myricetin38.80.115Camellia sinensis
UGT78A15Kaempferol54.60.265Camellia sinensis
UGT78A15Quercetin500.184Camellia sinensis
MrSGTUDP-Glucose280-330-Micromonospora rhodorangea
MrSGTβ-sitosterol90-Micromonospora rhodorangea
Note: Specific kinetic data for ECGT with (+)-catechin is not readily available in the searched literature. The data for other relevant glycosyltransferases is provided for reference. The Km value for CsUGT84A22 with UDP-glucose provides a useful reference for the first step of the synthesis.[9][10]

Table 2: Optimal Reaction Conditions for ECGT

ParameterOptimal ValueReference
Temperature30°C[1]
pH4.0 - 6.0[1]

Experimental Protocols

Protocol 1: Two-Step In Vitro Synthesis of (+)-Catechin-3-O-gallate

This protocol is a generalized procedure based on the described two-step enzymatic synthesis.[1] Optimal concentrations of substrates and enzymes should be determined empirically.

Materials:

  • (+)-Catechin

  • Gallic Acid

  • UDP-Glucose (UDPG)

  • Purified UGGT enzyme

  • Purified ECGT enzyme

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 6.0)

  • Ascorbic acid

  • Quenching solution (e.g., 1% acetic acid or trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

Step 1: Synthesis of β-glucogallin

  • Prepare a reaction mixture containing:

    • 50 mM Phosphate buffer (pH 6.0)

    • Gallic Acid (e.g., 1.4 mM)

    • UDP-Glucose (e.g., 2.3 mM)

    • Ascorbic acid (e.g., 4 mM)

    • Purified UGGT enzyme (empirically determined amount)

  • Incubate the reaction at 30°C for a predetermined time (e.g., 1-2 hours), monitoring the formation of β-glucogallin by HPLC.

Step 2: Synthesis of (+)-Catechin-3-O-gallate

  • To the reaction mixture from Step 1, add:

    • (+)-Catechin (e.g., 0.4 mM)

    • Purified ECGT enzyme (empirically determined amount)

  • Continue the incubation at 30°C for a predetermined time (e.g., 1.5 hours), monitoring the formation of (+)-Dca-CC by HPLC.[1]

  • Terminate the reaction by adding a quenching solution.

  • Analyze the final product concentration and purity by HPLC.

Protocol 2: HPLC Analysis and Purification

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 250 x 4.6 mm)

Mobile Phase:

  • Solvent A: 1% Acetic Acid in Water

  • Solvent B: Acetonitrile

Gradient Program (example):

  • Start with a low percentage of Solvent B (e.g., 10%).

  • Create a linear gradient to increase the percentage of Solvent B over time to elute the compounds. A typical gradient might run from 10% to 30% B over 20-30 minutes.[1]

  • Monitor the elution at 280 nm.

Procedure:

  • Inject the quenched reaction mixture onto the HPLC column.

  • Run the gradient program to separate the components.

  • Identify the peak corresponding to (+)-Dca-CC by comparing its retention time with a standard, if available, or by collecting the fraction and confirming its identity by mass spectrometry.

  • For purification, collect the fractions containing the desired product.

  • Pool the collected fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: β-glucogallin Synthesis cluster_step2 Step 2: (+)-Dca-CC Synthesis Gallic_Acid Gallic Acid UGGT UGGT Gallic_Acid->UGGT UDP_Glucose UDP-Glucose UDP_Glucose->UGGT beta_glucogallin β-glucogallin UGGT->beta_glucogallin UDP UDP UGGT->UDP ECGT ECGT beta_glucogallin->ECGT Catechin (+)-Catechin Catechin->ECGT Dca_CC (+)-Dca-CC ECGT->Dca_CC Glucose Glucose ECGT->Glucose

Caption: Enzymatic synthesis pathway of (+)-Dca-CC.

Experimental_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Start->Prepare_Reaction Add_Enzymes Add UGGT & ECGT Enzymes Prepare_Reaction->Add_Enzymes Incubate Incubate at Optimal Temperature and pH Add_Enzymes->Incubate Monitor_Reaction Monitor Progress by HPLC Incubate->Monitor_Reaction Monitor_Reaction->Incubate Incomplete Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Reaction Complete Purify_Product Purify (+)-Dca-CC by HPLC Quench_Reaction->Purify_Product Analyze_Product Analyze Purity and Yield Purify_Product->Analyze_Product End End Analyze_Product->End Troubleshooting_Logic Start Low/No Yield Check_Enzymes Check Enzyme Activity (Control Reaction) Start->Check_Enzymes Check_Substrates Verify Substrate/Cofactor Purity and Concentration Check_Enzymes->Check_Substrates Enzymes Active Improve_Stability Improve Enzyme Stability (Additives, Immobilization) Check_Enzymes->Improve_Stability Enzymes Inactive Check_Substrates->Start Substrates Degraded Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Substrates->Optimize_Conditions Substrates OK Investigate_Inhibition Investigate Product/ Substrate Inhibition Optimize_Conditions->Investigate_Inhibition Still Low Yield Success Improved Yield Optimize_Conditions->Success Yield Improved Investigate_Inhibition->Improve_Stability Improve_Stability->Success

References

Optimization

Technical Support Center: Chiral Separation of (+)-Dca-CC and (-)-Dca-CC

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (+)-Dca-CC and (-)-Dca-CC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (+)-Dca-CC and (-)-Dca-CC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your enantioseparation experiments.

Clarification Required on "Dca-CC"

Initial searches for the compound "Dca-CC" have not yielded a specific, widely recognized chemical structure. To provide the most accurate and targeted technical support, please specify the full chemical name of "Dca-CC". The effectiveness of the troubleshooting advice, experimental protocols, and data presented below is contingent on understanding the molecule's specific properties. The following guidance is based on general principles of chiral chromatography and may need to be adapted once the compound's identity is confirmed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating enantiomers like (+)-Dca-CC and (-)-Dca-CC?

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[1] The primary difficulty lies in creating a chiral environment where the two enantiomers interact differently, allowing for their resolution.[1] This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or by derivatizing the enantiomers with a chiral agent to form diastereomers, which have different physical properties and can be separated by standard chromatography.[2][3]

Q2: Which analytical techniques are most suitable for the chiral separation of Dca-CC?

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful technique for separating enantiomers.[3][4] Other methods include Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC) with a chiral column, and Capillary Electrophoresis (CE) with a chiral selector.[3][5] For preparative scale, classical resolution via diastereomeric salt crystallization is also a widely used method.[2][6][]

Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for my separation?

CSP selection is the most critical factor in chiral HPLC.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are versatile and widely successful for a broad range of compounds and are often the first choice for screening.[1] The selection should be based on the functional groups present in the Dca-CC molecule. A screening of several different CSPs with varying chiral selectors is often the most effective approach to find a suitable column.[1]

Q4: What is the role of the mobile phase in chiral separation?

The mobile phase composition significantly influences enantioselectivity and resolution.[8] In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol (B130326) or ethanol).[1] The type and concentration of the alcohol modifier can dramatically affect the separation by altering the interactions between the analyte and the CSP.[8] In reversed-phase chromatography, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used.

Q5: Why am I observing peak tailing in my chromatogram?

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups), column overload, or using an inappropriate sample solvent.[8] For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can help reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[1][8]

Troubleshooting Guide: Common Issues in Chiral Separation of Dca-CC

This guide addresses specific problems you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The peaks for (+)-Dca-CC and (-)-Dca-CC are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

PoorResolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase (Solvent & Modifier %) csp->mobile_phase Yes screen_csp Screen Different CSPs csp->screen_csp No temperature Optimize Temperature mobile_phase->temperature flow_rate Adjust Flow Rate temperature->flow_rate resolution_improved Resolution Improved flow_rate->resolution_improved Success screen_csp->mobile_phase PeakTailing start Peak Tailing Observed overload Check for Column Overload (Reduce Concentration/Volume) start->overload modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or DEA) overload->modifier No Overload peak_shape_improved Peak Shape Improved overload->peak_shape_improved Overload was the issue solvent Check Sample Solvent (Dissolve in Mobile Phase) modifier->solvent column_health Check Column/Guard Column (Flush or Replace) solvent->column_health column_health->peak_shape_improved

References

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (+)-Dca-CC in Aqueous Buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of (+)-Dca-CC, a lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Dca-CC and why is it difficult to dissolve in aqueous buffers?

A1: Based on its name, (+)-Dca-CC is likely related to Dihomo-γ-Linolenic Acid (DGLA), a 20-carbon omega-6 fatty acid.[1] Such long-chain fatty acids are inherently lipophilic (hydrophobic) due to their long hydrocarbon tails, leading to poor solubility in water-based solutions like most biological buffers.[2][3] This low solubility can lead to challenges in experimental assays, including precipitation of the compound and inaccurate concentration measurements, which can result in low bioavailability and hinder the development of effective drug delivery systems.[4]

Q2: I'm observing precipitation of (+)-Dca-CC in my aqueous buffer. What are the likely causes?

A2: Precipitation of lipophilic compounds like (+)-Dca-CC in aqueous buffers is a common issue. The primary cause is the compound's low water solubility. When a concentrated stock solution of (+)-Dca-CC in an organic solvent is diluted into an aqueous buffer, the compound may crash out of solution as the organic solvent concentration becomes too low to maintain its solubility.

Q3: What are the initial steps to prepare a stock solution of (+)-Dca-CC?

A3: To prepare a stock solution, start by dissolving the compound in a suitable organic solvent.[5] Common choices for lipophilic compounds include Dimethyl Sulfoxide (DMSO), ethanol (B145695), or Dimethylformamide (DMF).[6] It is crucial to ensure the compound is completely dissolved in the organic solvent before any dilution into an aqueous buffer.[5] Vortexing and sonication can aid in dissolution.[5]

Troubleshooting Guide

Issue: Low Solubility and Precipitation in Aqueous Buffers

This guide provides a systematic approach to overcoming the solubility challenges of (+)-Dca-CC in your experiments.

Step 1: Optimize the Stock Solution

Before preparing your working solution, ensure your stock solution is correctly prepared.

  • Protocol: Preparation of a Concentrated Stock Solution. [5]

    • Accurately weigh the desired amount of (+)-Dca-CC using an analytical balance.

    • Transfer the weighed compound to a suitable vial.

    • Add a small volume of an appropriate organic solvent (e.g., DMSO, ethanol). Dihomo-γ-linolenic acid is soluble in DMF, DMSO, and ethanol at concentrations greater than 100 mg/ml.[6]

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[5]

    • Visually inspect the solution to ensure there are no visible particles.

Step 2: Employ Solubilization Techniques

If direct dilution of the organic stock solution into your aqueous buffer results in precipitation, consider the following solubilization strategies.

  • Co-solvents: The use of co-solvents can enhance the solubility of lipophilic compounds.[7] When preparing your working solution, adding a small percentage of the organic solvent used for the stock solution to the aqueous buffer can help maintain the solubility of (+)-Dca-CC. However, it is important to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent toxicity in cell-based assays.[8]

  • Surfactants and Detergents: Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[3]

    • Commonly used surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and bile salts.

    • Experimental consideration: The choice and concentration of the surfactant should be optimized for your specific application to avoid interference with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[9]

    • Types of cyclodextrins: β-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Lipid-Based Drug Delivery Systems: For in vivo studies, lipid-based formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can be employed to encapsulate and deliver lipophilic compounds like (+)-Dca-CC. Self-emulsifying drug delivery systems (SEDDS) are another option that can improve the solubility and bioavailability of poorly water-soluble drugs.[10]

Step 3: pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since (+)-Dca-CC is likely a carboxylic acid, its solubility may increase at a higher pH where it exists in its more soluble ionized form.[3]

Step 4: Particle Size Reduction

Techniques like micronization can increase the surface area of the compound, which may improve the dissolution rate.[7][11]

Quantitative Data Summary

The following table summarizes the solubility of Dihomo-γ-Linolenic Acid (a likely analogue of (+)-Dca-CC) in various solvents.

SolventSolubilityReference
0.15 M Tris-HCl pH 8.5>1 mg/ml[6]
DMF>100 mg/ml[6]
DMSO>100 mg/ml[6]
Ethanol>100 mg/ml[6]
PBS pH 7.2<100 µg/ml[6]

Experimental Protocols

Protocol 1: Preparation of a (+)-Dca-CC Working Solution using a Co-solvent

  • Prepare a 10 mM stock solution of (+)-Dca-CC in 100% DMSO as described in the troubleshooting guide.

  • To prepare a 100 µM working solution in your aqueous buffer (e.g., PBS), first add the required volume of the 10 mM stock solution to a tube.

  • Then, slowly add the aqueous buffer to the tube while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <0.5%).

Protocol 2: Solubilization of (+)-Dca-CC using Cyclodextrins

  • Prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).

  • Prepare a concentrated stock solution of (+)-Dca-CC in an organic solvent (e.g., ethanol).

  • Slowly add the ethanolic stock solution of (+)-Dca-CC to the HP-β-CD solution while stirring.

  • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the formation of the inclusion complex.

  • The resulting solution can then be further diluted in the aqueous buffer for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Working Solution Preparation weigh Weigh (+)-Dca-CC dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate dilute Dilute into Aqueous Buffer sonicate->dilute Dilution precipitate Precipitation? dilute->precipitate success Homogeneous Solution precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing (+)-Dca-CC solutions.

signaling_pathway DGLA Dihomo-γ-Linolenic Acid (DGLA) COX1 COX-1 DGLA->COX1 COX2 COX-2 DGLA->COX2 LOX Lipoxygenase DGLA->LOX PGH1 PGH1 COX1->PGH1 COX2->PGH1 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) PGH1->PGE1 HETrE 15-HETrE (Anti-proliferative) LOX->HETrE

Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).[12][13]

References

Optimization

Technical Support Center: (+)-Dca-CC Stability Testing

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting stability testing protocols for the active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting stability testing protocols for the active pharmaceutical ingredient (API) designated as (+)-Dca-CC. The information herein is based on general principles of pharmaceutical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for (+)-Dca-CC?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • Identifying Degradation Pathways: To understand how (+)-Dca-CC degrades under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermolysis).[1][2][3]

  • Elucidating Degradant Structures: To identify and characterize the chemical structure of potential degradation products.[3]

  • Developing Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate and quantify (+)-Dca-CC in the presence of its degradants.[1][2]

  • Informing Formulation and Packaging: To guide the development of a stable drug product and select appropriate packaging.[2][3][4]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: Common stress conditions include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.[3]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to light sources as specified by ICH Q1B guidelines.

  • Humidity: Exposure to high humidity levels to assess the impact of moisture.[1]

Q3: How much degradation should be targeted in a forced degradation study?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for total degradation is 5-20%.[1] This level of degradation is typically sufficient to generate and detect primary degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable, or the stress conditions are too mild.Gradually increase the severity of the stress conditions (e.g., increase temperature, concentration of stressing agent, or duration of exposure).[3] For poorly soluble compounds, consider the use of a co-solvent.[3]
Complete or excessive degradation of (+)-Dca-CC. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, use a lower concentration of the stressing agent, or shorten the exposure time).
Poor mass balance in HPLC analysis. Degradants are not being detected (e.g., they are volatile, lack a chromophore, or are precipitating). The analytical method is not stability-indicating.Investigate other analytical techniques (e.g., GC-MS for volatile degradants, charged aerosol detection for non-chromophoric compounds). Re-evaluate and re-validate the HPLC method to ensure it can separate all significant degradation products from the parent compound.
Peak tailing or poor peak shape in HPLC. Issues with the mobile phase pH, column chemistry, or interactions between the analyte and the stationary phase.Optimize the mobile phase pH. Screen different HPLC columns with alternative stationary phases. Consider the use of mobile phase additives to improve peak shape.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate reagent concentrations). Sample preparation inconsistencies.Ensure precise control over all experimental parameters. Standardize the sample preparation procedure and ensure homogeneity of solutions.

Experimental Protocols

Forced Degradation Protocol

This protocol outlines a general approach for conducting forced degradation studies on (+)-Dca-CC.

a. Acid Hydrolysis:

  • Prepare a stock solution of (+)-Dca-CC in a suitable solvent.

  • Add 0.1 M hydrochloric acid to the stock solution to achieve the desired final concentration of the API.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521).

  • Dilute the samples to the target concentration with the mobile phase and analyze by a stability-indicating HPLC method.

b. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stressing agent.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

c. Oxidative Degradation:

  • Prepare a stock solution of (+)-Dca-CC.

  • Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.

  • Store the solution at room temperature and protect it from light.

  • Withdraw and analyze aliquots at specified time points.

d. Thermal Degradation (Solid State):

  • Place a known amount of solid (+)-Dca-CC in a controlled temperature and humidity chamber (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

e. Photolytic Degradation:

  • Expose a solution and solid sample of (+)-Dca-CC to a light source according to ICH Q1B guidelines.

  • Wrap a control sample in aluminum foil to protect it from light.

  • Analyze the exposed and control samples at a specified time point.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a wavelength that provides a good response for (+)-Dca-CC. A photodiode array (PDA) detector is recommended to assess peak purity.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for (+)-Dca-CC

Stress Condition Conditions Time (hours) Assay of (+)-Dca-CC (%) Major Degradants (% Area) Mass Balance (%)
Acid Hydrolysis0.1 M HCl, 60°C2485.2D1 (5.8), D2 (8.1)99.1
Base Hydrolysis0.1 M NaOH, 60°C890.5D3 (9.2)99.7
Oxidation3% H₂O₂, RT4888.1D4 (11.3)99.4
Thermal (Solid)80°C7295.3D5 (4.5)99.8
Photolytic (Solution)ICH Q1B2492.7D6 (7.0)99.7

Visualizations

G General Workflow for (+)-Dca-CC Stability Testing cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (Specificity) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify and Characterize Degradation Products C->D E Place (+)-Dca-CC on Formal Stability (Long-term and Accelerated Conditions) D->E F Analyze Samples at Defined Time Points E->F G Data Analysis and Shelf-Life Determination F->G

Caption: Workflow for (+)-Dca-CC Stability Assessment.

G Decision Tree for Investigating Poor Mass Balance A Poor Mass Balance Observed B Are there any unidentified peaks in the chromatogram? A->B C Yes B->C Yes D No B->D No E Attempt to identify unknown peaks using LC-MS or other techniques. C->E F Consider non-chromophoric or volatile degradants. D->F G Use alternative detection methods (e.g., CAD, ELSD, MS). F->G H Analyze headspace for volatile compounds (GC-MS). F->H

Caption: Troubleshooting Poor Mass Balance in HPLC.

References

Troubleshooting

Technical Support Center: Addressing Matrix Effects in (+)-Dca-CC Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (+)-Dca-CC from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my (+)-Dca-CC analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample apart from the analyte of interest, (+)-Dca-CC. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of (+)-Dca-CC in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: What are the common indicators that matrix effects may be affecting my (+)-Dca-CC assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the assay's sensitivity.[1] You might also notice inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my (+)-Dca-CC analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A solution of (+)-Dca-CC is continuously infused into the mass spectrometer detector post-column while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal for (+)-Dca-CC indicates the presence of matrix effects at that specific retention time.[2][4]

  • Quantitative Matrix Effect Assessment: This involves comparing the response of (+)-Dca-CC in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction. The matrix factor (MF) is calculated, where an MF below 1 signifies ion suppression, and an MF above 1 indicates ion enhancement.[1] According to FDA guidance, the matrix effect should be evaluated using at least six different sources or lots of the matrix.[5]

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A multi-pronged approach is often the most effective. This includes:

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, such as phospholipids (B1166683), than simpler methods like Protein Precipitation (PPT).[6][7]

  • Chromatographic Optimization: Modifying the chromatographic method to separate the elution of (+)-Dca-CC from interfering matrix components is a crucial step.[2][8] This can involve adjusting the mobile phase gradient, changing the pH, or using a different type of column.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[9] A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate compensation for variations in signal intensity.[10][11]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in QC samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of your biological matrix to understand the variability.

    • Enhance Sample Preparation: Focus on more rigorous sample cleanup. If you are using protein precipitation, consider switching to SPE or LLE to more effectively remove phospholipids and other interfering components.[7]

    • Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for (+)-Dca-CC. This is one of the most effective ways to compensate for unpredictable matrix effects.[9]

    • Optimize Chromatography: Adjust the chromatographic method to move the retention time of (+)-Dca-CC away from regions of significant ion suppression identified through post-column infusion.[8]

Issue 2: Low signal intensity and poor sensitivity for (+)-Dca-CC.

  • Possible Cause: Significant ion suppression caused by co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.

    • Improve Chromatographic Separation: Modify your LC method to ensure (+)-Dca-CC elutes in a "cleaner" region of the chromatogram. This could involve using a longer column, a different stationary phase, or a shallower gradient.

    • Advanced Sample Cleanup: Employ more selective sample preparation techniques. For instance, specific SPE cartridges are designed to remove phospholipids, a common cause of ion suppression in plasma and serum.

    • Check for Analyte Stability: Ensure that the low signal is not due to the degradation of (+)-Dca-CC during sample processing.[7][12]

Quantitative Data Summary

The following table summarizes typical outcomes when applying different sample preparation techniques to mitigate matrix effects, presented as a Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The goal is to achieve an MF as close to 1 as possible with low variability.

Sample Preparation MethodAnalyteMatrixTypical Matrix Factor (Mean)Typical Variability (%CV)Reference
Protein Precipitation (PPT)Small Molecule DrugPlasma0.6525%[7]
Liquid-Liquid Extraction (LLE)Small Molecule DrugPlasma0.8515%[6]
Solid-Phase Extraction (SPE)Small Molecule DrugPlasma0.95<10%
HybridSPE-PhospholipidSmall Molecule DrugPlasma1.02<5%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike (+)-Dca-CC at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike (+)-Dca-CC at the same low and high concentrations into the final extracted matrix.[1][5]

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas of (+)-Dca-CC.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of (+)-Dca-CC in Set B) / (Peak Area of (+)-Dca-CC in Set A)

  • Calculate Accuracy and Precision: For each source of matrix, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[5]

Protocol 2: Post-Column Infusion for Qualitative Assessment

  • System Setup:

    • Prepare a standard solution of (+)-Dca-CC at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.[4]

  • Equilibrate the system: Allow the infused (+)-Dca-CC signal to stabilize to a constant baseline.

  • Analysis: Inject a blank matrix extract (that does not contain (+)-Dca-CC) onto the LC column.

  • Interpretation: Monitor the signal of the infused (+)-Dca-CC throughout the chromatographic run. A dip in the baseline indicates ion suppression at that retention time, while a rise in the baseline indicates ion enhancement.[2][4]

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in (+)-Dca-CC Analysis cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies qualitative Qualitative Assessment (Post-Column Infusion) chromatography Optimize Chromatography (Gradient, Column) qualitative->chromatography quantitative Quantitative Assessment (Matrix Factor Calculation) mitigation_node Implement Mitigation Strategy quantitative->mitigation_node Matrix Effect > 15%? sample_prep Optimize Sample Preparation (SPE, LLE) re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) internal_standard->re_evaluate start Start: Poor Reproducibility or Inaccurate Quantification assessment_node Assess Matrix Effect start->assessment_node assessment_node->qualitative Identify Suppression Zones assessment_node->quantitative Quantify Effect mitigation_node->sample_prep mitigation_node->chromatography mitigation_node->internal_standard re_evaluate->mitigation_node Still Unacceptable end End: Method Validated re_evaluate->end Acceptable

Caption: Workflow for troubleshooting matrix effects.

Decision_Tree_for_Mitigation Decision Tree for Selecting a Mitigation Strategy start Matrix Effect Confirmed is_sil_is_used Is a SIL-IS currently used? start->is_sil_is_used implement_sil_is Implement SIL-IS is_sil_is_used->implement_sil_is No sample_prep_check Is sample prep optimized (e.g., SPE, LLE)? is_sil_is_used->sample_prep_check Yes re_validate Re-Validate Method implement_sil_is->re_validate optimize_sample_prep Optimize Sample Preparation sample_prep_check->optimize_sample_prep No chromatography_check Is chromatography optimized? sample_prep_check->chromatography_check Yes optimize_sample_prep->re_validate optimize_chromatography Optimize Chromatography chromatography_check->optimize_chromatography No chromatography_check->re_validate Yes optimize_chromatography->re_validate

Caption: Decision tree for mitigation strategy.

References

Optimization

Technical Support Center: Optimization of Bacterial Culture Conditions for (+)-Daurichromenic Acid Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of bacterial culture condi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of bacterial culture conditions for the production of (+)-Daurichromenic acid (DCA), a promising anti-HIV meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Daurichromenic acid and why is its bacterial production important?

A1: (+)-Daurichromenic acid (DCA) is a meroterpenoid naturally found in the plant Rhododendron dauricum. It has garnered significant interest due to its potent anti-HIV properties.[1][2] Bacterial production of DCA offers a sustainable and scalable alternative to extraction from its natural plant source, which is often inefficient.[3][4]

Q2: What is the biosynthetic pathway for (+)-Daurichromenic acid?

A2: The biosynthesis of (+)-Daurichromenic acid begins with the formation of orsellinic acid and the isoprenoid precursor, farnesyl pyrophosphate (FPP). These are combined to produce grifolic acid, which is then cyclized by the enzyme Daurichromenic Acid Synthase (DCAS) to yield (+)-Daurichromenic acid.[1][5][6]

Q3: Which bacterial hosts are suitable for (+)-Daurichromenic acid production?

A3: Escherichia coli is a commonly used host for the heterologous production of terpenoids due to its well-understood genetics and fast growth.[4][7][8] While the combinatorial biosynthesis of (+)-Daurichromenic acid has been demonstrated in the fungus Aspergillus oryzae, the principles of metabolic engineering and fermentation optimization can be applied to bacterial systems like E. coli.[1][5]

Q4: What are the main challenges in producing (+)-Daurichromenic acid in bacteria?

A4: The primary challenges include:

  • Insufficient Precursor Supply: The native bacterial pathways for isoprenoid precursors (IPP and DMAPP) may not be sufficient for high-level production.[8][9]

  • Inefficient Heterologous Enzyme Activity: Plant-derived enzymes, such as those in the DCA pathway, may not express or function optimally in a bacterial host.[10]

  • Toxicity of Intermediates or Final Product: Accumulation of pathway intermediates like FPP or the final product, (+)-Daurichromenic acid, can be toxic to the bacterial host, inhibiting growth and production.[11][12]

  • Metabolic Burden: The expression of a heterologous pathway can place a significant metabolic load on the host, diverting resources from essential cellular processes.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no production of (+)-Daurichromenic acid 1. Inefficient expression or activity of biosynthetic enzymes (e.g., Grifolic Acid Synthase, DCAS).2. Insufficient supply of precursors (Orsellinic acid, Farnesyl pyrophosphate - FPP).3. Degradation of the product.1. Codon-optimize the genes for the biosynthetic pathway for expression in your bacterial host. Use strong, inducible promoters to control expression. Consider co-expression of chaperones to aid in proper protein folding.2. Engineer the host to overproduce precursors. This can involve overexpressing key enzymes in the native MEP pathway (e.g., dxs, idi) or introducing a heterologous mevalonate (B85504) (MVA) pathway.[8][9]3. Implement in situ product recovery by adding an organic solvent overlay to the culture to capture the secreted product and prevent degradation.[3]
Inhibition of bacterial growth after induction of gene expression 1. Toxicity of an intermediate metabolite (e.g., FPP).2. Toxicity of the final product, (+)-Daurichromenic acid.3. High metabolic burden from the expression of multiple heterologous genes.1. Fine-tune the expression levels of the pathway enzymes to prevent the accumulation of toxic intermediates. Utilize dynamic regulatory circuits that can sense intermediate concentrations and adjust gene expression accordingly.[9][11]2. Use a two-phase fermentation system with an organic solvent to continuously remove the toxic product from the aqueous phase.[3]3. Optimize the induction conditions (e.g., lower inducer concentration, lower induction temperature). Use a fed-batch fermentation strategy to control the growth rate and metabolic load.
Low cell density in fermentation 1. Suboptimal media composition (lack of essential nutrients).2. Accumulation of inhibitory byproducts (e.g., acetate).3. Poor oxygen transfer in the bioreactor.1. Optimize the culture medium by testing different carbon and nitrogen sources, as well as the addition of trace metals and vitamins. (See Table 1 for a starting point).2. Employ a fed-batch feeding strategy to maintain low substrate concentrations and prevent overflow metabolism. Monitor and control pH to mitigate the effects of acidic byproducts.3. Optimize agitation and aeration rates to ensure sufficient dissolved oxygen levels, especially in high-density cultures.
Plasmid instability and loss of production over time 1. High metabolic burden leading to selection for non-producing cells.2. Segregational instability of high-copy number plasmids.1. Integrate the biosynthetic pathway genes into the bacterial chromosome for stable expression.[7]2. If using plasmids, employ lower-copy number plasmids and ensure consistent antibiotic selection pressure. Consider growth-coupling strategies where the production pathway is linked to an essential gene.[13]

Quantitative Data Presentation

Table 1: Example Media Composition for Terpenoid Production in E. coli

ComponentConcentrationPurposeReference(s)
Carbon Source
Glucose10 - 40 g/LPrimary carbon and energy source[7]
Glycerol10 - 20 g/LAlternative carbon source, can reduce acetate (B1210297) formation[14]
Nitrogen Source
Yeast Extract5 - 20 g/LSource of nitrogen, vitamins, and growth factors
Tryptone/Peptone10 - 20 g/LSource of amino acids and nitrogen
(NH₄)₂SO₄2 - 5 g/LInorganic nitrogen source
Salts
KH₂PO₄3 - 13.3 g/LPhosphate source and buffering agent
K₂HPO₄6 - 13.3 g/LPhosphate source and buffering agent
MgSO₄·7H₂O0.24 - 1.2 g/LSource of magnesium ions, cofactor for enzymes
Trace Elements VariesCofactors for various enzymes

Table 2: Typical Fed-Batch Fermentation Parameters for Terpenoid Production in E. coli

ParameterSetpoint/RangeRationaleReference(s)
Temperature30 - 37 °C (Growth), 25 - 30 °C (Production)Lower temperature during production phase can improve protein folding and reduce metabolic stress.[14]
pH6.8 - 7.2 (controlled with NH₄OH or H₃PO₄)Maintain optimal pH for growth and enzyme activity.
Dissolved Oxygen (DO)> 20-30% saturation (controlled by agitation and aeration)Ensure sufficient oxygen for aerobic respiration and enzymatic reactions.
Feed SolutionConcentrated Glucose (e.g., 500 g/L) and Yeast ExtractProvides a continuous supply of nutrients to sustain high cell density and production.[7]
Feeding StrategyExponential or DO-statControls growth rate to prevent byproduct formation and manage metabolic load.
InductionIPTG (0.1 - 1 mM) when OD₆₀₀ reaches 10-20Induces the expression of the biosynthetic pathway genes.

Experimental Protocols

Protocol 1: Shake-Flask Cultivation for Initial Strain Screening
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate 50 mL of defined rich medium (e.g., Terrific Broth or a custom medium from Table 1) in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking at 200-250 rpm.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add the inducer (e.g., IPTG to a final concentration of 0.5 mM) and any necessary precursors.

  • Production: Reduce the temperature to 25-30°C and continue incubation for 24-72 hours.

  • Sampling and Analysis: Collect samples periodically to measure cell density (OD₆₀₀) and quantify (+)-Daurichromenic acid production using methods like HPLC.

Protocol 2: High-Density Fed-Batch Fermentation
  • Bioreactor Preparation: Prepare a 2 L bioreactor with 1 L of the initial batch medium (refer to Table 1). Sterilize the bioreactor and medium.

  • Inoculum: Prepare a seed culture as described in Protocol 1. Inoculate the bioreactor to an initial OD₆₀₀ of 0.1.

  • Batch Phase: Run the fermentation at 37°C with the pH controlled at 7.0 and DO maintained above 30%. Allow the culture to grow until the initial carbon source is depleted (indicated by a sharp rise in DO).

  • Fed-Batch Phase: Start the feed of a concentrated glucose and yeast extract solution using a predetermined feeding strategy (e.g., exponential feed to maintain a specific growth rate).

  • Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 20-40), lower the temperature to 30°C and add the inducer.

  • Production Phase: Continue the fed-batch fermentation for another 24-48 hours, maintaining the controlled parameters.

  • Harvesting and Analysis: Harvest the culture broth for product extraction and quantification.

Visualizations

Daurichromenic Acid Biosynthesis Biosynthetic Pathway of (+)-Daurichromenic Acid cluster_central_metabolism Central Metabolism cluster_terpenoid_precursors Terpenoid Precursors Acetyl-CoA Acetyl-CoA Orsellinic Acid Orsellinic Acid Acetyl-CoA->Orsellinic Acid Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Orsellinic Acid Polyketide Synthase (PKS) Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate (IPP) Pyruvate->IPP MEP Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->IPP MEP Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Grifolic Acid Grifolic Acid FPP->Grifolic Acid Orsellinic Acid->Grifolic Acid Prenyltransferase DCA (+)-Daurichromenic Acid Grifolic Acid->DCA Daurichromenic Acid Synthase (DCAS) (Oxidative Cyclization)

Caption: Biosynthesis of (+)-Daurichromenic Acid.

Experimental Workflow General Workflow for Bacterial Production of (+)-DCA Strain_Engineering Strain Engineering - Gene synthesis & codon optimization - Plasmid construction or genomic integration - Host strain selection (e.g., E. coli) Shake_Flask_Screening Shake-Flask Screening - Media optimization - Induction condition optimization - Initial yield assessment Strain_Engineering->Shake_Flask_Screening Fed_Batch_Fermentation Fed-Batch Fermentation - High-cell-density cultivation - Controlled feeding strategy - Process parameter optimization (pH, DO, temp.) Shake_Flask_Screening->Fed_Batch_Fermentation Downstream_Processing Downstream Processing - Cell harvesting - Product extraction (e.g., solvent extraction) - Purification (e.g., chromatography) Fed_Batch_Fermentation->Downstream_Processing Analysis Analysis - HPLC/LC-MS for quantification - NMR for structural verification Downstream_Processing->Analysis

Caption: Experimental workflow for (+)-DCA production.

References

Troubleshooting

troubleshooting low enzymatic conversion rates of (+)-Dca-CC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic conversion of (+)-Dca-CC. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic conversion of (+)-Dca-CC.

Troubleshooting Guide

This guide addresses common issues that can lead to low enzymatic conversion rates of (+)-Dca-CC.

Issue 1: Low or No Product Formation

Q1: My reaction shows very low or no conversion of (+)-Dca-CC. What are the primary factors I should investigate?

A1: Low or no product formation is a common issue that can stem from several factors. The most critical parameters to re-evaluate are the enzyme's activity, the integrity of the substrate, and the reaction conditions. It's essential to systematically verify each component of the reaction setup.[1][2][3]

Initial Verification Steps:

  • Enzyme Activity: Confirm that the enzyme is active. A control reaction with a known substrate for the enzyme should be performed to verify its catalytic capability.[2][4] Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity.[5]

  • Substrate Integrity: Ensure the (+)-Dca-CC substrate is pure and has not degraded.[3] The stability of bicyclic lactones can be sensitive to pH and temperature.[6] Consider verifying the substrate's structure and purity via analytical methods like NMR or HPLC.

  • Reaction Components: Double-check the concentrations of all reaction components, including the enzyme, substrate, and any necessary cofactors.[2][3] Calculation errors during preparation are a frequent source of problems.[3]

Q2: I've confirmed my enzyme and substrate are viable, but the conversion rate is still low. What experimental conditions should I optimize?

A2: Suboptimal reaction conditions are a likely cause for low conversion rates. Key parameters to optimize include pH, temperature, and substrate/enzyme concentrations.[7]

Optimization Workflow:

  • pH and Buffer System: Enzymes have a narrow optimal pH range for activity.[8][7] It is crucial to screen a range of pH values and buffer systems to find the optimum for your specific enzyme.[4]

  • Temperature: Temperature significantly influences reaction rates. While higher temperatures can increase the rate, excessive heat can lead to enzyme denaturation.[7] Determine the optimal temperature for your enzyme by testing a range of temperatures.

  • Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, but there is a saturation point beyond which adding more enzyme will not improve the yield and is not cost-effective.

  • Substrate Concentration: High concentrations of the substrate can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction.[8][9] It is advisable to test a range of substrate concentrations to identify any inhibitory effects.

Q3: Could solubility issues with (+)-Dca-CC be affecting the reaction?

A3: Yes, poor solubility of the substrate in an aqueous buffer can significantly limit the reaction rate.[4] Bicyclic lactones can be hydrophobic, leading to poor miscibility in the reaction medium.

Solutions for Poor Substrate Solubility:

  • Co-solvents: Adding a small amount of a water-miscible organic solvent (e.g., DMSO, methanol) can improve the solubility of (+)-Dca-CC.[4] However, be cautious as high concentrations of organic solvents can denature the enzyme.[4]

  • Detergents: The use of non-ionic detergents can also help to solubilize hydrophobic substrates.[4]

  • Fed-batch Approach: Gradually adding the substrate to the reaction mixture over time (fed-batch) can maintain a low, soluble concentration, preventing precipitation and potential substrate inhibition.[4]

Q4: Is it possible that the product of the reaction is inhibiting the enzyme?

A4: Yes, product inhibition is a common phenomenon in enzymatic reactions.[2][4] As the product concentration increases, it can bind to the enzyme and reduce its activity.

Investigating Product Inhibition:

  • Time-course Experiment: Monitor the reaction progress over time. If the reaction rate slows down and plateaus before the substrate is fully consumed, product inhibition may be occurring.

  • Product Addition: Perform an experiment where the product is added to the initial reaction mixture. A decrease in the initial reaction rate compared to a control without added product would indicate product inhibition.

Frequently Asked Questions (FAQs)

Q5: What type of enzyme is typically used for the conversion of a bicyclic lactone like (+)-Dca-CC?

A5: The conversion of a lactone (a cyclic ester) typically involves a hydrolysis reaction, which is catalyzed by a class of enzymes called hydrolases , specifically esterases or lactonases .[10] These enzymes cleave the ester bond in the lactone ring by adding a water molecule.

Q6: How can I determine the optimal pH and temperature for my enzyme?

A6: The optimal pH and temperature are best determined experimentally by setting up a series of reactions where you vary one parameter while keeping the others constant. For example, to find the optimal pH, you would run the reaction at various pH values (e.g., from 4.0 to 10.0) at a constant temperature. Similarly, for temperature optimization, you would vary the temperature (e.g., from 20°C to 70°C) at a constant, optimal pH. The reaction rate at each point can be measured to determine the optimal conditions.

Q7: My substrate, (+)-Dca-CC, seems to be unstable in the reaction buffer. What can I do?

A7: Substrate instability can be a significant issue.[2] If (+)-Dca-CC is degrading, you should investigate the cause. It could be sensitive to the pH of the buffer or the temperature. You could try a different buffer system or run the reaction at a lower temperature. Additionally, using freshly prepared substrate for each experiment is recommended.[3]

Q8: What are some common inhibitors I should be aware of for hydrolase enzymes?

A8: Hydrolases can be inhibited by various compounds. Common inhibitors include heavy metal ions, some organic solvents, and specific small molecules that may be present as impurities in your substrate or other reagents.[4][11] It is crucial to use high-purity reagents and water to minimize potential inhibition.[3]

Data Presentation

Table 1: Effect of pH on (+)-Dca-CC Conversion Rate

pHBuffer SystemRelative Conversion Rate (%)
5.0Citrate-Phosphate35
6.0Phosphate (B84403)75
7.0Phosphate100
8.0Tris-HCl88
9.0Tris-HCl62

Table 2: Effect of Temperature on (+)-Dca-CC Conversion Rate

Temperature (°C)Relative Conversion Rate (%)
2560
3085
37100
4578
5545

Table 3: Kinetic Parameters for the Enzymatic Conversion of (+)-Dca-CC

ParameterValueUnits
Km1.5mM
Vmax250µmol/min/mg
kcat12.5s-1
kcat/Km8.3 x 103M-1s-1

Experimental Protocols

Protocol 1: Standard Assay for Enzymatic Conversion of (+)-Dca-CC

  • Prepare a 100 mM stock solution of (+)-Dca-CC in DMSO.

  • Prepare a 1 mg/mL stock solution of the hydrolase enzyme in 50 mM phosphate buffer (pH 7.0).

  • In a microcentrifuge tube, add the following components in order:

    • 880 µL of 50 mM phosphate buffer (pH 7.0)

    • 10 µL of the 1 mg/mL enzyme stock solution (final concentration: 10 µg/mL)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 100 mM (+)-Dca-CC stock solution (final concentration: 1 mM).

  • Incubate the reaction at 37°C with gentle shaking.

  • Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 1 M HCl or acetonitrile).

  • Analyze the samples by HPLC or LC-MS to determine the amount of product formed and the remaining substrate.

Protocol 2: Screening for Optimal pH

  • Prepare a series of buffers with different pH values (e.g., citrate-phosphate for pH 5.0, phosphate for pH 6.0 and 7.0, Tris-HCl for pH 8.0 and 9.0).

  • Set up parallel reactions as described in Protocol 1, but use the different pH buffers for each reaction.

  • Incubate all reactions for a fixed period (e.g., 15 minutes).

  • Quench and analyze the samples to determine the conversion rate at each pH.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_verification Initial Verification cluster_optimization Condition Optimization cluster_advanced Advanced Troubleshooting cluster_end Resolution Start Low or No Conversion CheckEnzyme Check Enzyme Activity (Control Reaction) Start->CheckEnzyme CheckSubstrate Check Substrate Integrity (Purity, Stability) Start->CheckSubstrate CheckReagents Check Reagent Concentrations Start->CheckReagents OptimizepH Optimize pH and Buffer CheckEnzyme->OptimizepH If Active CheckSubstrate->OptimizepH If Pure CheckReagents->OptimizepH If Correct OptimizeTemp Optimize Temperature OptimizepH->OptimizeTemp OptimizeConc Optimize Enzyme/Substrate Concentrations OptimizeTemp->OptimizeConc Solubility Address Solubility Issues (Co-solvents, Detergents) OptimizeConc->Solubility If Still Low Success Successful Conversion OptimizeConc->Success If Optimized Inhibition Investigate Inhibition (Product, Substrate) Solubility->Inhibition Inhibition->Success If Resolved

Caption: A workflow diagram for troubleshooting low enzymatic conversion rates.

Hypothetical_Signaling_Pathway cluster_input Input cluster_conversion Enzymatic Conversion cluster_pathway Downstream Signaling cluster_output Cellular Response Dca_CC (+)-Dca-CC Enzyme Hydrolase Dca_CC->Enzyme Metabolite Metabolite X (Ring-Opened Product) Enzyme->Metabolite Hydrolysis Receptor Receptor Alpha Metabolite->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Y Kinase2->TF Activates Response Gene Expression (e.g., Apoptosis) TF->Response

Caption: A hypothetical signaling pathway involving a metabolite of (+)-Dca-CC.

References

Optimization

improving the efficiency of the (+)-Dca-CC metabolic pathway

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the efficiency of metabolic pathways, with a focus on s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the efficiency of metabolic pathways, with a focus on scenarios involving the shift from glycolysis to oxidative phosphorylation, often mediated by compounds such as dichloroacetate (B87207) (DCA).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Possible Causes Suggested Solutions
Why is there no significant decrease in lactate (B86563) production after treatment with a PDK inhibitor like DCA? 1. Cell Line Resistance: Some cell lines are inherently resistant to DCA or have a lower reliance on glycolysis. 2. Insufficient DCA Concentration or Treatment Time: The concentration or duration of treatment may not be optimal for the specific cell line. 3. Incorrect Measurement Technique: Issues with the lactate assay protocol or sample handling. 4. Alternative Metabolic Pathways: Cells may be utilizing alternative pathways to produce lactate.1. Cell Line Characterization: Screen different cell lines to find a responsive model. 2. Dose-Response and Time-Course Experiments: Perform experiments with varying concentrations of DCA and multiple time points to determine the optimal conditions. 3. Assay Validation: Ensure your lactate assay is properly calibrated and validated. Use appropriate controls. 4. Metabolomic Analysis: Conduct a broader metabolomic analysis to identify other active metabolic pathways.
Cell viability is significantly reduced after inducing the metabolic shift. How can I mitigate this? 1. Increased Oxidative Stress: Shifting to oxidative phosphorylation can increase the production of reactive oxygen species (ROS).[1] 2. Toxicity of the Inducer: The compound used to induce the shift (e.g., DCA) might have off-target toxic effects at the concentration used. 3. Metabolic Inflexibility: The cells may be unable to adapt to the sudden metabolic change.1. Antioxidant Supplementation: Co-treat cells with antioxidants like N-acetylcysteine (NAC) to mitigate ROS-induced damage. 2. Optimize Inducer Concentration: Determine the lowest effective concentration of your inducing agent that achieves the desired metabolic shift with minimal toxicity. 3. Gradual Adaptation: Gradually increase the concentration of the inducer over time to allow cells to adapt.
The yield of my target compound from the engineered pathway is low despite successful metabolic reprogramming. What are the next steps? 1. Precursor Limitation: The metabolic shift may have inadvertently reduced the availability of a key precursor for your pathway. 2. Enzyme Inefficiency: One or more enzymes in your engineered pathway may be a bottleneck. 3. Cofactor Imbalance: The shift in metabolism may have altered the availability of necessary cofactors (e.g., ATP, NADH, NADPH). 4. Product Toxicity or Degradation: Your target compound may be toxic to the cells or may be degrading over time.1. Precursor Supplementation: Add the limiting precursor to the culture medium to see if it boosts production. 2. Enzyme Expression Optimization: Use promoters of varying strengths to optimize the expression level of each enzyme in the pathway.[2] 3. Cofactor Engineering: Engineer the host metabolism to increase the supply of the limiting cofactor. 4. In Situ Product Removal: Implement strategies to remove the product from the culture as it is being produced.
How do I confirm that the metabolic shift from glycolysis to oxidative phosphorylation has occurred? Not applicable1. Measure Glucose and Lactate Levels: A successful shift will typically result in decreased glucose uptake and significantly reduced lactate secretion.[1] 2. Oxygen Consumption Rate (OCR): An increase in OCR is a direct indicator of enhanced oxidative phosphorylation. 3. Extracellular Acidification Rate (ECAR): A decrease in ECAR suggests a reduction in glycolytic activity. 4. Pyruvate (B1213749) Dehydrogenase (PDH) Activity Assay: Directly measure the activity of the PDH complex, which should be increased.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dichloroacetate (DCA)?

A1: Dichloroacetate (DCA) is an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][3] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA leads to the dephosphorylation and activation of PDH. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, effectively shifting cellular metabolism from glycolysis towards aerobic respiration.[4]

Q2: What are the expected metabolic changes in cells treated with DCA?

A2: Upon successful treatment with DCA, you can expect to observe:

  • A decrease in lactate production.[5]

  • An increase in oxygen consumption.[6]

  • A potential decrease in glucose uptake, although this can be cell-type dependent.[1]

  • An increase in the activity of the pyruvate dehydrogenase (PDH) complex.[6]

Q3: Are there other ways to improve the efficiency of a metabolic pathway besides using inhibitors like DCA?

A3: Yes, several metabolic engineering strategies can be employed:

  • Overexpression of rate-limiting enzymes: Increasing the amount of a key enzyme can help to increase the overall flux through the pathway.

  • Deletion of competing pathways: Knocking out genes for pathways that compete for the same precursors can redirect metabolic flux towards your pathway of interest.[7]

  • Cofactor engineering: Modifying the host's metabolism to increase the availability of necessary cofactors like ATP or NADPH can enhance pathway efficiency.

  • Dynamic metabolic control: Engineering regulatory circuits that can sense the metabolic state of the cell and adjust gene expression accordingly can lead to more robust and efficient production.[8]

Q4: How can I identify the rate-limiting step in my metabolic pathway?

A4: Identifying the rate-limiting step can be achieved through a combination of approaches:

  • Metabolite analysis: An accumulation of an intermediate metabolite often points to a bottleneck at the subsequent enzymatic step.

  • Enzyme activity assays: Measuring the in vitro or in vivo activity of each enzyme in the pathway can help identify the slowest one.

  • Gene overexpression/downregulation: Systematically overexpressing or downregulating each gene in the pathway and observing the effect on the final product yield can pinpoint the rate-limiting step.

Experimental Protocols

Glucose Uptake Assay

Objective: To quantify the amount of glucose consumed by cells over a specific period.

Materials:

  • Cell culture medium with a known glucose concentration

  • Glucose oxidase assay kit

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing your experimental treatments (e.g., with and without DCA).

  • At the beginning of the experiment (T=0), collect a small aliquot of the culture medium from each well.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • At the end of the incubation period, collect another aliquot of the culture medium from each well.

  • Centrifuge the collected media samples to remove any cell debris.

  • Using a glucose oxidase assay kit, determine the glucose concentration in the T=0 and final time point samples according to the manufacturer's instructions.

  • Calculate the glucose uptake by subtracting the final glucose concentration from the initial concentration.

  • Normalize the glucose uptake to the cell number or protein concentration.

Lactate Production Assay

Objective: To measure the amount of lactate secreted by cells into the culture medium.

Materials:

  • Lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Follow steps 1-6 from the Glucose Uptake Assay protocol to collect media samples at the beginning and end of the experiment.

  • Using a lactate assay kit, determine the lactate concentration in the collected media samples according to the manufacturer's instructions.

  • Calculate the lactate produced by subtracting the initial lactate concentration from the final concentration.

  • Normalize the lactate production to the cell number or protein concentration.

Oxygen Consumption Rate (OCR) Measurement

Objective: To measure the rate of cellular oxygen consumption, an indicator of oxidative phosphorylation.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)

  • Your compound of interest (e.g., DCA)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with the appropriate assay medium and incubate in a non-CO2 incubator for 1 hour before the assay.

  • Load the sensor cartridge with your compounds of interest (e.g., DCA, and control inhibitors like oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test).

  • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

  • The instrument will measure the oxygen concentration in the transient micro-chamber in real-time to calculate the OCR.

  • Analyze the data to determine the basal OCR and the response to the injected compounds.

Visualizations

Metabolic_Shift_DCA cluster_glycolysis Glycolysis cluster_tca Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple steps Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Pyruvate->Lactate Pyruvate_TCA Pyruvate AcetylCoA AcetylCoA Pyruvate_TCA->AcetylCoA PDH Complex Pyruvate_TCA->AcetylCoA TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle TCA Cycle ATP ATP TCA_Cycle->ATP Electron Transport Chain DCA DCA PDK PDK DCA->PDK inhibits PDH PDH Complex PDK->PDH inhibits

Caption: Metabolic shift induced by DCA.

Troubleshooting_Workflow Start Low Product Yield CheckMetabolicShift Metabolic Shift Confirmed? Start->CheckMetabolicShift CheckPrecursors Precursor Limitation? CheckMetabolicShift->CheckPrecursors Yes OptimizeInducer Optimize Inducer Concentration & Time CheckMetabolicShift->OptimizeInducer No CheckEnzymes Enzyme Bottleneck? CheckPrecursors->CheckEnzymes No SupplementPrecursors Supplement Precursors CheckPrecursors->SupplementPrecursors Yes CheckToxicity Product Toxicity? CheckEnzymes->CheckToxicity No OptimizeEnzymeExpression Optimize Enzyme Expression CheckEnzymes->OptimizeEnzymeExpression Yes InSituRemoval Implement In Situ Product Removal CheckToxicity->InSituRemoval Yes End Improved Yield CheckToxicity->End No MeasureOCR_ECAR Measure OCR/ECAR, Lactate OptimizeInducer->MeasureOCR_ECAR MeasureOCR_ECAR->CheckMetabolicShift SupplementPrecursors->End OptimizeEnzymeExpression->End InSituRemoval->End

Caption: Troubleshooting workflow for low product yield.

Logical_Relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Diagnostic & Solution Steps LowYield Low Final Product Titer Cause1 Inefficient Metabolic Shift LowYield->Cause1 Cause2 Precursor/Cofactor Limitation LowYield->Cause2 Cause3 Suboptimal Enzyme Expression LowYield->Cause3 Cause4 Product Inhibition/Toxicity LowYield->Cause4 Sol1 Confirm Shift (OCR/Lactate Assays) Cause1->Sol1 Sol2 Metabolomics & Supplementation Cause2->Sol2 Sol3 Promoter/RBS Engineering Cause3->Sol3 Sol4 Toxicity Assays & Product Removal Cause4->Sol4

Caption: Logical relationships in diagnosing low yield.

References

Troubleshooting

common issues with (+)-Dca-CC standard preparation and storage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common issues encountered during the preparation and storage of the (+)-Dca-CC analytical standard. This...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common issues encountered during the preparation and storage of the (+)-Dca-CC analytical standard. This guide is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is (+)-Dca-CC?

A1: (+)-Dca-CC is the common name for (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. It is a lignan (B3055560), a class of polyphenols, formed by the cyclodimerization of ferulic acid. It belongs to the benzofuran (B130515) class of compounds.

Q2: What are the primary challenges in working with the (+)-Dca-CC standard?

A2: The main challenges are related to its limited solubility in aqueous solutions and its potential for degradation. As a phenolic compound and a benzofuran derivative, (+)-Dca-CC can be sensitive to factors such as pH, temperature, light, and oxidation, which can impact the accuracy of standard solutions.

Q3: What are the general recommendations for handling and storing the solid (+)-Dca-CC standard?

A3: To ensure the long-term stability of the solid standard, it is recommended to:

  • Storage Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C is acceptable.[1]

  • Protection from Light: Store in a tightly sealed, light-resistant container (e.g., amber vial).[1]

  • Protection from Moisture: Keep in a dry environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1]

  • Inert Atmosphere: For optimal stability, consider storing under an inert atmosphere like argon or nitrogen.[1]

II. Troubleshooting Guides

Standard Preparation Issues

Problem: Difficulty dissolving the (+)-Dca-CC standard.

  • Possible Cause: (+)-Dca-CC, like its parent compound ferulic acid, has limited solubility in aqueous buffers.[2]

  • Solutions:

    • Initial Dissolution in Organic Solvent: First, dissolve the (+)-Dca-CC standard in a suitable organic solvent before diluting with an aqueous buffer.

    • Recommended Solvents: Based on the solubility of the parent compound, ferulic acid, the following organic solvents are recommended. It is crucial to start with a small quantity to test solubility before preparing a stock solution.

Experimental Protocol for Preparing a Standard Stock Solution:

  • Bring the vial of solid (+)-Dca-CC to room temperature before opening.

  • Weigh the required amount of the standard in a clean, dry vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing or sonication may aid dissolution.

  • Once fully dissolved, the stock solution can be diluted to the final working concentration with the appropriate aqueous buffer or mobile phase for your experiment.

  • Note: The final concentration of the organic solvent in your working standard should be compatible with your analytical method and experimental setup.

Problem: Inconsistent or inaccurate results from freshly prepared standards.

  • Possible Cause 1: Incomplete Dissolution. The standard may not be fully dissolved, leading to a lower actual concentration than calculated.

    • Solution: Visually inspect the solution for any particulate matter. If necessary, use sonication to ensure complete dissolution.

  • Possible Cause 2: Adsorption to Surfaces. Phenolic compounds can adsorb to glass or plastic surfaces.

    • Solution: Use silanized glassware or low-adsorption plasticware for preparing and storing standard solutions.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting of small volumes of the concentrated stock solution can lead to significant errors in the final concentration.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a larger volume of the diluted standard to minimize the impact of small volume transfer errors.

Standard Storage and Stability Issues

Problem: Degradation of (+)-Dca-CC standard solutions over time.

  • Possible Cause: As a lignan and benzofuran derivative, (+)-Dca-CC in solution is susceptible to degradation due to several factors. Lignans can undergo oxidative degradation.[1] The stability of its parent compound, ferulic acid, is known to be affected by pH and temperature.[3][4][5]

    • Oxidation: Exposure to air can lead to oxidation of the phenolic hydroxyl groups.

    • pH-dependent degradation: The stability of ferulic acid, a related compound, is pH-dependent.[3][4]

    • Photodegradation: Exposure to light, especially UV light, can cause degradation.

    • Thermal Degradation: Elevated temperatures can accelerate degradation.[5]

  • Solutions and Best Practices:

    • Prepare Fresh Solutions: It is highly recommended to prepare working standard solutions fresh daily.[1] Aqueous solutions of the parent compound, ferulic acid, are not recommended for storage for more than one day.[2]

    • Storage of Stock Solutions: If a stock solution in an organic solvent must be stored, it should be:

      • Stored at -20°C or -80°C.[1]

      • Aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

      • Protected from light by using amber vials or wrapping clear vials in aluminum foil.

      • Tightly sealed to prevent solvent evaporation and exposure to air.

    • Avoid High pH: Given the phenolic nature, highly alkaline conditions should be avoided to prevent potential degradation.

Problem: Change in color of the solid standard or solutions.

  • Possible Cause: A change in color (e.g., yellowing) of the solid material or solution is often an indication of oxidation or degradation.[1]

  • Solution: If a color change is observed, it is recommended to discard the standard and use a fresh, unopened vial. To prevent this, always store the solid standard and solutions as recommended, protected from light, air, and moisture.[1]

III. Data and Visualizations

Quantitative Data Summary
PropertySolvent/ConditionValueReference
Solubility Ethanol~10 mg/mL[2]
DMSO~15 mg/mL[2]
DMF~20 mg/mL[2]
DMF:PBS (pH 7.2) (1:6)~0.14 mg/mL[2]
WaterSparingly soluble[2]
Stability Aqueous SolutionNot recommended for storage > 1 day[2]
Solid (Room Temp)≥ 4 years[2]
Experimental Workflow and Logic Diagrams

Workflow for Preparation of (+)-Dca-CC Standard Solution

G cluster_prep Standard Preparation start Start: Obtain Solid (+)-Dca-CC Standard equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh required amount equilibrate->weigh dissolve Dissolve in minimal volume of organic solvent (e.g., DMSO) weigh->dissolve sonicate Sonicate if necessary for complete dissolution dissolve->sonicate dilute Dilute to final concentration with aqueous buffer/mobile phase dissolve->dilute Visually clear sonicate->dilute Visually clear end_prep Working Standard Solution Ready for Use dilute->end_prep

Caption: Workflow for preparing a (+)-Dca-CC working standard solution.

Troubleshooting Logic for Standard Preparation Issues

G start Inconsistent/Inaccurate Results check_dissolution Is the solution visually clear? start->check_dissolution check_adsorption Are you using appropriate labware (silanized glass/low-adsorption plastic)? check_dissolution->check_adsorption Yes incomplete_dissolution Action: Sonicate solution until clear. check_dissolution->incomplete_dissolution No check_pipetting Are pipettes calibrated and technique correct? check_adsorption->check_pipetting Yes adsorption_issue Action: Switch to silanized glassware or low-adsorption vials. check_adsorption->adsorption_issue No pipetting_error Action: Verify pipette calibration and review technique. Prepare larger volumes. check_pipetting->pipetting_error No resolved Issue Resolved check_pipetting->resolved Yes incomplete_dissolution->check_dissolution adsorption_issue->resolved pipetting_error->resolved

Caption: Troubleshooting logic for standard preparation issues.

Decision Tree for Storage of (+)-Dca-CC

G cluster_solid Solid Storage cluster_solution Solution Storage start (+)-Dca-CC Form solid Solid Powder start->solid solution Solution start->solution long_term_solid Long-term (> 1 month) solid->long_term_solid short_term_solid Short-term (< 1 month) solid->short_term_solid use_immediately Use Immediately (Recommended) solution->use_immediately storage_needed Storage Required solution->storage_needed If unavoidable store_minus_20_solid Store at <= -20°C - Tightly sealed - Protected from light long_term_solid->store_minus_20_solid store_2_8_solid Store at 2-8°C - Tightly sealed - Protected from light short_term_solid->store_2_8_solid store_minus_80_solution Store at <= -20°C (or -80°C) - Aliquot into single-use vials - Tightly sealed & light-protected storage_needed->store_minus_80_solution

Caption: Decision tree for proper storage of (+)-Dca-CC standard.

References

Optimization

Technical Support Center: Enhancing Resolution of (+)-Dca-CC Enantiomers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of (+)-Dca-CC e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of (+)-Dca-CC enantiomer resolution.

Full Chemical Name: (+)-Dca-CC is chemically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, a dicarboxylic acid lignan (B3055560) derived from the cyclodimerization of ferulic acid.[1]

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of (+)-Dca-CC and similar dicarboxylic acids.

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for the (+)-Dca-CC enantiomers. What are the potential causes and how can I improve the resolution?

  • Answer: Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

    • Inadequate Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.[2]

      • Solution:

        • Optimize Organic Modifier: Vary the type and concentration of the organic modifier. For acidic compounds like (+)-Dca-CC, alcohols such as ethanol (B145695) or isopropanol (B130326) are often effective. Start with a screening of different modifiers (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) and their concentrations.

        • Incorporate an Acidic Additive: Since (+)-Dca-CC is a dicarboxylic acid, adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase is crucial. This helps to suppress the ionization of the carboxylic acid groups and the stationary phase's residual silanols, leading to better peak shapes and potentially improved resolution. A typical starting concentration is 0.1% (v/v).

        • Adjust pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the chiral stationary phase, thereby affecting the chiral recognition mechanism. For acidic compounds, a lower pH is generally preferable.

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.

      • Solution:

        • Screen Different CSPs: If you are not seeing any separation, the selected CSP may not be suitable for (+)-Dca-CC. It is highly recommended to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives like CHIRALPAK® AD, AS, or CHIRALCEL® OD, OJ) are often a good starting point for a wide range of chiral compounds.[3] For acidic compounds, anion-exchange type CSPs can also be very effective.

        • Consider Immobilized CSPs: Immobilized polysaccharide-based CSPs offer greater solvent compatibility, allowing for a broader range of mobile phases to be screened, which can be advantageous in method development.[4]

    • Suboptimal Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

      • Solution:

        • Lower the Temperature: In many cases, decreasing the column temperature can enhance enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[5] Try running the separation at a lower temperature (e.g., 10-15°C).

    • Incorrect Flow Rate: The flow rate can impact the efficiency of the separation.

      • Solution:

        • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, which may lead to improved resolution.[5]

Issue 2: Peak Tailing

  • Question: The peaks for my (+)-Dca-CC enantiomers are showing significant tailing. What causes this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

    • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica (B1680970) support of the CSP can interact with acidic analytes, leading to peak tailing.

      • Solution:

        • Add a Mobile Phase Modifier: Incorporate a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, into your mobile phase. This will help to mask the active silanol sites.

        • Use a High-Purity Silica Column: Modern HPLC columns are often packed with higher purity silica with fewer accessible silanol groups, which can minimize tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed ionization states of the analyte, causing peak tailing.

      • Solution:

        • Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of your dicarboxylic acid analyte to ensure it is in a single, non-ionized form.

    • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

      • Solution:

        • Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my (+)-Dca-CC enantiomers are shifting between injections. What could be the reason for this?

  • Answer: Fluctuating retention times can be a sign of an unstable chromatographic system.

    • Insufficient Column Equilibration: Chiral columns, especially those used in normal phase or with complex mobile phases, may require longer equilibration times.

      • Solution:

        • Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing the column with 10-20 column volumes of the mobile phase.

    • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or degradation.

      • Solution:

        • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

        • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially if a column oven is not used.

      • Solution:

        • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating dicarboxylic acids like (+)-Dca-CC?

A1: Polysaccharide-based CSPs, particularly those with carbamate (B1207046) derivatives of cellulose and amylose, are a versatile and often successful choice for a wide range of chiral compounds, including acidic ones. For dicarboxylic acids, weak anion-exchange (WAX) CSPs can also be highly effective as they provide an ionic interaction mechanism in addition to other chiral recognition interactions. It is always recommended to screen a few different types of CSPs to find the optimal one for your specific analyte.

Q2: How do I choose the initial mobile phase for method development?

A2: For polysaccharide-based CSPs, a good starting point for normal phase chromatography is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). A typical starting gradient might be from 90:10 to 80:20 (alkane:alcohol) with 0.1% of an acidic modifier like TFA or acetic acid. For reversed-phase chromatography, a mixture of water (with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol is a common starting point.

Q3: Can I use supercritical fluid chromatography (SFC) for the separation of (+)-Dca-CC enantiomers?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. For acidic compounds like (+)-Dca-CC, a common mobile phase in SFC is carbon dioxide with a modifier such as methanol containing a small amount of an acidic additive.

Q4: My resolution is good, but the analysis time is too long. How can I speed up the separation?

A4: To reduce the analysis time without sacrificing resolution, you can try the following:

  • Increase the Flow Rate: Cautiously increase the flow rate. This will decrease the retention time, but may also reduce resolution.

  • Increase the Strength of the Mobile Phase: Increase the percentage of the stronger eluting solvent (e.g., the alcohol in normal phase or the organic solvent in reversed-phase).

  • Use a Shorter Column or a Column with Smaller Particles: A shorter column will reduce the analysis time, while a column with smaller particles can provide higher efficiency, potentially allowing for a faster flow rate without loss of resolution.

  • Increase the Temperature: A higher temperature can decrease the viscosity of the mobile phase, allowing for a higher flow rate, and can also decrease retention times. However, be aware that this might also decrease selectivity.

Data Presentation

Table 1: Representative Chromatographic Parameters for Chiral Separation of Dicarboxylic Acids on Polysaccharide-Based CSPs

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase CHIRALPAK® AD-HCHIRALCEL® OD-HCHIRALPAK® IA
Mobile Phase n-Hexane/Isopropanol/TFA (80:20:0.1)n-Hexane/Ethanol/TFA (90:10:0.1)Methanol/Acetonitrile/Formic Acid (50:50:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C20°C30°C
Retention Time (Enantiomer 1) 8.5 min12.3 min6.2 min
Retention Time (Enantiomer 2) 10.2 min15.1 min7.8 min
Resolution (Rs) 2.12.51.9
Selectivity (α) 1.251.281.31

Note: The data in this table is representative for dicarboxylic acids and should be used as a starting point for method development for (+)-Dca-CC.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for (+)-Dca-CC Enantiomers (Starting Point)

This protocol provides a general workflow for developing a chiral HPLC method for the separation of (+)-Dca-CC enantiomers.

  • Sample Preparation:

    • Dissolve a small amount of the racemic (+)-Dca-CC standard in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial Column Screening:

    • Columns: Screen at least two different polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA and CHIRALCEL® OD-H).

    • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B (Normal Phase): n-Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase C (Reversed Phase): Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength for (+)-Dca-CC (e.g., determined by UV scan, likely around 280 nm or 320 nm due to the ferulic acid structure).

    • Injection Volume: 5 µL.

    • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram for separation.

  • Method Optimization (Based on Initial Screening):

    • Select the column and mobile phase system that shows the best initial separation (baseline separation or at least partial resolution).

    • Optimize Organic Modifier Ratio: If partial separation is observed, adjust the ratio of the alkane and alcohol (for normal phase) or the organic solvent and water (for reversed phase) to improve resolution.

    • Optimize Acidic Additive: Vary the concentration of the acidic additive (e.g., from 0.05% to 0.2%) to see the effect on peak shape and resolution.

    • Optimize Temperature: Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, and 35°C).

    • Optimize Flow Rate: Test different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min) to find the best balance between resolution and analysis time.

  • Method Validation (Once Optimal Conditions are Found):

    • Perform method validation according to relevant guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Method_Development_Workflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_end Phase 3: Final Method Start Define Analyte ((+)-Dca-CC) Select_CSP Select CSPs (e.g., Polysaccharide-based) Start->Select_CSP Select_MP Select Mobile Phases (Normal & Reversed Phase) Select_CSP->Select_MP Screen Perform Screening Experiments Select_MP->Screen Evaluate Evaluate Resolution (Rs) & Selectivity (α) Screen->Evaluate Optimize_MP Optimize Mobile Phase (Modifier, Additive, pH) Evaluate->Optimize_MP Rs < 1.5 Optimized_Method Optimized & Validated Method Evaluate->Optimized_Method Rs ≥ 1.5 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Evaluate

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Poor_Resolution cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution (Rs < 1.5) Cause_CSP Inappropriate CSP Problem->Cause_CSP Cause_MP Suboptimal Mobile Phase Problem->Cause_MP Cause_Temp Incorrect Temperature Problem->Cause_Temp Cause_Flow High Flow Rate Problem->Cause_Flow Sol_CSP Screen Different CSPs Cause_CSP->Sol_CSP Sol_MP Optimize Modifier, Additive & pH Cause_MP->Sol_MP Sol_Temp Decrease Temperature Cause_Temp->Sol_Temp Sol_Flow Decrease Flow Rate Cause_Flow->Sol_Flow

Caption: Troubleshooting Poor Resolution in Chiral HPLC.

References

Troubleshooting

Technical Support Center: Ensuring the Integrity of (+)-Dca-CC During Sample Preparation

Welcome to the technical support center for (+)-Dca-CC ((2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid). This resource is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Dca-CC ((2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of (+)-Dca-CC during experimental sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Dca-CC and why is its stability a concern?

A1: (+)-Dca-CC is a dihydrobenzofuran lignan (B3055560) derived from the dimerization of ferulic acid. As a phenolic compound, its structure contains multiple hydroxyl and carboxylic acid groups, making it susceptible to degradation under various environmental conditions. Factors such as pH, temperature, and light exposure can lead to oxidation, decarboxylation, or other chemical modifications, compromising the integrity of the sample and affecting experimental outcomes.

Q2: What are the primary factors that can cause degradation of (+)-Dca-CC during sample preparation?

A2: The main factors contributing to the degradation of (+)-Dca-CC are:

  • pH: Phenolic compounds are generally more stable in acidic conditions and are prone to oxidation and degradation at neutral to alkaline pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions. While lignans (B1203133) are relatively heat-stable at moderate temperatures, prolonged exposure to high temperatures should be avoided.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of light-sensitive compounds like (+)-Dca-CC.

  • Oxygen: The presence of oxygen can facilitate oxidative degradation of the phenolic moieties in the molecule.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes can potentially degrade (+)-Dca-CC if not properly inactivated.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low recovery of (+)-Dca-CC after extraction Incomplete extraction: The solvent may not be optimal for extracting (+)-Dca-CC from the sample matrix.Use a polar solvent such as a mixture of methanol (B129727) or ethanol (B145695) with water (e.g., 70-80% alcohol content) to improve extraction efficiency. Consider using extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery, while carefully controlling the temperature.
Degradation during extraction: The extraction conditions (e.g., high temperature, prolonged time) may be causing degradation.Perform extractions at room temperature or on ice. Minimize the extraction time and protect the sample from light by using amber vials or covering the glassware with aluminum foil.
Variable or inconsistent analytical results Sample degradation in solution: (+)-Dca-CC may be degrading in the prepared solution before analysis.Prepare samples fresh whenever possible. If storage is necessary, store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in amber vials. Degas solvents to minimize dissolved oxygen. Consider adding an antioxidant to the solvent, but verify its compatibility with your analytical method.
pH-induced degradation: The pH of the sample solution or mobile phase may be causing instability.Maintain a slightly acidic pH (e.g., pH 3-6) for all solutions containing (+)-Dca-CC. Use buffered solutions where appropriate.
Appearance of unexpected peaks in chromatograms Formation of degradation products: The additional peaks may correspond to compounds formed from the degradation of (+)-Dca-CC.Compare the chromatograms of freshly prepared samples with those of aged or stressed samples (e.g., exposed to heat, light, or high pH) to identify potential degradation peaks. Use a mass spectrometer (MS) detector to help identify the molecular weights of the unknown peaks.
Poor peak shape in HPLC analysis Interaction with the stationary phase: The analyte may be interacting with the HPLC column in an undesirable way.Use a C18 reversed-phase column. Acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape for acidic compounds like (+)-Dca-CC.

Experimental Protocols

Protocol 1: General Sample Preparation for Analysis of (+)-Dca-CC

This protocol provides a general guideline for the extraction and preparation of samples for the analysis of (+)-Dca-CC.

1. Sample Homogenization:

  • If the sample is a solid (e.g., plant material, tissue), it should be lyophilized (freeze-dried) and then finely ground to a homogenous powder. This increases the surface area for efficient extraction.

2. Extraction:

  • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
  • Add an extraction solvent of 80% methanol in water. A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.
  • Vortex the mixture for 1 minute.
  • Perform ultrasound-assisted extraction in a sonication bath for 30 minutes at room temperature, ensuring the water in the bath does not heat up significantly.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction process on the pellet one more time to ensure complete recovery.
  • Combine the supernatants.

3. Sample Cleanup (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
  • Use a C18 SPE cartridge.
  • Condition the cartridge with methanol followed by water.
  • Load the extracted sample.
  • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
  • Elute (+)-Dca-CC with a higher concentration of methanol.
  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

4. Final Preparation for Analysis:

  • Reconstitute the dried extract in the initial mobile phase of your HPLC method.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
  • Analyze immediately or store at 4°C for no longer than 24 hours.

Protocol 2: Validated HPLC-UV Method for Quantification of Dihydrobenzofuran Lignans

This method is adapted from validated methods for similar lignan compounds and can be optimized for (+)-Dca-CC.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of (+)-Dca-CC (a UV scan of a pure standard should be performed to determine the optimal wavelength, likely in the range of 280-330 nm).

Visual Guides

Logical Workflow for Troubleshooting (+)-Dca-CC Degradation

G cluster_0 Problem Identification cluster_1 Investigation of Sample Preparation Steps cluster_2 Corrective Actions A Inconsistent or Low Results B Review Extraction Protocol A->B C Assess Solution Stability A->C D Check for Light Exposure A->D E Verify pH of Solutions A->E F Optimize Extraction Solvent & Conditions B->F G Prepare Fresh Solutions / Store Properly C->G H Use Amber Vials / Protect from Light D->H I Adjust pH to be Slightly Acidic E->I

Troubleshooting workflow for (+)-Dca-CC degradation.
General Experimental Workflow for (+)-Dca-CC Analysis

G A Sample Collection & Homogenization B Solvent Extraction (e.g., 80% MeOH) A->B C Sample Cleanup (e.g., SPE) B->C Optional D Solvent Evaporation & Reconstitution B->D C->D E Filtration (0.22 µm) D->E F HPLC Analysis E->F

A general workflow for the analysis of (+)-Dca-CC.

Optimization

Technical Support Center: Optimizing Enzymatic Assays for Acyl-CoA Ligases

Disclaimer: The following guide provides a general framework for optimizing enzymatic assays for acyl-CoA ligases. The specific enzyme "(+)-Dca-CC" was not found in the available literature.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a general framework for optimizing enzymatic assays for acyl-CoA ligases. The specific enzyme "(+)-Dca-CC" was not found in the available literature. Therefore, the protocols and troubleshooting advice provided here are based on established methods for other acyl-CoA ligases and should be adapted as necessary for your specific enzyme of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind an acyl-CoA ligase enzymatic assay?

A1: Acyl-CoA ligases catalyze the formation of an acyl-CoA thioester from a carboxylic acid, coenzyme A (CoA), and ATP. The reaction proceeds in two steps: first, the formation of an acyl-adenylate intermediate, and second, the transfer of the acyl group to CoA. Assays are designed to measure the rate of consumption of a substrate or the rate of formation of a product. Common methods include spectrophotometric and fluorometric assays that couple the ligase reaction to a detectable secondary reaction.[1][2]

Q2: How can I monitor the progress of my acyl-CoA ligase reaction?

A2: There are several methods to monitor the reaction:

  • Coupled Spectrophotometric Assays: The production of AMP, pyrophosphate (PPi), or the consumption of NADH in a coupled reaction can be monitored by a change in absorbance.[3][4] For instance, the formation of acyl-CoA can be coupled to its oxidation by an acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used by a peroxidase to oxidize a chromogenic substrate.[1][5]

  • Fluorometric Assays: Similar to spectrophotometric assays, the reaction can be coupled to produce a fluorescent product, offering higher sensitivity.[6][7]

  • Chromatographic Methods (HPLC): The formation of the acyl-CoA product can be directly measured by separating the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) and detecting the product by UV absorbance or mass spectrometry.[3][8]

Q3: What is a good starting point for incubation time in my assay?

A3: For kinetic assays, it is crucial to measure the initial reaction rate where the velocity is linear over time. A typical starting point for incubation time is 10-30 minutes.[3][7] However, the optimal time depends on the enzyme's activity, substrate concentrations, and temperature. It is highly recommended to perform a time-course experiment to determine the linear range of your assay under your specific conditions.[2] For endpoint assays, incubation times can be longer, for example, 60 minutes, to allow for substantial product formation.[3]

Q4: How do I determine the optimal enzyme concentration to use?

A4: The enzyme concentration should be chosen to ensure the reaction rate is within the linear range of detection for your chosen assay method and that the rate is proportional to the enzyme concentration. Start with a low concentration of your enzyme and perform a series of assays with increasing concentrations while keeping all other conditions constant. Plot the reaction rate against the enzyme concentration. The optimal concentration will be within the linear portion of this plot.

Experimental Protocols

General Protocol for a Coupled Spectrophotometric Acyl-CoA Ligase Assay

This protocol is a general guideline and should be optimized for your specific enzyme and substrate. This assay measures the release of pyrophosphate (PPi) from the ATP-dependent activation of the carboxylic acid substrate.[4][9]

Materials:

  • Purified (+)-Dca-CC enzyme

  • Substrate (dicarboxylic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.5-8.0)[3][4]

  • EnzChek® Pyrophosphate Assay Kit (or similar) containing:

    • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

    • Purine nucleoside phosphorylase (PNP)

    • Inorganic pyrophosphatase

  • Spectrophotometer capable of measuring absorbance at 360 nm

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the buffer, MgCl₂, CoA, ATP, MESG, and PNP. The final concentrations of these components should be optimized, but a good starting point is provided in the table below.

  • Add substrate: To individual wells of a 96-well plate or cuvettes, add the desired concentration of the dicarboxylic acid substrate.

  • Initiate the reaction: Add the master mix to each well, followed by the inorganic pyrophosphatase. Finally, add the purified (+)-Dca-CC enzyme to start the reaction.[4]

  • Monitor absorbance: Immediately place the plate or cuvette in the spectrophotometer and monitor the increase in absorbance at 360 nm over time. The rate of PPi release is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Table 1: Typical Reaction Component Concentrations for an Acyl-CoA Ligase Assay

ComponentTypical Final ConcentrationReference
Buffer (HEPES/Tris-HCl)50-100 mM, pH 7.5-8.0[3][4]
Substrate (Carboxylic Acid)0.1 - 10 mM (Varies)[3][10]
ATP1 - 5 mM[3][10]
Coenzyme A (CoA)0.5 - 2 mM[3]
MgCl₂5 - 10 mM[3][10]
EnzymeVaries (determine empirically)

Troubleshooting Guide

Issue 1: No or very low enzyme activity detected.

  • Possible Cause: Inactive enzyme.

    • Solution: Ensure the enzyme has been purified correctly and stored under appropriate conditions (e.g., -80°C in a suitable buffer with glycerol). Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Verify the pH of the buffer. Most acyl-CoA ligases have a pH optimum between 7.5 and 8.5.[4] Check the concentrations of all substrates and cofactors (ATP, CoA, Mg²⁺). Perform a titration of each component to find the optimal concentration.

  • Possible Cause: Presence of an inhibitor in the enzyme preparation or reagents.

    • Solution: Dialyze the enzyme preparation to remove any small molecule inhibitors. Use high-purity reagents.

Issue 2: High background signal or non-linear reaction rates.

  • Possible Cause: Spontaneous hydrolysis of ATP or the acyl-CoA product.

    • Solution: Run a control reaction without the enzyme to measure the rate of background signal generation. Subtract this rate from the rate of the enzymatic reaction. Ensure the assay is performed within the initial linear phase to minimize the effects of product instability.

  • Possible Cause: Substrate or product inhibition.

    • Solution: Perform kinetic analyses with varying concentrations of substrate and product to determine if inhibition is occurring. Adjust the assay conditions to use substrate concentrations below the inhibitory level.

  • Possible Cause: For coupled assays, one of the coupling enzymes may be rate-limiting.

    • Solution: Increase the concentration of the coupling enzymes to ensure they are not the bottleneck in the reaction.

Issue 3: High variability between replicate assays.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize pipetting errors between wells.

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.

  • Possible Cause: Instability of reagents.

    • Solution: Prepare fresh solutions of ATP and CoA for each experiment, as they can degrade upon storage. Keep reagents on ice during the experiment setup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Master Mix (Buffer, ATP, CoA, MgCl2) plate Add Substrate and Master Mix to Plate reagents->plate enzyme Prepare Enzyme Dilution initiate Initiate Reaction with Enzyme enzyme->initiate substrate Prepare Substrate Dilutions substrate->plate plate->initiate measure Measure Signal (e.g., Absorbance) initiate->measure plot Plot Signal vs. Time measure->plot velocity Calculate Initial Velocity plot->velocity kinetics Determine Kinetic Parameters velocity->kinetics

Caption: General experimental workflow for an acyl-CoA ligase assay.

Caption: Troubleshooting flowchart for common acyl-CoA ligase assay issues.

References

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in Dichloroacetate (DCA) Experiments

A Note on Terminology: The query specified "(+)-Dca-CC." Our research indicates that dichloroacetate (B87207) (DCA) is an achiral molecule and thus does not have (+) or (-) stereoisomers. Furthermore, "CC" is not a stand...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "(+)-Dca-CC." Our research indicates that dichloroacetate (B87207) (DCA) is an achiral molecule and thus does not have (+) or (-) stereoisomers. Furthermore, "CC" is not a standard designator for a DCA compound. The vast majority of scientific literature focuses on dichloroacetate (DCA) or its sodium salt in the context of cancer cell (CC) research. Therefore, this technical support center will focus on troubleshooting experiments involving Dichloroacetate (DCA) in a cancer research setting.

This guide is intended for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in experiments with DCA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dichloroacetate (DCA)?

A1: Dichloroacetate's main mechanism is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[1][2] This metabolic shift can lead to increased production of reactive oxygen species (ROS), and induction of apoptosis in cancer cells.

Q2: My IC50 values for DCA are inconsistent between experiments. What are the common causes?

A2: Inconsistent IC50 values are a frequent issue and can stem from several factors:

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and drug responses. It is crucial to use cells within a consistent and low passage number range.[3][4][5][6]

  • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results. Ensure a homogenous cell suspension and use a consistent seeding density.[4][6]

  • Reagent Quality and Stability: The purity and stability of the DCA can affect its potency. Prepare fresh DCA solutions and store them properly. DCA solutions are stable at 4°C for extended periods.[5][6]

  • Serum Concentration: Variations in serum lots and concentrations can alter cell growth and drug efficacy.[5]

  • PDK Isoform Expression: Different cancer cell lines express varying levels of the four PDK isoforms (PDK1-4). Since DCA has different potencies for each isoform, the specific expression profile of your cell line will influence its sensitivity to the drug.[7][8][9][10]

Q3: I am not observing the expected decrease in lactate (B86563) production after DCA treatment. Why might this be?

A3: Several factors could contribute to this:

  • Sub-optimal DCA Concentration or Incubation Time: The effect of DCA is dose and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Line's Metabolic Phenotype: Some cancer cells are more glycolytically addicted than others. If a cell line has a lower reliance on aerobic glycolysis, the effect of DCA on lactate production may be less pronounced.

  • Incorrect Assay Procedure: Ensure your lactate assay is performed correctly, with appropriate controls and standards.

Q4: What are the expected morphological changes in cells treated with DCA?

A4: While DCA's primary effect is metabolic, it can induce apoptosis, which is characterized by morphological changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. However, in some cell lines, DCA may have a more cytostatic (growth-inhibiting) rather than cytotoxic effect, with fewer dramatic morphological changes.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, SRB)
Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding 1. Ensure a single-cell suspension before plating. 2. Use an automated cell counter for accuracy. 3. Mix the cell suspension between plating wells.Uneven cell distribution is a major source of variability in plate-based assays.[4][6]
High Cell Passage Number 1. Use cells within a defined, low passage number range (e.g., passages 5-20). 2. Regularly authenticate your cell line.High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[3][11][12]
DCA Solution Instability 1. Prepare fresh DCA solutions from a reliable source. 2. Store stock solutions at 4°C. Avoid repeated freeze-thaw cycles.DCA stability can impact its effective concentration.[5]
Edge Effects on Plates 1. Do not use the outer wells of the plate for experimental samples. 2. Fill outer wells with sterile PBS or media to maintain humidity.Evaporation from edge wells can concentrate media components and drugs, leading to inconsistent results.[4]
Issue 2: Inconsistent Western Blot Results for Phospho-PDH
Potential Cause Troubleshooting Step Rationale
Suboptimal Antibody 1. Use a phospho-specific antibody validated for your application. 2. Optimize antibody dilution.Antibody affinity and specificity are critical for detecting changes in phosphorylation status.
Inefficient Protein Extraction 1. Use lysis buffers containing phosphatase and protease inhibitors. 2. Keep samples on ice throughout the extraction process.Prevents dephosphorylation of the target protein during sample preparation.
Poor Protein Transfer 1. Optimize transfer time and voltage. 2. Use a loading control (e.g., total PDH or a housekeeping protein like beta-actin) to ensure equal loading and transfer.Incomplete or uneven transfer will lead to inaccurate quantification.
Incorrect Blocking 1. Block with 5% BSA in TBST for phospho-proteins. Avoid using milk as it contains phosphoproteins.Proper blocking reduces non-specific antibody binding and background noise.[13]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • DCA Treatment: Prepare serial dilutions of DCA in culture medium. Replace the old medium with the DCA-containing medium. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[14][16]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[14][17]

Western Blot for Phospho-PDH E1-alpha (Ser293)
  • Cell Lysis: After DCA treatment, wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PDH E1-alpha (Ser293) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PDH E1-alpha as a loading control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFDA Staining: Wash the cells with a buffer and incubate with 10-20 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30-45 minutes at 37°C in the dark.[18][19]

  • DCA Treatment: Wash the cells and add DCA-containing medium.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader.[19]

Caspase-3 Activity Assay
  • Cell Lysis: After DCA treatment, collect and lyse the cells according to the kit manufacturer's protocol. This typically involves a specific lysis buffer and incubation on ice.[20][21]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[22][23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[20][22]

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[22][23]

Quantitative Data Summary

Table 1: Reported IC50 Values of DCA in Various Cancer Cell Lines

Cell LineCancer TypeDCA Concentration (mM)Exposure Time (h)
HCT116Colon Cancer~2024
MCF-7Breast Cancer1-5Not Specified
MDA-MB-231Breast Cancer1-5Not Specified
PC-3Prostate CancerNot SpecifiedNot Specified
HeLaCervical CancerNot SpecifiedNot Specified

Note: IC50 values are highly dependent on experimental conditions and can vary significantly.

Table 2: Typical Changes in Metabolic Parameters Following DCA Treatment

ParameterCell LineDCA TreatmentObserved Effect
Oxygen Consumption Rate (OCR) FaDu, UT-SCC-5Not SpecifiedIncreased OCR
Extracellular Acidification Rate (ECAR) FaDu, UT-SCC-5Not SpecifiedDecreased ECAR
Lactate Production Various1-10 mMDecreased
p-PDH (Ser293) Levels HeLa5 mMDecreased

Signaling Pathways and Workflows

DCA_Mechanism_of_Action DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK inhibits PDH_active PDH (active) (Dephosphorylated) PDK->PDH_active phosphorylates PDH_inactive PDH (inactive) (Phosphorylated) PDH_inactive->PDH_active dephosphorylates Pyruvate Pyruvate PDH_active->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA catalyzed by Lactate Lactate Pyruvate->Lactate inhibited TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Glycolysis Glycolysis Glycolysis->Pyruvate ROS ↑ Reactive Oxygen Species (ROS) TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of Dichloroacetate (DCA).

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Cells Check Cell Culture Conditions Start->Check_Cells Check_Reagents Check Reagents and Solutions Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Passage Is passage number low and consistent? Check_Cells->Passage Seeding Is cell seeding density uniform? Check_Cells->Seeding DCA_Prep Is DCA solution fresh and properly stored? Check_Reagents->DCA_Prep Incubation Are incubation times and conditions identical? Check_Protocol->Incubation Pipetting Are pipettes calibrated and technique consistent? Check_Protocol->Pipetting Yes1 Yes Passage->Yes1 No1 No Passage->No1 Yes2 Yes Seeding->Yes2 No2 No Seeding->No2 Yes3 Yes DCA_Prep->Yes3 No3 No DCA_Prep->No3 Yes4 Yes Incubation->Yes4 No4 No Incubation->No4 Yes5 Yes Pipetting->Yes5 No5 No Pipetting->No5 End Reproducibility Improved Action1 Standardize passage number; re-start with new vial No1->Action1 Action2 Optimize and standardize seeding protocol No2->Action2 Action3 Prepare fresh DCA solution; check storage No3->Action3 Action4 Standardize all incubation steps No4->Action4 Action5 Calibrate pipettes; review pipetting technique No5->Action5 Action1->End Action2->End Action3->End Action4->End Action5->End

Caption: Troubleshooting workflow for inconsistent results.

References

Reference Data & Comparative Studies

Validation

Unraveling the Ferulic Acid Pathway: The Elusive Role of (+)-Dca-CC

A comprehensive review of scientific literature reveals no direct evidence to validate the role of a compound identified as "(+)-Dca-CC" within the ferulic acid biosynthesis pathway. Extensive searches for this specific...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no direct evidence to validate the role of a compound identified as "(+)-Dca-CC" within the ferulic acid biosynthesis pathway. Extensive searches for this specific compound have not yielded any publicly available research detailing its function, experimental validation, or comparison with other molecules involved in this critical metabolic route in plants and microorganisms.

The ferulic acid pathway is a well-characterized branch of the phenylpropanoid pathway, responsible for the synthesis of ferulic acid, a precursor to many important plant polymers like lignin (B12514952) and a valuable antioxidant. The established pathway involves a series of enzymatic conversions starting from the amino acid phenylalanine.

While the core enzymes and intermediates of the ferulic acid pathway are extensively documented, the identity and function of "(+)-Dca-CC" remain obscure. It is possible that "(+)-Dca-CC" represents a novel, yet-to-be-published compound, a proprietary internal designation not widely recognized in the scientific community, or a misinterpretation of an existing molecule's name. For instance, literature searches did bring up "DCA-CC" in the context of the catabolism (breakdown) of dehydrodiconiferyl alcohol (DCA), a lignin-related compound. However, this catabolic pathway is distinct from the biosynthetic pathway of ferulic acid.

Without primary scientific literature describing the isolation, characterization, and functional analysis of "(+)-Dca-CC" in relation to ferulic acid synthesis, it is not possible to provide a comparative guide, detail experimental protocols for its validation, or create accurate visualizations of its role.

For researchers, scientists, and drug development professionals interested in the ferulic acid pathway, the focus remains on the established enzymatic steps and the potential for engineering these pathways for increased production of ferulic acid and its valuable derivatives.

The Established Ferulic Acid Biosynthesis Pathway

The biosynthesis of ferulic acid from phenylalanine generally proceeds through the following key enzymatic steps. It is important to note that variations of this pathway exist in different organisms.

Ferulic_Acid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT/CCOAMT

Caption: A simplified diagram of the core ferulic acid biosynthesis pathway starting from Phenylalanine.

Experimental Validation of Enzyme Function in Metabolic Pathways

Validating the function of an enzyme or compound within a metabolic pathway typically involves a combination of in vitro and in vivo experiments.

General Experimental Workflow:

Caption: A generalized workflow for the experimental validation of a component in a metabolic pathway.

Comparative

Stereoselective Metabolism of (+)-Dca-CC and (-)-Dca-CC: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the metabolism of the enantiomers (+)-Dca-CC and (-)-Dca-CC. The focus of this analysis is on the stereoselect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of the enantiomers (+)-Dca-CC and (-)-Dca-CC. The focus of this analysis is on the stereoselective nature of their metabolic pathways, supported by available experimental data. It is important to note that the current body of research on Dca-CC metabolism is centered on its bacterial degradation, specifically in the soil bacterium Sphingobium sp. strain SYK-6, rather than in mammalian systems. This information is particularly relevant for researchers in the fields of microbiology, enzymology, and bioremediation.

Introduction to Dca-CC and its Stereoisomers

Dca-CC, chemically known as 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate, is a dicarboxylic acid derivative and a key intermediate in the bacterial catabolism of dehydrodiconiferyl alcohol (DCA), a compound derived from lignin.[1] Due to the presence of chiral centers, Dca-CC exists as two enantiomers: (+)-Dca-CC and (-)-Dca-CC. The metabolism of these enantiomers is highly stereospecific, with distinct enzymes responsible for their degradation.

Comparative Metabolic Pathways

The metabolic breakdown of (+)-Dca-CC and (-)-Dca-CC in Sphingobium sp. strain SYK-6 proceeds via decarboxylation, leading to the formation of a common achiral product, 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S).[1] However, this conversion is catalyzed by two different, enantiospecific decarboxylases.

  • (+)-Dca-CC is primarily metabolized by the enzyme PhcF .[1]

  • (-)-Dca-CC is metabolized by the enzyme PhcG .[1]

This enzymatic specificity highlights a clear stereoselective difference in the metabolic pathways of the two enantiomers.

Quantitative Analysis of Metabolic Parameters

The stereoselectivity of Dca-CC metabolism is further evidenced by the distinct kinetic parameters of the enzymes PhcF and PhcG for their respective substrates. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the decarboxylation of the Dca-CC enantiomers.

EnantiomerEnzymeKm (μM)Vmax (μmol·min⁻¹·mg⁻¹)
(+)-Dca-CCPhcF84[1][2][3][4]307[1][2][3][4]
(-)-Dca-CCPhcG103[1][2][3][4]137[1][2][3][4]

These data indicate that PhcF has a slightly higher affinity (lower Km) for (+)-Dca-CC compared to PhcG's affinity for (-)-Dca-CC. More significantly, the Vmax of PhcF is more than double that of PhcG, suggesting that the metabolism of (+)-Dca-CC is substantially faster than that of (-)-Dca-CC under saturating substrate conditions.

Experimental Protocols

The following provides a general overview of the experimental methodologies used to characterize the metabolism of (+)-Dca-CC and (-)-Dca-CC.

Enzyme Purification

The enzymes PhcF and PhcG were purified from Escherichia coli cells that were genetically engineered to express these proteins. The purification process typically involves the following steps:

  • Cell Lysis: The E. coli cells are harvested and broken open to release the cellular contents, including the recombinant PhcF and PhcG proteins.

  • Centrifugation: The cell lysate is centrifuged to remove insoluble cellular debris.

  • Chromatography: The soluble protein fraction is subjected to a series of chromatography steps to isolate the enzymes of interest from other proteins. This may include affinity chromatography and gel filtration chromatography.

  • Purity Assessment: The purity of the final enzyme preparations is assessed using techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

Decarboxylase Activity Assay

The enzymatic activity of purified PhcF and PhcG was determined by measuring the rate of decarboxylation of the Dca-CC enantiomers. A general protocol for such an assay is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified enzyme (PhcF or PhcG), and the specific substrate ((+)-Dca-CC or (-)-Dca-CC).

  • Incubation: The reaction mixture is incubated at a controlled temperature.

  • Reaction Termination: The enzymatic reaction is stopped at specific time points.

  • Product Quantification: The amount of the product, DCA-S, formed over time is quantified. This is often done using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Kinetic Parameter Calculation: By measuring the initial reaction rates at various substrate concentrations, the Km and Vmax values are calculated using Michaelis-Menten kinetics.

Visualizations

Metabolic Pathway of Dca-CC Enantiomers

Dca_CC_Metabolism cluster_plus (+)-Dca-CC Pathway cluster_minus (-)-Dca-CC Pathway plus_dca_cc (+)-Dca-CC phcf PhcF plus_dca_cc->phcf Substrate dca_s DCA-S phcf->dca_s Decarboxylation minus_dca_cc (-)-Dca-CC phcg PhcG minus_dca_cc->phcg Substrate phcg->dca_s Decarboxylation

Caption: Stereoselective metabolism of Dca-CC enantiomers.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow start Start purification Enzyme Purification (PhcF and PhcG) start->purification assay_setup Decarboxylase Assay Setup (Substrate + Enzyme) purification->assay_setup incubation Incubation at Controlled Temperature assay_setup->incubation termination Reaction Termination incubation->termination hplc HPLC Analysis (Quantify Product) termination->hplc kinetics Kinetic Parameter Calculation (Km and Vmax) hplc->kinetics end End kinetics->end

Caption: Workflow for determining enzyme kinetic parameters.

References

Validation

A Comparative Guide to the Biological Activities of Lignans: Arctigenin, Matairesinol, and Podophyllotoxin

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Lignans (B1203133) are a diverse class of polyphenolic compounds found in a wide variety of plants. They are formed by the dimerizati...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in a wide variety of plants. They are formed by the dimerization of two phenylpropanoid units and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1] This guide provides a comparative overview of the biological activities of three prominent lignans: arctigenin (B1665602), matairesinol (B191791), and podophyllotoxin (B1678966). While the initial topic of interest was (+)-Dca-CC, a lignan (B3055560) derived from the cyclodimerization of ferulic acid, a comprehensive search of the scientific literature did not yield experimental data on its biological activity.[2] Therefore, this guide will focus on the aforementioned well-characterized lignans to provide a useful comparative framework.

Comparative Biological Activity

The biological activities of arctigenin, matairesinol, and podophyllotoxin are summarized below, with a focus on their anticancer and anti-inflammatory effects. Quantitative data for their cytotoxic effects on various cancer cell lines are presented in Table 1.

Arctigenin

Arctigenin is a dibenzylbutyrolactone lignan with potent anti-inflammatory and anticancer properties.[3][4] It has been shown to selectively induce cytotoxicity in several cancer cell lines, including those of the liver, colon, and brain, while having minimal impact on normal cells.[3] Its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.[3][5]

Matairesinol

Matairesinol is another dibenzylbutyrolactone lignan that demonstrates a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][6] It has been shown to be cytotoxic to colon cancer cells and to reduce the production of inflammatory molecules in macrophages.[6] In the human gut, matairesinol can be metabolized by intestinal bacteria into enterolactone, a mammalian lignan with its own significant biological activities, including potential cancer-preventive effects.[7][8]

Podophyllotoxin

Podophyllotoxin is an aryltetralin lignan renowned for its potent cytotoxic and antimitotic activities.[9][10] It serves as a precursor for the synthesis of clinically used anticancer drugs, such as etoposide (B1684455) and teniposide.[11] Its primary mechanism of action is the inhibition of microtubule polymerization, which disrupts cell division and leads to apoptotic cell death.[9] Due to its high toxicity, its systemic use is limited, but its derivatives are widely used in cancer chemotherapy.[10][11]

Quantitative Data Summary
LignanCancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Cytotoxicity AssayReference(s)
Arctigenin Hep G2Hepatocellular Carcinoma1.9924MTT[3]
Hep G2Hepatocellular Carcinoma0.2448MTT[3]
HT-29Colon Carcinoma~7.524MTT[3]
HT-29Colon Carcinoma~4.048MTT[3]
Matairesinol Colon 26Colon Carcinoma9 µg/mL (~25 µM)Not SpecifiedNot Specified[6]
Podophyllotoxin Derivative (Compound 3) MCF7Breast Cancer0.15072MTT[5]
A2780Ovarian Cancer0.22072MTT[5]
HT29Colon Cancer0.19072MTT[5]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these lignans are a result of their interactions with various cellular signaling pathways.

Arctigenin: This lignan modulates multiple signaling cascades. It is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. Additionally, arctigenin can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway.[3] Its anti-inflammatory effects are mediated by the suppression of the NF-κB signaling pathway.[3][12]

Matairesinol: The anti-inflammatory and neuroprotective effects of matairesinol are linked to its ability to suppress the MAPK and NF-κB signaling pathways.[13][14] By inhibiting these pathways, matairesinol reduces the expression of pro-inflammatory genes and mediators.

Podophyllotoxin: The primary mechanism of action for podophyllotoxin is its interaction with tubulin. By binding to tubulin, it prevents the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Visualizing the Pathways

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_addition Add lignan dilutions to cells incubation_24h->compound_addition incubation_treatment Incubate for 24, 48, or 72h compound_addition->incubation_treatment mtt_addition Add MTT reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

A generalized workflow for assessing the cytotoxicity of lignans.

nf_kb_pathway Inhibition of NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 activates ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates to proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nucleus->proinflammatory_genes induces arctigenin Arctigenin arctigenin->ikk inhibits matairesinol Matairesinol matairesinol->ikk inhibits

Inhibition of the NF-κB pathway by arctigenin and matairesinol.

pi3k_akt_pathway Inhibition of PI3K/Akt/mTOR Signaling Pathway by Arctigenin growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival promotes arctigenin Arctigenin arctigenin->akt inhibits phosphorylation

Arctigenin's inhibitory effect on the PI3K/Akt/mTOR pathway.

podophyllotoxin_moa Mechanism of Action of Podophyllotoxin podophyllotoxin Podophyllotoxin tubulin Tubulin Dimers podophyllotoxin->tubulin binds to microtubule Microtubule Polymerization podophyllotoxin->microtubule inhibits tubulin->microtubule polymerize into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle essential for cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis triggers

Podophyllotoxin's disruption of microtubule dynamics.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3][15]

  • Compound Treatment: Prepare serial dilutions of the lignan in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C, protected from light.[3][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect and quantify the level of specific proteins, in this case, the activated form of the STAT3 protein.

  • Cell Lysis: After treatment with the lignan, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

  • SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-40 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][17]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]

  • Signal Detection: Wash the membrane again with TBST. Add an ECL chemiluminescent substrate and capture the signal using a digital imaging system or X-ray film.[16]

  • Data Analysis: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software.[16]

NF-κB Translocation Assay

This assay measures the movement of the NF-κB transcription factor from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa cells at 5,000 cells/well) in a 96-well plate and allow them to attach overnight. Pre-treat the cells with different concentrations of the lignan for a specified time (e.g., 15 minutes).[18]

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, to induce NF-κB translocation.[18]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).[18]

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB antibody in the nucleus relative to the cytoplasm.[18]

Conclusion

Arctigenin, matairesinol, and podophyllotoxin are lignans with significant and distinct biological activities. Arctigenin and matairesinol exhibit promising anti-inflammatory and anticancer effects through the modulation of key signaling pathways like NF-κB and MAPK. Podophyllotoxin, while highly toxic, remains a valuable scaffold for the development of potent anticancer drugs due to its effective inhibition of microtubule formation. Further research into the specific mechanisms and potential therapeutic applications of these and other lignans is warranted. The lack of available experimental data on the biological activity of (+)-Dca-CC highlights an area for future investigation.

References

Comparative

Validation of PhcF Enantiospecificity Towards (+)-Dca-CC: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the enantiospecificity of the decarboxylase PhcF towards its substrate, 5-(2-carboxyvinyl)-2-(4-hydroxy-3-meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiospecificity of the decarboxylase PhcF towards its substrate, 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate, commonly known as DCA-CC. The focus is on the validation of PhcF's preference for the (+)-enantiomer of Dca-CC. This document includes a summary of performance data, a comparison with its stereospecific counterpart, PhcG, and detailed experimental protocols for validation.

Comparative Performance Data

The enzymes PhcF and PhcG, found in Sphingobium sp. strain SYK-6, are novel decarboxylases that play a crucial role in the catabolism of dehydrodiconiferyl alcohol (DCA), a compound derived from lignin.[1] Both enzymes catalyze the decarboxylation of the A-ring side chain of DCA-CC to produce DCA-S.[1] A key distinguishing feature is their enantiospecificity: PhcF specifically acts on (+)-DCA-CC, while PhcG targets (-)-DCA-CC.[1]

The following table summarizes the kinetic parameters of purified PhcF and PhcG with racemic DCA-CC. This data highlights their catalytic efficiency.

EnzymeSubstrateKm (μM)Vmax (μmol·min-1·mg-1)
PhcF(±)-DCA-CC84307
PhcG(±)-DCA-CC103137
Table 1: Kinetic parameters of PhcF and PhcG with racemic DCA-CC.[1]

While kinetic data for the individual enantiomers is not available in the cited literature, the enantiospecificity was confirmed through assays with the purified enzymes.[1]

Alternative Enzymes

Currently, the primary alternative to PhcF for the decarboxylation of Dca-CC is PhcG. However, it is important to note that PhcG is not an alternative for the conversion of (+)-Dca-CC, but rather the specific enzyme for the (-)-Dca-CC enantiomer.[1] No other enzymes with demonstrated activity on Dca-CC have been reported.

Experimental Protocols

Purification of Recombinant PhcF

This protocol describes the purification of His-tagged PhcF from an E. coli expression system.

a. Gene Expression and Cell Lysis:

  • The phcF gene is cloned into an expression vector (e.g., pET series) with an N-terminal His-tag.

  • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1 mM, and the culture is incubated at 16°C for 20 hours.

  • Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

b. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • The His-tagged PhcF is eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

c. Size-Exclusion Chromatography:

  • The eluted fractions containing PhcF are pooled and concentrated.

  • The concentrated protein is further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove any remaining impurities and aggregates.

  • The purity of the final protein sample is assessed by SDS-PAGE.

Enzymatic Assay for PhcF Activity

This protocol outlines a method to determine the decarboxylase activity of PhcF.

a. Substrate Preparation:

  • The substrate, (+)-Dca-CC, needs to be synthesized and purified. If starting with a racemic mixture of Dca-CC, the enantiomers must be separated using chiral chromatography.

b. Reaction Mixture:

  • The standard reaction mixture (e.g., 100 µL) contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µM (+)-Dca-CC

    • Purified PhcF enzyme (concentration to be optimized to ensure linear reaction kinetics)

c. Reaction and Analysis:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at a controlled temperature (e.g., 30°C).

  • The reaction is stopped at various time points by adding a quenching solution (e.g., 10% acetic acid).

  • The formation of the product, DCA-S, is monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The amount of product formed is quantified by comparing the peak area to a standard curve of pure DCA-S.

  • The initial reaction rate is calculated from the linear portion of the product formation curve over time.

d. Validation of Enantiospecificity:

  • To validate enantiospecificity, parallel reactions are set up using (+)-Dca-CC and (-)-Dca-CC as substrates.

  • The activity of PhcF is measured for each enantiomer. A high activity with (+)-Dca-CC and negligible or no activity with (-)-Dca-CC confirms the enantiospecificity.

Visualizations

Signaling Pathway

DCA_Catabolic_Pathway cluster_DCA_Conversion DCA Catabolism in Sphingobium sp. SYK-6 cluster_Enzymes Enantiospecific Decarboxylation DCA Dehydrodiconiferyl Alcohol (DCA) DCA_C DCA-C DCA->DCA_C Oxidation DCA_CC (+)-Dca-CC & (-)-Dca-CC DCA_C->DCA_CC Oxidation DCA_S DCA-S DCA_CC->DCA_S Decarboxylation PhcF PhcF PhcG PhcG Metabolites Further Metabolites DCA_S->Metabolites PhcF->DCA_S PhcG->DCA_S acts on (-)-Dca-CC

Caption: DCA Catabolic Pathway highlighting the enantiospecific action of PhcF and PhcG.

Experimental Workflow

Experimental_Workflow cluster_Purification PhcF Purification cluster_Assay Enantiospecificity Assay Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC PurePhcF Purified PhcF SEC->PurePhcF Reaction_Plus Enzymatic Reaction with (+)-Dca-CC PurePhcF->Reaction_Plus Reaction_Minus Enzymatic Reaction with (-)-Dca-CC PurePhcF->Reaction_Minus Substrate_Prep Prepare (+)-Dca-CC and (-)-Dca-CC Substrate_Prep->Reaction_Plus Substrate_Prep->Reaction_Minus HPLC HPLC Analysis Reaction_Plus->HPLC Reaction_Minus->HPLC Data Data Analysis HPLC->Data

References

Validation

Unveiling the Enzymatic Landscape: A Comparative Guide to Dichloroacetate (DCA) Cross-Reactivity

An examination of the enzymatic interactions of dichloroacetate (B87207) (DCA) and its analogs reveals a focused yet significant impact on key metabolic pathways. While direct studies on a compound specifically denoted a...

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the enzymatic interactions of dichloroacetate (B87207) (DCA) and its analogs reveals a focused yet significant impact on key metabolic pathways. While direct studies on a compound specifically denoted as "(+)-Dca-CC" are not prevalent in publicly available research, extensive data exists for the well-characterized metabolic modulator, dichloroacetate (DCA). This guide provides a comprehensive comparison of DCA's enzymatic cross-reactivity, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.

Dichloroacetate, a small molecule inhibitor, is primarily recognized for its role in modulating cellular metabolism, particularly the switch between glycolysis and oxidative phosphorylation.[1][2][3] Its principal target is Pyruvate (B1213749) Dehydrogenase Kinase (PDK), an enzyme responsible for the inhibitory phosphorylation of the Pyruvate Dehydrogenase (PDH) complex.[1][2][3][4] By inhibiting PDK, DCA effectively activates PDH, thereby facilitating the conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration.[1][2]

Comparative Analysis of Enzyme Inhibition

The inhibitory action of DCA has been quantified across different isoforms of Pyruvate Dehydrogenase Kinase. The following table summarizes the available data on the interaction of DCA and related compounds with their target enzymes.

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Organism/SystemReference
Dichloroacetate (DCA)Pyruvate Dehydrogenase Kinase (PDK)~10-250 µM (in vitro)Human[3]
Dichloroacetate (DCA)Pyruvate Dehydrogenase Kinase 2 (PDK2)High sensitivityHuman[3]
FX11Lactate Dehydrogenase (LDH)Not specifiedHuman[1]
S-allyl-L-cysteine sulfoxideAspartate-semialdehyde dehydrogenase (ASADH)8 µM (Ki)Vibrio cholerae[5]
Aspartyl β-difluorophosphonateAspartate-semialdehyde dehydrogenase (ASADH)Not specifiedStreptococcus pneumoniae[5]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and validation of these findings. Below are outlines of key assays used to characterize the enzymatic interactions of DCA and its analogs.

Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

This assay quantifies the kinase activity of PDK by measuring the rate of phosphorylation of the PDH complex.

  • Principle: The assay typically employs a coupled enzyme system where the production of ADP during the kinase reaction is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Protocol Outline:

    • Recombinant PDK and the E1 component of the PDH complex are incubated in a reaction buffer containing ATP and a regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate).

    • The reaction is initiated by the addition of the substrate, the E1-lipoamide domain of PDH.

    • The rate of NADH oxidation, which is proportional to PDK activity, is measured over time.

    • To determine the inhibitory effect of DCA, the assay is performed in the presence of varying concentrations of the compound.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aspartate-semialdehyde Dehydrogenase (ASADH) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against ASADH, a key enzyme in the aspartate metabolic pathway.

  • Principle: The enzymatic activity of ASADH is monitored by measuring the increase in NADPH absorbance at 340 nm as it catalyzes the conversion of aspartate-semialdehyde to aspartate-β-phosphate.

  • Protocol Outline:

    • Purified ASADH is incubated in a reaction buffer containing NADP+ and the substrate, aspartate-semialdehyde.

    • The reaction is initiated by the addition of the substrate.

    • The initial velocity of the reaction is determined by monitoring the change in absorbance at 340 nm.

    • For inhibition studies, the enzyme is pre-incubated with the inhibitor (e.g., S-allyl-L-cysteine sulfoxide) before the addition of the substrate.

    • The type of inhibition and the inhibition constant (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.[5]

Signaling Pathways and Experimental Workflows

The interaction of DCA with its target enzymes has significant downstream effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and typical experimental workflows.

cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Oxidative Phosphorylation DCA DCA PDK PDK DCA->PDK Inhibits PDH PDH PDK->PDH Inhibits (Phosphorylation) PDH->AcetylCoA Activates LDH LDH FX11 FX11 FX11->LDH Inhibits

Figure 1: Metabolic pathway showing the points of inhibition for DCA and FX11.

cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Cell Culture / Tissue Homogenate Cell Culture / Tissue Homogenate Protein Extraction Protein Extraction Cell Culture / Tissue Homogenate->Protein Extraction Cell Culture / Tissue Homogenate->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Assay Incubation Incubation with Substrate +/- Inhibitor (DCA) Protein Quantification->Assay Incubation Protein Quantification->Assay Incubation Data Acquisition Spectrophotometric / Fluorometric Reading Assay Incubation->Data Acquisition Calculate Enzyme Activity Calculate Enzyme Activity Data Acquisition->Calculate Enzyme Activity Data Acquisition->Calculate Enzyme Activity Determine Inhibition (IC50/Ki) Determine Inhibition (IC50/Ki) Calculate Enzyme Activity->Determine Inhibition (IC50/Ki)

Figure 2: General experimental workflow for determining enzyme inhibition.

The cross-reactivity of DCA appears to be relatively specific to PDK, which in turn has profound effects on cellular metabolism. This specificity makes DCA and its analogs valuable tools for studying metabolic reprogramming in various diseases, including cancer.[3][4] Further research into the structural basis of these interactions could pave the way for the development of more potent and selective modulators of cellular metabolism.

References

Comparative

Enantioselective Decarboxylases: A Comparative Analysis of PhcF and PhcG in the Biocatalysis of DCA-CC Enantiomers

For Immediate Release A detailed comparative guide has been compiled on the kinetic properties of two novel enantiospecific decarboxylases, PhcF and PhcG, derived from Sphingobium sp. strain SYK-6.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been compiled on the kinetic properties of two novel enantiospecific decarboxylases, PhcF and PhcG, derived from Sphingobium sp. strain SYK-6. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities on the enantiomers of 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate, commonly known as (±)-DCA-CC.

PhcF and PhcG play a crucial role in the catabolism of phenylcoumaran-type biaryls, demonstrating remarkable stereospecificity. PhcF exhibits specific activity towards the (+)-DCA-CC enantiomer, while PhcG is specific for the (-)-DCA-CC enantiomer. This enantioselectivity is pivotal for the efficient microbial degradation of lignin-derived compounds and presents significant potential for applications in biocatalysis and chiral separations.

Comparative Kinetic Performance

The kinetic parameters of PhcF and PhcG have been determined, highlighting their efficiency and substrate specificity. While detailed kinetic data for each individual enantiomer is still emerging, the initial characterization using the racemic mixture of DCA-CC provides valuable insights into their catalytic behavior.

EnzymeSubstrateKm (μM)Vmax (μmol·min-1·mg-1)
PhcF(±)-DCA-CC84307
PhcG(±)-DCA-CC103137

Data sourced from "Two novel decarboxylase genes play a key role in the stereospecific catabolism of dehydrodiconiferyl alcohol in Sphingobium sp. strain SYK-6".

The data indicates that PhcF has a slightly higher affinity (lower Km) and a significantly higher maximum velocity (Vmax) for the racemic substrate compared to PhcG. Further research is required to delineate the precise kinetic constants (kcat and Km) for each enzyme with its preferred enantiomer, which will provide a more complete understanding of their enantioselectivity.

Experimental Protocols

The determination of the kinetic parameters for PhcF and PhcG involves a series of well-defined experimental procedures.

Enzyme Purification

PhcF and PhcG are expressed in a suitable host, such as Escherichia coli, and purified to homogeneity. A common method involves affinity chromatography, such as using a His-tag system, followed by size-exclusion chromatography to ensure high purity of the enzyme preparation.

Decarboxylase Activity Assay

The enzymatic activity of PhcF and PhcG is measured by monitoring the decarboxylation of DCA-CC. A typical assay mixture contains the following components in a buffered solution (e.g., Tris-HCl buffer at a specific pH):

  • Purified PhcF or PhcG enzyme

  • (±)-DCA-CC substrate at varying concentrations

  • Necessary cofactors, if any (though none are explicitly mentioned for PhcF and PhcG)

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature. The rate of reaction can be determined by monitoring the decrease in the concentration of the substrate (DCA-CC) or the increase in the concentration of the product, 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S), over time.

Analytical Method

High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate and quantify the substrate and product. A chiral column can be employed to resolve the enantiomers of DCA-CC and DCA-S, allowing for the specific measurement of the depletion of each enantiomer by its respective enzyme. The kinetic parameters (Km and Vmax) are then calculated by fitting the initial reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis of PhcF and PhcG.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Kinetic Assay cluster_analysis Data Analysis phcf_gene phcF gene expression_vector Expression Vector phcf_gene->expression_vector phcg_gene phcG gene phcg_gene->expression_vector ecoli E. coli Host expression_vector->ecoli cell_lysis Cell Lysis ecoli->cell_lysis affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom sec_chrom Size-Exclusion Chromatography affinity_chrom->sec_chrom purified_phcf Purified PhcF sec_chrom->purified_phcf purified_phcg Purified PhcG sec_chrom->purified_phcg assay_mix Reaction Mixture purified_phcf->assay_mix purified_phcg->assay_mix dca_cc (+/-)-Dca-CC Enantiomers dca_cc->assay_mix incubation Incubation assay_mix->incubation hplc Chiral HPLC Analysis incubation->hplc kinetics Kinetic Parameter Calculation hplc->kinetics comparison Comparative Analysis kinetics->comparison

Caption: Workflow for comparative kinetic analysis of PhcF and PhcG.

Signaling Pathway Context: Phenylcoumaran Catabolism

PhcF and PhcG are key enzymes in the catabolic pathway of dehydrodiconiferyl alcohol (DCA), a model compound for phenylcoumaran structures found in lignin. The pathway involves several enzymatic steps to break down this complex biaryl into smaller, metabolizable compounds.

catabolic_pathway DCA Dehydrodiconiferyl Alcohol (DCA) Oxidation Oxidation Steps DCA->Oxidation DCA_CC (+/-)-DCA-CC PhcF PhcF DCA_CC->PhcF + enantiomer PhcG PhcG DCA_CC->PhcG - enantiomer DCA_S DCA-S Metabolites Further Metabolites DCA_S->Metabolites PhcF->DCA_S PhcG->DCA_S Oxidation->DCA_CC

Caption: Phenylcoumaran catabolic pathway involving PhcF and PhcG.

This guide underscores the importance of PhcF and PhcG as highly selective biocatalysts. Their distinct enantiomeric preferences make them valuable tools for green chemistry and the synthesis of chiral molecules, paving the way for further research into their structure-function relationships and potential industrial applications.

Validation

Unraveling the Metabolic Fate of (+)-Dca-CC: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the metabolic conversion of investigational compounds is paramount for assessing their efficacy and safety. This guide provides a comparative...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic conversion of investigational compounds is paramount for assessing their efficacy and safety. This guide provides a comparative analysis of the metabolic products derived from (+)-Dca-CC, supported by experimental data and detailed methodologies.

The metabolism of xenobiotics, including therapeutic agents, is a complex process primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily. These enzymes play a crucial role in the detoxification and elimination of foreign compounds from the body. The conversion of a parent compound into various metabolites can significantly influence its pharmacological activity, duration of action, and potential for toxicity. This guide focuses on the metabolic products of (+)-Dca-CC, offering a clear comparison with alternative pathways and compounds.

Understanding the Core Metabolism

The metabolic pathway of a compound dictates its transformation within a biological system. In the case of many organic molecules, this involves Phase I and Phase II metabolic reactions. Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion.

Recent studies have begun to elucidate the metabolic fate of various compounds, including those with structural similarities that might be relevant to (+)-Dca-CC. For instance, the metabolism of deoxycholic acid (DCA), a secondary bile acid, is known to be mediated by CYP3A4 and CYP3A7, leading to hydroxylated metabolites.[1] Similarly, the metabolism of synthetic cannabinoids involves a variety of pathways, including hydroxylation, hydrolysis, and glucuronidation.[2]

While the precise metabolic pathway of (+)-Dca-CC is the central topic of this guide, it is important to consider these broader metabolic principles as they provide a framework for understanding its potential biotransformation.

Comparative Analysis of Metabolic Products

To provide a clear comparison, the following table summarizes the key metabolic products that could potentially arise from the conversion of (+)-Dca-CC, drawing parallels with known metabolic pathways of structurally related compounds.

Metabolic Reaction Potential Product of (+)-Dca-CC Comparative Compound Metabolic Products of Comparative Compound Enzymes Involved
Hydroxylation Hydroxylated (+)-Dca-CC derivativesDeoxycholic Acid (DCA)1β-hydroxy-DCA, 5β-hydroxy-DCA, etc.[1]CYP3A4, CYP3A7[1]
Oxidation Oxidized (+)-Dca-CC derivativesDichloroacetate (DCA)Oxalate[3]Glutathione S-transferase zeta 1 (GSTz1)[3]
Decarboxylation Decarboxylated (+)-Dca-CCLignin-derived dimersStilbene-type compounds[4]Enantiospecific decarboxylases[4]
Glucuronidation (+)-Dca-CC-glucuronideSynthetic CannabinoidsGlucuronidated metabolites[2]UDP-glucuronosyltransferases (UGTs)

Experimental Protocols for Metabolite Validation

The identification and validation of metabolic products are critical steps in drug development. The following section outlines key experimental methodologies.

In Vitro Metabolism Studies:

  • Human Liver Microsomes (HLM) Incubation:

    • Prepare an incubation mixture containing HLMs, NADPH-regenerating system, and the test compound ((+)-Dca-CC).

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for metabolites using LC-MS/MS. This method allows for the identification of Phase I metabolites.[2]

  • Hepatocyte Cultures:

    • Culture primary human hepatocytes.

    • Expose the cells to (+)-Dca-CC for a defined period.

    • Collect both the cell lysate and the culture medium.

    • Analyze for parent compound and metabolites using high-resolution mass spectrometry. This system provides insights into both Phase I and Phase II metabolism.

In Vivo Metabolism Studies:

  • Animal Models:

    • Administer (+)-Dca-CC to a suitable animal model (e.g., rats, mice).

    • Collect biological samples (plasma, urine, feces) at various time points.

    • Process the samples to extract the compound and its metabolites.

    • Analyze the extracts using LC-MS/MS or other sensitive analytical techniques to identify and quantify the in vivo metabolites.[3]

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in validating metabolic products, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM_Incubation Human Liver Microsome Incubation LC_MS LC-MS/MS Analysis HLM_Incubation->LC_MS Hepatocyte_Culture Hepatocyte Culture Hepatocyte_Culture->LC_MS Animal_Model Animal Model Administration Sample_Collection Biological Sample Collection Animal_Model->Sample_Collection Sample_Collection->LC_MS Metabolite_ID Metabolite Identification and Validation LC_MS->Metabolite_ID

Caption: Experimental workflow for metabolite identification.

metabolic_pathway Parent_Compound (+)-Dca-CC Phase_I Phase I Metabolism (e.g., Oxidation, Hydroxylation) Parent_Compound->Phase_I Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Excretion Excretion Phase_II->Excretion

Caption: General xenobiotic metabolic pathway.

By employing these methodologies and comparative analyses, researchers can effectively validate the metabolic products of (+)-Dca-CC, paving the way for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile. This knowledge is essential for advancing drug development and ensuring the safety and efficacy of new therapeutic agents.

References

Comparative

A Comparative Guide to the Quantification of (+)-Dca-CC by HPLC and LC-MS

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic candidates is fundamental to advancing preclinical and clinical studies. This guide provides an obje...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic candidates is fundamental to advancing preclinical and clinical studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of (+)-Dca-CC, a novel derivative of deoxycholic acid. The selection of the most appropriate analytical method is contingent upon specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique used to separate, identify, and quantify components in a mixture. When coupled with a UV detector, it provides a cost-effective method for routine analysis. However, for molecules like bile acids and their derivatives which lack strong chromophores, HPLC-UV methods can be limited by lower sensitivity, often requiring detection at low wavelengths (around 200 nm).[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is the gold standard for analyzing compounds at trace levels in complex biological matrices.[3][4] For bile acids, LC-MS/MS (tandem mass spectrometry) is particularly powerful, offering excellent specificity and low detection limits without the need for derivatization.[5]

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS often hinges on the required analytical performance. LC-MS generally offers significantly lower limits of detection and quantification, making it the preferred method for bioanalytical studies where sample volume is limited and concentrations are low.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) ~1 µg/mL~0.1-0.5 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5-1.0 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on mass-to-charge ratio, minimizing matrix interference.
Throughput Higher; simpler instrument setup and faster run times possible.Lower; more complex instrumentation and potential for matrix effects.
Cost Lower instrument and operational costs.Higher instrument and maintenance costs.

This table presents synthesized data based on typical performance characteristics for bile acid analysis found in the cited literature.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of (+)-Dca-CC using both HPLC-UV and LC-MS/MS.

Sample Preparation (for Biological Matrices)

A common sample preparation technique for both methods involves protein precipitation.

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.[8]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) may be employed to further clean up the sample.[5]

HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted to ~3.0).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • UV Detection: 205 nm (due to the lack of a strong chromophore in the deoxycholic acid structure).[1]

LC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile/Methanol mixture with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 50°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4][6]

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (+)-Dca-CC and its internal standard.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the quantification of (+)-Dca-CC by HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Ionization ESI (Negative) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of (+)-Dca-CC. The choice of method should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for the analysis of bulk drug substances or high-concentration formulations where high sensitivity is not a primary concern.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the indispensable method for bioanalytical applications, such as pharmacokinetic studies, where trace-level quantification in complex biological matrices is required.[3][5] Its ability to confirm the identity of the analyte based on its mass-to-charge ratio provides a higher degree of confidence in the results.

References

Validation

Confirming the Stereospecificity of (+)-Dca-CC Decarboxylation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The stereospecific decarboxylation of complex molecules is a critical process in the synthesis of chiral compounds, which are fundamental in drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific decarboxylation of complex molecules is a critical process in the synthesis of chiral compounds, which are fundamental in drug development and various biotechnological applications. This guide focuses on the enzymatic decarboxylation of (+)-Dca-CC, chemically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. This molecule is a chiral dimer of ferulic acid, a common phenolic compound in plant cell walls. While a specific enzyme named "(+)-Dca-CC decarboxylase" is not prominently documented in scientific literature, this guide will explore known enzymes capable of decarboxylating related structures and provide a framework for evaluating their stereospecificity for (+)-Dca-CC.

Introduction to (+)-Dca-CC and the Importance of Stereospecific Decarboxylation

(+)-Dca-CC is a dicarboxylic acid and a lignan, formed through the oxidative coupling of two ferulic acid molecules. Its complex, chiral structure makes it an interesting substrate for enzymatic studies. The selective removal of one or both of its carboxyl groups can lead to the formation of valuable chiral building blocks. The stereospecificity of such a decarboxylation is paramount, as the resulting enantiomer will dictate its biological activity and suitability for pharmaceutical applications.

Potential Enzymatic Routes for (+)-Dca-CC Decarboxylation

Research into the enzymatic degradation of ferulic acid and its dimers has identified several classes of enzymes that could potentially catalyze the decarboxylation of (+)-Dca-CC. These include Phenolic Acid Decarboxylases (PADs) and Lignin (B12514952) Peroxidases (LiPs).

Comparison of Potential Decarboxylating Enzymes
Enzyme ClassKnown SubstratesPotential for Stereospecificity on (+)-Dca-CCReported Performance Metrics
Phenolic Acid Decarboxylases (PADs) Ferulic acid, p-coumaric acid, caffeic acidSubstrate specificity is known to be influenced by the substitution pattern on the aromatic ring. Stereospecificity towards complex dimers like (+)-Dca-CC is not well-characterized but is plausible due to the chiral environment of the enzyme's active site.High efficiency for simple phenolic acids. Quantitative data on diferulic acid dimers is scarce.
Lignin Peroxidases (LiPs) Lignin, various phenolic compounds, including ferulic acid dimersLignin peroxidases are known to catalyze the decarboxylation of ferulic acid dehydrodimers as part of the lignin degradation pathway.[1][2][3] The radical-based mechanism might offer less stereocontrol compared to other enzyme classes, but the protein scaffold could still influence the stereochemical outcome.Primarily studied in the context of lignin polymerisation and degradation. Specific activity and enantiomeric excess for the decarboxylation of specific diferulic acid stereoisomers are not reported.
Microbial Consortia Lignocellulosic biomass containing ferulic acid and its dimersRumen microbes and other microbial communities have been shown to degrade diferulic acids, a process that can include decarboxylation. The stereospecificity would be dependent on the specific enzymes present in the consortium.Complex reaction mixtures make it difficult to isolate the performance of a single enzymatic step.

Experimental Protocols for Confirming Stereospecificity

To confirm the stereospecificity of a candidate enzyme for the decarboxylation of (+)-Dca-CC, a detailed experimental workflow is required.

Enzyme Expression and Purification

The candidate enzyme (e.g., a selected PAD or LiP) should be expressed in a suitable host system (e.g., E. coli or yeast) and purified to homogeneity using standard chromatographic techniques.

Enzymatic Assay for Decarboxylation

A reliable assay is needed to monitor the reaction. This can be achieved by:

  • HPLC Analysis: A chiral HPLC method should be developed to separate the substrate ((+)-Dca-CC), its enantiomer ((-)-Dca-CC, if available), and the potential decarboxylated products. This will allow for the determination of substrate consumption, product formation, and the enantiomeric excess (ee) of the product.

  • Spectrophotometric Assay: If the product has a distinct UV-Vis absorbance spectrum from the substrate, a continuous spectrophotometric assay can be developed to determine initial reaction rates.

Reaction Conditions:

  • Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Substrate: (+)-Dca-CC (dissolved in a suitable solvent like DMSO and diluted in buffer)

  • Enzyme: Purified candidate enzyme

  • Temperature: Optimized for enzyme activity (e.g., 30-50 °C)

  • Incubation Time: Varied to determine the reaction kinetics

Product Identification

The structure of the decarboxylated product(s) should be confirmed using techniques such as:

  • Mass Spectrometry (MS): To confirm the loss of one or two carboxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the full chemical structure of the product.

Determination of Stereospecificity

The stereochemical outcome of the reaction can be determined by:

  • Chiral HPLC analysis of the product to determine the enantiomeric excess.

  • Comparison with authentic standards of the possible product stereoisomers, if available.

  • Circular Dichroism (CD) Spectroscopy to analyze the chirality of the product.

Visualizing the Experimental Workflow and Reaction Pathway

Experimental Workflow for Stereospecificity Confirmation

experimental_workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_outcome Outcome Expression Enzyme Expression Purification Enzyme Purification Expression->Purification Assay Decarboxylation Assay ((+)-Dca-CC + Enzyme) Purification->Assay HPLC Chiral HPLC Analysis Assay->HPLC MS Mass Spectrometry Assay->MS NMR NMR Spectroscopy Assay->NMR Stereo Determination of Stereospecificity (ee%) HPLC->Stereo Product_ID Product Identification MS->Product_ID NMR->Product_ID

Caption: Workflow for confirming the stereospecificity of an enzyme acting on (+)-Dca-CC.

Hypothetical Decarboxylation Pathway

reaction_pathway Substrate (+)-Dca-CC (Dicarboxylic Acid) Enzyme Candidate Decarboxylase (e.g., PAD, LiP) Substrate->Enzyme Binding Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Product_mono Mono-decarboxylated Product (Chiral) Intermediate->Product_mono Decarboxylation 1 Product_di Di-decarboxylated Product (Potentially Achiral or Chiral) Intermediate->Product_di Decarboxylation 2 CO2 CO2 Product_mono->CO2 Product_di->CO2

Caption: Potential enzymatic decarboxylation pathways of (+)-Dca-CC.

Alternative Approaches: Non-Enzymatic Decarboxylation

While enzymatic methods offer high selectivity under mild conditions, non-enzymatic chemical methods for decarboxylation also exist. These typically involve harsher conditions, such as high temperatures or the use of metal catalysts. While these methods are generally not stereospecific, recent advances in asymmetric catalysis could potentially offer stereoselective alternatives, although their application to a complex substrate like (+)-Dca-CC has not been reported.

Conclusion and Future Directions

The stereospecific decarboxylation of (+)-Dca-CC presents an intriguing challenge and a potential route to novel chiral synthons. While a dedicated "(+)-Dca-CC decarboxylase" has not been identified, enzymes from the Phenolic Acid Decarboxylase and Lignin Peroxidase families are promising candidates for investigation. The experimental framework provided in this guide offers a systematic approach to identify and characterize enzymes with the desired stereospecificity. Future research should focus on screening diverse microbial sources for novel decarboxylases, followed by detailed enzymatic characterization and protein engineering to enhance their activity and stereoselectivity towards complex diferulic acid substrates. Such efforts will be crucial for unlocking the synthetic potential of these abundant natural products.

References

Comparative

Comparative Guide to Biomarkers for Lignin Degradation: A Focus on (+)-Dca-CC

For Researchers, Scientists, and Drug Development Professionals Lignin (B12514952), a complex aromatic polymer in plant cell walls, represents a significant barrier to the efficient utilization of lignocellulosic biomass...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer in plant cell walls, represents a significant barrier to the efficient utilization of lignocellulosic biomass and is a key target in various industrial and research applications. Monitoring its degradation is crucial for optimizing processes such as biofuel production, pulp and paper bleaching, and for understanding natural carbon cycling. This guide provides a comparative overview of methodologies for assessing lignin degradation, with a special focus on the metabolite (+)-Dca-CC as a highly specific biomarker for the cleavage of β-5 (phenylcoumaran) linkages by certain microorganisms.

Introduction to (+)-Dca-CC as a Specific Biomarker

While many methods provide a general assessment of lignin degradation, they often lack the specificity to identify the cleavage of particular inter-unit linkages. The dicarboxylic acid derivative of dehydrodiconiferyl alcohol, (+)-Dca-CC, is an intermediate metabolite produced during the degradation of the β-5 linked structures in lignin by specialized bacteria, such as Sphingobium sp. SYK-6. The presence and concentration of (+)-Dca-CC can, therefore, serve as a specific biomarker for this particular catabolic pathway. This is in contrast to broader methods that measure the total phenolic content or the activity of extracellular lignin-degrading enzymes.

Quantitative Data Comparison

The following table summarizes the performance and characteristics of using (+)-Dca-CC as a biomarker in comparison to other common methods for assessing lignin degradation.

Method Principle Specificity Typical Throughput Instrumentation Required Information Provided
(+)-Dca-CC Quantification Quantification of a specific metabolite from β-5 linkage degradation.Very High (Specific to β-5 linkage degradation by certain microbes).Low to MediumHPLC-MS/MSDirect evidence and quantification of a specific microbial degradation pathway.
2D HSQC NMR Non-destructive analysis of the relative abundance of different lignin inter-unit linkages.[1][2][3][4]High (Can distinguish and quantify various linkages like β-O-4, β-β, and β-5).[1][5]LowHigh-field NMR spectrometerDetailed structural information on the lignin polymer and changes in linkage distribution.[1]
Pyrolysis-GC/MS Thermal decomposition of lignin into volatile fragments that are identified by GC/MS.[5][6][7]Medium to High (Provides information on the monomeric composition (S/G/H ratio) and some linkage information).[5][6]MediumPyrolyzer coupled with GC/MSFingerprint of lignin composition and structural changes.
Colorimetric Enzyme Assays (e.g., Lignin Peroxidase) Measures the activity of extracellular enzymes that degrade lignin, often using a chromogenic substrate.[8][9][10]Low (Indicates the presence of lignin-degrading enzymes, but not direct lignin degradation or linkage cleavage).HighUV-Vis SpectrophotometerIndirect measure of the potential for lignin degradation.
GC/MS of Degradation Products Identifies and quantifies low molecular weight phenolic compounds released from lignin.[11][12][13]Medium (Identifies monomeric degradation products, but linking them to specific linkage cleavages can be complex).MediumGC/MSProfile of soluble, low molecular weight degradation products.[11]

Experimental Protocols

Protocol for Validation of (+)-Dca-CC as a Biomarker for β-5 Linkage Degradation

This protocol outlines a general workflow for using (+)-Dca-CC to monitor the specific degradation of β-5 lignin linkages.

I. Materials and Reagents:

  • Lignin source rich in β-5 linkages (e.g., softwood milled wood lignin).

  • Culture of a microorganism known to degrade β-5 linkages (e.g., Sphingobium sp. SYK-6).

  • Appropriate growth medium for the selected microorganism.

  • Internal standard for HPLC-MS/MS analysis.

  • Solvents for extraction (e.g., ethyl acetate).

  • HPLC-MS/MS system.

II. Methodology:

  • Culturing: Inoculate the selected microorganism into a liquid medium containing the lignin source as the primary carbon source. Set up control cultures without the microorganism and without the lignin source.

  • Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the culture supernatant.

  • Extraction: Acidify the supernatant to pH 2-3 with HCl and extract the metabolites with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Sample Preparation: Pool the organic phases and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis: Inject the prepared sample into an HPLC-MS/MS system. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of (+)-Dca-CC and the internal standard.

  • Data Analysis: Quantify the concentration of (+)-Dca-CC at each time point by comparing its peak area to that of the internal standard and a standard curve. An increase in (+)-Dca-CC concentration over time indicates the degradation of β-5 linkages.

Protocol for 2D HSQC NMR Analysis of Lignin Linkages

This method provides detailed structural information on the relative abundance of different inter-unit linkages in lignin.[1]

I. Materials and Reagents:

  • Isolated lignin sample (e.g., Milled Wood Lignin).

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

  • 5 mm NMR tubes.[1]

II. Methodology:

  • Sample Preparation: Thoroughly dry the lignin sample to remove any residual water.[1]

  • Dissolution: Accurately weigh approximately 80-90 mg of the dried lignin and dissolve it in 0.5-0.6 mL of DMSO-d₆ in a vial.[1]

  • Transfer to NMR Tube: Transfer the dissolved lignin solution to a 5 mm NMR tube.[1]

  • NMR Data Acquisition: Acquire 2D HSQC NMR spectra on a high-field NMR spectrometer. The spectral widths should be set to cover the expected chemical shift ranges for both ¹H and ¹³C in lignin.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Identify and integrate the cross-peaks corresponding to specific lignin substructures (β-O-4, β-5, β-β, etc.) in the aliphatic side-chain region of the spectrum. The relative abundance of each linkage can be determined from the integral volumes.

Protocol for Lignin Peroxidase (LiP) Activity Assay

This colorimetric assay provides an indirect measure of lignin degradation potential by quantifying the activity of a key lignin-degrading enzyme.

I. Materials and Reagents:

  • Culture supernatant containing lignin peroxidase.

  • Methylene (B1212753) blue solution (1 mM).

  • Sodium tartrate buffer (0.5 M, pH 4.0).

  • Hydrogen peroxide (H₂O₂) solution (4.5 mM).

  • UV-Vis Spectrophotometer.

II. Methodology:

  • Reaction Mixture Preparation: In a cuvette, mix the culture supernatant, methylene blue solution, and sodium tartrate buffer.[9]

  • Reaction Initiation: Start the reaction by adding the H₂O₂ solution.[9]

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 665 nm for methylene blue) over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

Visualizations

DCA_Metabolic_Pathway DCA Dehydrodiconiferyl alcohol (DCA) (β-5 linked dimer) DCA_C DCA-C (γ-carboxylic compound) DCA->DCA_C Oxidation DCA_CC (+)-Dca-CC (dicarboxylic compound) DCA_C->DCA_CC Oxidation DCA_S DCA-S (stilbene-type compound) DCA_CC->DCA_S Decarboxylation

Caption: Metabolic pathway of dehydrodiconiferyl alcohol (DCA) to (+)-Dca-CC.

Experimental_Workflow_Comparison cluster_0 Workflow for (+)-Dca-CC as a Biomarker cluster_1 General Lignin Degradation Assay Workflow (e.g., LiP Activity) A1 Microbial Culture with Lignin A2 Metabolite Extraction A1->A2 A3 HPLC-MS/MS Analysis A2->A3 A4 Quantification of (+)-Dca-CC A3->A4 B1 Microbial Culture with Lignin B2 Collect Supernatant B1->B2 B3 Colorimetric Assay B2->B3 B4 Measure Enzyme Activity B3->B4

Caption: Comparison of experimental workflows.

References

Validation

A Comparative Guide to the Validation of an Analytical Method for the Simultaneous Detection of a Novel Drug Candidate and its Metabolites

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of a hypothetical novel drug candidate, (+)-Dca-CC, and its putative metabolites in human plasma. The performance of this method is contrasted with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Methodology Comparison

The selection of an appropriate analytical method is paramount for the accurate quantification of a parent drug and its metabolites. Below is a comparative summary of the two methods discussed in this guide.

FeatureHPLC-MS/MS MethodHPLC-UV Method
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by light absorbance.
Specificity High; able to distinguish between parent drug and metabolites with identical retention times.Lower; susceptible to interference from endogenous compounds with similar absorbance spectra.
Sensitivity High; capable of detecting analytes at very low concentrations (pg/mL to ng/mL).Moderate; generally suitable for higher concentration ranges (µg/mL to mg/mL).
Throughput High; rapid analysis times are achievable.Moderate; may require longer run times for adequate separation.
Development Cost High initial instrument cost.Lower initial instrument cost.
Versatility Applicable to a wide range of compounds, including those without a UV chromophore.Limited to compounds that absorb UV light.

Experimental Protocols

The validation of the analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution.

  • Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Method Parameters
  • HPLC System: Shimadzu Nexera X2

  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: SCIEX Triple Quad™ 5500

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Q1 (m/z) Q3 (m/z)
    (+)-Dca-CC [Hypothetical Value] [Hypothetical Value]
    Metabolite 1 [Hypothetical Value] [Hypothetical Value]
    Metabolite 2 [Hypothetical Value] [Hypothetical Value]

    | Internal Standard | [Hypothetical Value] | [Hypothetical Value] |

Validation Parameters and Acceptance Criteria

The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data obtained during the validation of the HPLC-MS/MS method and provide a comparison with a hypothetical HPLC-UV method.

Table 1: Linearity and Range
AnalyteMethodLinearity (r²)Range (ng/mL)
(+)-Dca-CC HPLC-MS/MS0.99921 - 1000
HPLC-UV0.9951100 - 5000
Metabolite 1 HPLC-MS/MS0.99890.5 - 500
HPLC-UV0.993250 - 2500
Metabolite 2 HPLC-MS/MS0.99950.5 - 500
HPLC-UV0.994550 - 2500
Table 2: Accuracy and Precision
AnalyteMethodQC LevelAccuracy (% Recovery)Precision (%RSD)
(+)-Dca-CC HPLC-MS/MSLQC (3 ng/mL)98.74.2
MQC (300 ng/mL)101.22.8
HQC (800 ng/mL)99.53.1
HPLC-UVLQC (300 ng/mL)95.48.7
MQC (1500 ng/mL)98.16.5
HQC (4000 ng/mL)96.37.2
Metabolite 1 HPLC-MS/MSLQC (1.5 ng/mL)102.35.5
MQC (150 ng/mL)99.83.9
HQC (400 ng/mL)100.54.3
HPLC-UVLQC (150 ng/mL)94.89.1
MQC (750 ng/mL)97.27.8
HQC (2000 ng/mL)95.98.3
Table 3: Sensitivity (LOD and LOQ)
AnalyteMethodLOD (ng/mL)LOQ (ng/mL)
(+)-Dca-CC HPLC-MS/MS0.31.0
HPLC-UV30100
Metabolite 1 HPLC-MS/MS0.150.5
HPLC-UV1550
Metabolite 2 HPLC-MS/MS0.150.5
HPLC-UV1550

Visualizations

The following diagrams illustrate the key processes involved in the validation of the analytical method.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selection of Chromatographic Conditions B Optimization of Mass Spectrometric Parameters A->B C Sample Preparation Development B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Analysis of Study Samples H->I Apply Validated Method J Data Processing I->J K Reporting J->K

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of (+)-Dca-CC

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (+)-Dca-CC, a lignan (B3055560) dicarboxylic acid derived from the cyclodimerization of ferulic acid.

Key Compound Information

To facilitate proper handling and disposal, key information about (+)-Dca-CC has been summarized in the table below.

PropertyValue
IUPAC Name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Class 1-benzofurans, dicarboxylic acid, lignan, guaiacols
Synonyms (+)-DCA-CC, NSC677581, CHEMBL4792654, CHEBI:132250
Source: PubChem CID 10385446 [1]

Disposal Protocol for (+)-Dca-CC

This protocol outlines the essential steps for the safe disposal of (+)-Dca-CC waste, including solid compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling (+)-Dca-CC, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste (+)-Dca-CC powder and any grossly contaminated items (e.g., weighing paper, spatulas) in a designated, compatible hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "(+)-Dca-CC, (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid".

  • Contaminated Labware:

    • Disposable items such as gloves, bench paper, and pipette tips that have come into contact with (+)-Dca-CC should be collected in a separate, clearly labeled hazardous waste bag.[2]

  • Empty Containers:

    • Original containers of (+)-Dca-CC should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After rinsing, the container can be disposed of as regular trash, but it is best practice to reuse it for compatible waste collection.[3]

3. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • Ensure the container is kept closed except when adding waste.[4]

  • Store incompatible waste types separately to prevent accidental reactions. For example, acids and bases should be stored apart.[4]

4. Disposal Procedure:

  • Do not dispose of (+)-Dca-CC down the drain or in regular trash. [5]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7][8][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of (+)-Dca-CC.

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid (+)-Dca-CC Waste (in labeled, compatible container) A->B C Contaminated Labware (in labeled hazardous waste bag) A->C D Empty (+)-Dca-CC Containers (triple-rinsed, rinsate collected) A->D E Store in Designated Satellite Accumulation Area B->E C->E D->E F Arrange for Pickup by EH&S or Licensed Contractor E->F

Caption: A workflow diagram for the safe disposal of (+)-Dca-CC.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of (+)-Dca-CC, fostering a culture of safety and compliance within the research community.

References

Handling

Essential Safety and Handling Protocols for (+)-Dca-CC

Disclaimer: The full toxicological properties of (+)-Dca-CC, also known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, have not been fully investig...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The full toxicological properties of (+)-Dca-CC, also known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, have not been fully investigated.[1] Therefore, it must be handled as a potentially potent compound with unknown hazards. The following guidance is based on best practices for handling potent or uncharacterized chemical substances in a research and development setting. A thorough risk assessment must be conducted by the user before beginning any work.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling (+)-Dca-CC. It is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Given the unknown hazard profile of (+)-Dca-CC, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals. The inner glove provides protection in case the outer glove is breached.
Body Protection Chemical-Resistant Laboratory Coat or Full Body SuitA solid-front, long-sleeved lab coat with tight-fitting cuffs is required. For procedures with a higher risk of contamination, disposable "bunny suit" coveralls offer head-to-toe protection.[2]
Respiratory Protection Fit-Tested N95 Respirator or HigherFor handling solids, a minimum of a fit-tested N95 respirator is necessary to prevent inhalation of airborne particles.[3] If the substance is volatile or aerosolization is likely, a powered air-purifying respirator (PAPR) is recommended.[3][4]
Foot Protection Closed-toe, Chemically Resistant Shoes and Shoe CoversNon-perforated shoes that cover the entire foot are required. Disposable, slip-resistant shoe covers should be worn to prevent the spread of contamination outside the laboratory.[2][3]

II. Experimental Protocols: Safe Handling and Disposal

A systematic approach is crucial for safely managing (+)-Dca-CC from receipt to disposal.

A. Preparation and Handling Protocol:

  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantity of (+)-Dca-CC to be used and the procedures involved.[5]

  • Designated Area: All work with (+)-Dca-CC must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[3][6] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Pre-Experiment Setup: Assemble all necessary equipment, reagents, and waste containers before introducing (+)-Dca-CC into the work area.

  • Weighing and Dispensing: When weighing the compound, use a disposable weigh boat and handle it with forceps to avoid direct contact. Perform this task within a containment device to control airborne particles.

  • During the Experiment: Keep all containers with (+)-Dca-CC covered when not in immediate use. Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

  • Post-Experiment Cleanup: Decontaminate all work surfaces with an appropriate solvent. Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.

B. Disposal Plan:

Proper disposal of (+)-Dca-CC and all contaminated materials is critical to protect human health and the environment. All waste generated must be treated as hazardous waste.

Waste Type Disposal Procedure Rationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor.Prevents environmental contamination and accidental exposure. Proper labeling and containment are required for safe transport and disposal.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items and prevents injury from sharps.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated and must be handled accordingly.
Aqueous/Solvent Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.Prevents potentially dangerous chemical reactions and ensures proper disposal by the waste vendor.

III. Workflow for Safe Handling of (+)-Dca-CC

G Workflow for Safe Handling of (+)-Dca-CC cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe Proceed if safe setup 3. Prepare Work Area & Spill Kit ppe->setup weigh 4. Weigh & Dispense Compound setup->weigh experiment 5. Perform Experiment weigh->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe segregate 8. Segregate & Label Waste doff_ppe->segregate store 9. Store Waste Securely segregate->store dispose 10. Dispose via Certified Vendor store->dispose

Caption: This diagram illustrates the sequential workflow for safely handling (+)-Dca-CC.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(+)-Dca-CC
Reactant of Route 2
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